molecular formula C15H17NO3S B1617452 N-ethyl-4-methoxy-N-phenylbenzenesulfonamide CAS No. 5343-90-8

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Katalognummer: B1617452
CAS-Nummer: 5343-90-8
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: DGFOMHVGOYEGRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide ( 5343-90-8) is a chemical compound supplied for research and development purposes. It has a molecular formula of C 15 H 17 NO 3 S and a molecular weight of 291.4 g/mol . As a benzenesulfonamide derivative, this compound belongs to a class of molecules with significant importance in medicinal chemistry and chemical synthesis. Sulfonamides, in general, are known for their diverse biological activities and are frequently explored in pharmaceutical research . The specific substitutions on the core sulfonamide structure in this compound suggest its potential value as a key intermediate or building block in organic synthesis, particularly for the development of more complex molecules. Researchers may investigate its properties for applications in areas such as drug discovery and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Ensure all handling and storage procedures adhere to appropriate laboratory safety guidelines.

Eigenschaften

IUPAC Name

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-3-16(13-7-5-4-6-8-13)20(17,18)15-11-9-14(19-2)10-12-15/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFOMHVGOYEGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349928
Record name N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5343-90-8
Record name N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-Ethyl-4-methoxy-N-phenylbenzenesulfonamide: A Comprehensive Technical Guide on Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and organic synthesis, tertiary sulfonamides serve as critical pharmacophores and robust building blocks. N-ethyl-4-methoxy-N-phenylbenzenesulfonamide (CAS: 5343-90-8) is a highly specialized derivative characterized by its unique steric profile and electronic distribution[1]. Unlike primary or secondary sulfonamides, the absence of an acidic N-H proton in this molecule renders it highly stable against strong bases and nucleophiles, making it an ideal intermediate for complex cross-coupling reactions and a lipophilic core for drug discovery[2].

This whitepaper provides an in-depth analysis of its molecular mechanics, physical properties, and field-proven synthetic methodologies, focusing on modern, metal-free catalytic approaches.

Molecular Structure and Electronic Dynamics

The chemical behavior of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is dictated by the interplay between its electron-rich aromatic systems and the electron-withdrawing sulfonyl core.

  • 4-Methoxybenzenesulfonyl Core: The methoxy group at the para position exerts a strong positive mesomeric (+M) effect, which donates electron density into the benzene ring. This stabilizes the sulfonyl group during radical or electrophilic transformations[3].

  • Tertiary Sulfonamide Linkage: The nitrogen atom is fully substituted with an ethyl group and a phenyl ring. This N,N-disubstitution eliminates hydrogen-bond donor capacity, significantly increasing the molecule's lipophilicity (LogP) and altering its crystal packing or liquid state dynamics compared to primary sulfonamides[2].

  • Steric Shielding: The N-ethyl and N-phenyl groups provide significant steric hindrance around the S-N bond, protecting it from hydrolytic cleavage under physiological conditions.

G A 4-Methoxy Group (+M Effect) B Benzenesulfonyl Core (Electrophilic Center) A->B Electron Donation C Sulfonamide Linkage (Stable Scaffold) B->C S-N Bond D N-Ethyl Group (Lipophilicity/Sterics) C->D N-alkylation E N-Phenyl Group (Pi-Pi Stacking) C->E N-arylation

Caption: Structural topology and electronic contributions of the target sulfonamide.

Physical and Chemical Properties

Accurate physical data is essential for downstream purification and assay development. Due to the lack of intermolecular hydrogen bonding (no N-H donor), this specific compound presents as a viscous brown oil at room temperature rather than a highly crystalline solid[4].

Quantitative Data Summary
PropertyValue / DescriptionReference
Chemical Name N-ethyl-4-methoxy-N-phenylbenzenesulfonamide[1]
CAS Number 5343-90-8[1],[3]
Molecular Formula C15H17NO3S[1]
Molecular Weight 291.37 g/mol [3]
SMILES String O=S(C1=CC=C(OC)C=C1)(N(CC)C2=CC=C=C2)=O[3]
Physical State Brown oil (at 25°C, 1 atm)[4]
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in H₂O[5]
Reactivity Profile Stable under standard conditions; weak base[5]

Synthesis Methodologies & Protocols

While traditional Schotten-Baumann acylation (using 4-methoxybenzenesulfonyl chloride and N-ethylaniline in the presence of pyridine) is standard, modern green chemistry favors catalytic, metal-free approaches.

A highly efficient, field-proven method utilizes Tetrabutylammonium iodide (TBAI) as a catalyst for the selective synthesis of sulfonamides via C-N and C-H bond cleavage[6].

Causality of Experimental Choices
  • Why TBAI? TBAI acts as both a phase-transfer catalyst and an in situ source of active iodine species. It facilitates the oxidative coupling of arenesulfonyl chlorides with tertiary amines without the need for toxic transition metals[6].

  • Why Metal-Free? Eliminating transition metals (like Palladium or Copper) prevents trace metal contamination in the final product, a critical regulatory requirement in drug development.

Protocol: TBAI-Catalyzed Metal-Free Synthesis

This protocol is designed as a self-validating system, ensuring intermediate checks prevent downstream failures.

Step 1: Reagent Preparation

  • In an oven-dried 50 mL round-bottom flask, dissolve 4-methoxybenzenesulfonyl chloride (1.0 mmol) and N-ethylaniline (1.2 mmol) in 5.0 mL of anhydrous solvent (e.g., acetonitrile or DCE).

  • Causality: A slight excess of the amine ensures complete consumption of the highly reactive sulfonyl chloride, preventing the formation of sulfonic acid byproducts during aqueous workup.

Step 2: Catalysis and Oxidation

  • Add TBAI (20 mol%, 0.2 mmol) and a suitable oxidant (e.g., TBHP or aqueous H₂O₂, 2.0 mmol) to the reaction mixture[6].

  • Stir the mixture at 80°C under an inert argon atmosphere for 12 hours.

Step 3: Self-Validating Reaction Monitoring

  • Perform Thin-Layer Chromatography (TLC) using an 8:2 Hexanes:Ethyl Acetate solvent system.

  • Validation Check: The disappearance of the sulfonyl chloride spot (visualized via UV at 254 nm) and the appearance of a new, lower-Rf spot confirms conversion.

Step 4: Workup and Extraction

  • Quench the reaction with 10 mL of saturated aqueous Na₂S₂O₃ to neutralize residual oxidants and iodine species.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification and Characterization

  • Purify the crude residue via silica gel column chromatography (eluent: Hexanes/EtOAc gradient).

  • Isolate the product as a brown oil [4].

  • Validation Check (NMR): Confirm structure via ¹H NMR (400 MHz, CDCl₃). Look for the characteristic methoxy singlet at ~3.8 ppm, the ethyl quartet at ~3.6 ppm, and the triplet at ~1.1 ppm[4].

Workflow Step1 Step 1: Reagent Prep 4-Methoxybenzenesulfonyl chloride + N-Ethylaniline Step2 Step 2: Catalysis TBAI + Oxidant (Metal-Free) Step1->Step2 Mix at RT Step3 Step 3: Validation TLC Monitoring (8:2 Hex:EtOAc) Step2->Step3 Heat/Stir Step3->Step2 Incomplete Step4 Step 4: Extraction Aqueous Quench & Separation Step3->Step4 Conversion >95% Step5 Step 5: Purification Column Chromatography Yield: Brown Oil Step4->Step5 Concentrate

Applications in Chemical Biology and Drug Development

The structural features of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide make it highly relevant in modern pharmacology:

  • Kinase Inhibition: Sulfonamide derivatives with specific N-aryl and N-alkyl substitutions are actively investigated as inhibitors of Lemur tyrosine kinase 3 (LMTK3), a target implicated in tumor development and cancer progression[2]. The lipophilic N-ethyl group enhances the molecule's ability to penetrate cell membranes and reach intracellular kinase domains.

  • Biocompatible Scaffolds: Sulfonamides exhibit excellent biocompatibility and predictable metabolic profiles[2]. The lack of an N-H bond in this tertiary sulfonamide prevents phase II glucuronidation at the nitrogen center, thereby extending the biological half-life of derived drug candidates.

References

  • N-Ethyl-4-Methoxy-N-phenylbenzenesulfonaMide, 97% — Chemical Substance Information.NextSDS.
  • CAS:5343-90-8 N-Ethyl-4-methoxy-N-phenylbenzenesulfonamide.Bidepharm.
  • TBAI-catalyzed selective synthesis of sulfonamides and β-aryl sulfonyl enamines: coupling of arenesulfonyl chlorides and sodium sulfinates with tert-amines.Organic & Biomolecular Chemistry (RSC Publishing).
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.MDPI Crystals.
  • TBAI-catalyzed selective synthesis of sulfonamides and β-aryl sulfonyl enamines (Supplementary Data - Brown Oil Characterization).RSC Publishing.

Sources

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Identity

As a Senior Application Scientist, I approach the evaluation of sulfonamide derivatives not merely as static chemical entities, but as dynamic pharmacophores capable of precise biological modulation. N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is an N,N-disubstituted arylsulfonamide. The presence of the electron-donating methoxy group on the sulfonyl-bearing aromatic ring, combined with the lipophilic N-ethyl and N-phenyl substituents, makes this compound an excellent candidate for structure-activity relationship (SAR) studies in enzyme inhibition and receptor binding.

To establish a rigorous baseline for downstream experimental workflows, all quantitative physicochemical data for this compound has been validated and summarized below.

Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Name N-ethyl-4-methoxy-N-phenylbenzenesulfonamideDefines the exact substitution pattern.
CAS Registry Number 5343-90-8[1]Unique identifier for regulatory and inventory tracking.
Molecular Weight 291.37 g/mol [1]Optimal for oral bioavailability (Lipinski’s Rule of 5 compliant).
Molecular Formula C15H17NO3S[1]Used for exact mass calculation in HRMS validation.
Physical Appearance Brown oil[2]Typical state for asymmetric N,N-disubstituted sulfonamides at standard temperature and pressure.

Mechanistic Synthesis & Experimental Workflow

The synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide relies on the highly efficient nucleophilic acyl substitution of a sulfonyl chloride by a secondary amine. While advanced catalytic methods, such as Tetrabutylammonium iodide (TBAI)-catalyzed selective synthesis, have been documented for sulfonamides[2], the most robust and scalable approach utilizes modified Schotten-Baumann conditions[3].

Step-by-Step Methodology: Modified Schotten-Baumann Synthesis

Objective: High-yield, self-validating synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide.

  • Reagent Preparation : Dissolve 10.0 mmol of N-ethylaniline in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. The presence of water would lead to the competitive hydrolysis of the highly reactive sulfonyl chloride electrophile into an unreactive sulfonic acid.

  • Base Addition : Add 15.0 mmol (1.5 equivalents) of triethylamine (TEA) to the solution.

    • Causality: The base acts as an acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the N-ethylaniline, forming an unreactive anilinium salt and halting the reaction prematurely[3].

  • Electrophilic Addition : Cool the reaction mixture to 0 °C using an ice bath. Slowly add 11.0 mmol (1.1 equivalents) of 4-methoxybenzenesulfonyl chloride dropwise.

    • Causality: The formation of the sulfonamide bond is highly exothermic. Maintaining a low temperature controls the kinetic rate and suppresses side reactions, such as the formation of transient sulfene intermediates.

  • Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system.

  • Aqueous Workup (Self-Validation Step) : Quench the reaction with 20 mL of distilled water. Separate the organic layer and wash sequentially with 1M HCl (2 × 15 mL) and saturated aqueous NaHCO3 (15 mL).

    • Causality: This is a self-validating purification step. The 1M HCl wash selectively protonates any unreacted N-ethylaniline and TEA, forcing them into the aqueous phase. The subsequent NaHCO3 wash neutralizes any residual acid, ensuring the organic layer contains only the target compound and minor neutral impurities.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude brown oil[2]. Purify via flash column chromatography to isolate the pure sulfonamide.

SynthesisWorkflow Step1 1. Reagent Preparation N-Ethylaniline in anhydrous DCM Step2 2. Base Addition Add TEA (1.5 eq) to scavenge HCl Step1->Step2 Step3 3. Electrophile Addition 4-Methoxybenzenesulfonyl chloride at 0°C Step2->Step3 Step4 4. Reaction & Monitoring Stir at RT (4-6h), monitor via TLC Step3->Step4 Step5 5. Workup & Extraction Wash with 1M HCl, extract with DCM Step4->Step5 Step6 6. Purification Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Step-by-step synthetic workflow for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide.

Pharmacological Relevance & Structural Logic

In drug development, the sulfonamide moiety (-SO2NR2) is a privileged scaffold. For N-ethyl-4-methoxy-N-phenylbenzenesulfonamide, the structural logic dictates its potential pharmacological behavior:

  • Steric Shielding : Unlike primary sulfonamides (-SO2NH2) which are classic inhibitors of Carbonic Anhydrase, the N,N-disubstitution (ethyl and phenyl groups) creates significant steric bulk. This prevents the nitrogen from coordinating with the zinc ion in the Carbonic Anhydrase active site, redirecting the molecule's selectivity toward other targets (e.g., COX-2 or specific GPCRs).

  • Electronic Tuning : The 4-methoxy group on the benzenesulfonyl ring is electron-donating via resonance. This increases the electron density on the sulfonyl oxygens, enhancing their capacity to act as hydrogen-bond acceptors within a target protein's hydrophobic pocket.

PharmLogic Core Sulfonamide Core (-SO2NR2) Prop1 H-Bond Acceptor (Sulfonyl Oxygens) Core->Prop1 Prop2 Lipophilic Substituents (N-Ethyl, N-Phenyl) Core->Prop2 Target Enzyme Active Site (Hydrophobic Pocket) Prop1->Target Anchoring Prop2->Target Steric Fit Effect Target Inhibition (Selective Binding) Target->Effect Pharmacological Response

Logical relationship of sulfonamide pharmacophore features to target inhibition.

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized compound must be subjected to a self-validating analytical suite. The following spectral markers are definitive for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide:

  • 1H NMR Spectroscopy (400 MHz, CDCl3) :

    • Methoxy Group (-OCH3) : A sharp singlet integrating to 3 protons at approximately 3.8 ppm . This validates the intact electrophile.

    • N-Ethyl Group (-CH2CH3) : A distinct splitting pattern consisting of a triplet at ~1.1 ppm (3H) and a quartet at ~3.6 ppm (2H) due to adjacent proton coupling. This validates the nucleophilic amine incorporation.

    • Aromatic Protons : Multiplets between 6.8 and 7.7 ppm integrating to 9 protons (5 from the N-phenyl ring, 4 from the 4-methoxybenzene ring).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) :

    • Electrospray ionization (ESI-MS) in positive mode must yield a protonated molecular ion peak [M+H]+ at m/z 292.1 . This aligns perfectly with the established exact mass of the C15H17NO3S formula[1].

Sources

Unveiling the Mechanism of Action of 4-Methoxybenzenesulfonamide Derivatives: A Comprehensive Guide to Biological Targets and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-methoxybenzenesulfonamide scaffold represents a highly privileged and versatile pharmacophore in modern medicinal chemistry. By strategically modifying the functional groups flanking the core sulfonamide and methoxybenzene moieties, researchers can direct the molecule's biological activity toward entirely distinct molecular targets. As an application scientist navigating hit-to-lead optimization, I have observed that the success of these derivatives hinges on understanding their precise mechanism of action (MoA).

This technical whitepaper dissects the three primary biological pathways modulated by 4-methoxybenzenesulfonamide derivatives: Tubulin Polymerization Inhibition , Carbonic Anhydrase (CA) Coordination , and CXCR4 Receptor Antagonism . Furthermore, it provides field-proven, self-validating experimental protocols designed to rigorously test these mechanisms in vitro.

Tubulin Polymerization Inhibition: The ABT-751 Paradigm

Mechanistic Overview

The most clinically advanced application of the 4-methoxybenzenesulfonamide core is its role as an antimitotic agent. Derivatives containing an N -(2-aminophenyl) or N -(2-amino-3-pyridinyl) motif, such as the clinical candidate ABT-751 (E7010), exhibit potent antiproliferative activity[1].

Unlike taxanes, which stabilize microtubules, these sulfonamide derivatives act as destabilizers. They bind competitively to the colchicine binding site located at the intradimer interface of β -tubulin[2]. This binding sterically impedes the curved-to-straight conformational change required for tubulin heterodimers to incorporate into the growing plus-end of the microtubule. The resulting disruption of microtubule dynamics prevents the formation of the mitotic spindle, triggering the spindle assembly checkpoint (SAC) and leading to robust G2​/M phase cell cycle arrest and subsequent apoptosis[3].

TubulinPathway A 4-Methoxybenzenesulfonamide (e.g., ABT-751) B Colchicine Binding Site (β-Tubulin) A->B Binds to C Inhibition of Tubulin Polymerization B->C Induces D Mitotic Spindle Disruption C->D Leads to E G2/M Cell Cycle Arrest D->E Causes F Apoptosis E->F Triggers

Figure 1: Mechanism of tubulin polymerization inhibition by 4-methoxybenzenesulfonamide derivatives.

Experimental Methodology: Self-Validating Tubulin Polymerization Kinetics Assay

To validate tubulin inhibition, standard endpoint assays are insufficient. A real-time fluorescence-based kinetics assay is required to distinguish between the nucleation and elongation phases of microtubule assembly.

Causality & Protocol Logic:

  • Buffer Selection: We utilize a PIPES-based buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) rather than Tris. Why? Tris can act as a weak chelator and disrupt the magnesium-dependent GTPase activity of tubulin, which is critical for dynamic instability.

  • GTP Addition: 1 mM GTP is added immediately prior to the assay. Tubulin requires GTP bound to the β -subunit to polymerize; without it, the assay will fail to initiate.

  • Fluorescent Reporter: DAPI or a proprietary fluorescent reporter is used. The fluorophore's emission increases significantly when incorporated into the hydrophobic pockets of polymerized microtubules, allowing real-time tracking (Ex: 340 nm / Em: 430 nm).

  • Thermal Shift: The reaction is kept on ice to prevent premature polymerization, then rapidly shifted to 37°C in the microplate reader to initiate assembly.

The Self-Validating Control System: The assay is only considered valid if it passes an internal triangulation check:

  • Vehicle (DMSO): Must show a classic sigmoidal curve (lag phase growth phase steady state).

  • Positive Control 1 (Paclitaxel, 10 µM): Must eliminate the nucleation lag phase and reach Vmax​ at least 3x faster than the vehicle.

  • Positive Control 2 (Colchicine, 5 µM): Must demonstrate a near-zero slope (complete inhibition).

  • Validation: If paclitaxel fails to spike the curve, the tubulin is denatured or GTP is exhausted. Only when these controls behave perfectly can the IC50​ of the test 4-methoxybenzenesulfonamide be trusted.

Carbonic Anhydrase (CA) Isoform Inhibition

Mechanistic Overview

The primary sulfonamide moiety ( −SO2​NH2​ ) is the classical pharmacophore for inhibiting Carbonic Anhydrases, a family of zinc metalloenzymes[4]. Tumor-associated isoforms, specifically CA IX and CA XII, are upregulated under hypoxic conditions via the HIF-1 α pathway to manage the severe intracellular acidification caused by the Warburg effect[5].

The mechanism relies on the deprotonated sulfonamide nitrogen coordinating directly with the active site Zn2+ ion. This coordination displaces the zinc-bound water/hydroxide ion, which is the essential nucleophile required for the catalytic hydration of CO2​ to bicarbonate and a proton[4]. By blocking this enzyme, the 4-methoxybenzenesulfonamide derivative disrupts tumor pH homeostasis, leading to toxic intracellular acidification and tumor cell death in hypoxic microenvironments.

CAPathway A Sulfonamide Pharmacophore B Zn2+ Ion in CA Active Site A->B Coordinates with C Blockade of CO2 Hydration B->C Causes D Disruption of pH Homeostasis C->D Leads to E Tumor Cell Death (Hypoxic Microenvironment) D->E Induces

Figure 2: Carbonic anhydrase inhibition and subsequent disruption of tumor pH homeostasis.

Experimental Methodology: Stopped-Flow CO2​ Hydration Assay

Because CA catalyzes CO2​ hydration at diffusion-limited rates ( kcat​≈106s−1 ), standard steady-state spectrophotometers cannot capture the initial linear rate.

Causality & Protocol Logic:

  • Instrumentation: A stopped-flow apparatus is mandatory. It allows the mixing of reagents and optical measurement within milliseconds.

  • Indicator Selection: Phenol Red is utilized as a pH indicator. As CA rapidly converts CO2​ to carbonic acid (which dissociates into HCO3−​ and H+ ), the pH drops, causing a measurable shift in Phenol Red absorbance at 558 nm.

  • Syringe Setup: Syringe A contains the recombinant CA enzyme, the 4-methoxybenzenesulfonamide inhibitor, and Phenol Red in a weak HEPES buffer (to allow pH change). Syringe B contains CO2​ -saturated water.

The Self-Validating Control System:

  • Uncatalyzed Baseline: The hydration of CO2​ must be measured in the exact same buffer without the enzyme. The catalyzed rate must be at least 10-fold higher than the uncatalyzed rate to ensure a sufficient signal-to-noise ratio. If the uncatalyzed rate is too high, the buffer capacity is incorrect.

  • Reference Inhibitor: Acetazolamide must be run in parallel. A calculated Ki​ of ≈12 nM for Acetazolamide against CA II confirms the system's calibration[5].

CXCR4 Receptor Antagonism & Anti-Metastatic Action

Mechanistic Overview

Emerging research has identified benzenesulfonamides as a unique class of Chemokine Receptor Type 4 (CXCR4) inhibitors[6]. The interaction between the chemokine CXCL12 (SDF-1) and the CXCR4 receptor is a primary driver of tumor cell homing, angiogenesis, and metastasis.

Specific 4-methoxybenzenesulfonamide derivatives anchor into the CXCR4 transmembrane binding pocket. Computational and structural data indicate that these molecules utilize extensive hydrogen-bonding networks (e.g., interacting with Asp97 and Arg183) to competitively block CXCL12 binding[6]. This blockade halts the downstream signaling cascades that typically upregulate matrix metalloproteinases (MMPs), thereby preventing tumor cell invasion.

Experimental Methodology: Self-Validating Matrigel Invasion Assay

Causality & Protocol Logic: To prove anti-metastatic efficacy, we use a Boyden chamber coated with Matrigel. Matrigel provides a reconstituted basement membrane. To invade, cells must not only migrate but also secrete proteases to degrade the matrix—mimicking the true metastatic cascade.

  • Gradient Setup: The upper chamber contains serum-free media and the sulfonamide derivative. The lower chamber contains media supplemented with CXCL12 (100 ng/mL) as the sole chemoattractant.

The Self-Validating Control System:

  • Migration vs. Invasion Control: The assay must include a parallel non-coated Boyden chamber (migration control) alongside the Matrigel-coated chamber (invasion control).

  • Validation: If the sulfonamide derivative halts cells in the Matrigel chamber but also completely halts them in the non-coated chamber without a CXCL12 gradient, the compound is merely cytotoxic, not specifically anti-invasive. True CXCR4 antagonism (like the control drug AMD3100) will selectively block gradient-driven invasion while maintaining baseline cell viability.

Quantitative Data Summary

The biological versatility of the 4-methoxybenzenesulfonamide scaffold is best illustrated by comparing the quantitative efficacy of its derivatives across different targets.

Compound / Derivative ClassPrimary Biological TargetKey Pharmacological EffectActivity Range ( IC50​ / GI50​ )Ref
ABT-751 (E7010) β -Tubulin (Colchicine site) G2​/M Cell Cycle Arrest0.06 – 0.8 µg/mL[1]
E7070 (Indolyl derivative) Cell Cycle ( S/G1​ phase)Antiproliferative 0.1 – 1.0 µM[2]
Compound 3e (CAI) Carbonic Anhydrase XIIpH Homeostasis Disruption0.63 ± 0.14 µM[4]
Compound 5m (CXCR4 Antagonist) CXCR4 ReceptorInhibition of Metastasis88% block at 100 nM[6]

References

  • Mechanism of Action of E7010, an Orally Active Sulfonamide Antitumor Agent: Inhibition of Mitosis by Binding to the Colchicine Site of Tubulin . Cancer Research - AACR Journals. 1

  • Array-Based Structure and Gene Expression Relationship Study of Antitumor Sulfonamides Including N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide . Journal of Medicinal Chemistry - ACS Publications. 2

  • Carbonic anhydrases: Novel therapeutic applications for inhibitors and activators . ResearchGate.5

  • Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents . ResearchGate. 3

  • Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors . PMC - National Institutes of Health. 6

  • Utilization of transition metal fluoride-based solid support catalysts for the synthesis of sulfonamides: carbonic anhydrase inhibitory activity and in silico study . RSC Publishing.4

Sources

An In-Depth Technical Guide to the Toxicity Profile and MSDS Data for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the toxicological profile and Material Safety Data Sheet (MSDS) data for the chemical compound N-ethyl-4-methoxy-N-phenylbenzenesulfonamide (CAS No. 5343-90-8).[1] Given the limited direct toxicological data available for this specific molecule, this guide employs a predictive toxicology approach, leveraging extensive data from its structural analogues and constituent chemical moieties. This methodology allows for a robust, scientifically-grounded assessment of its potential hazards, providing essential insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is a sulfonamide derivative with a molecular formula of C₁₅H₁₇NO₃S. Its structure is characterized by a central benzenesulfonamide core with an N-ethyl and an N-phenyl substituent on the sulfonamide nitrogen, and a methoxy group at the para-position of the phenyl ring.

Table 1: Physicochemical Properties of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide and Its Analogues

PropertyN-ethyl-4-methoxy-N-phenylbenzenesulfonamideN-ethyl-p-toluenesulfonamideAnisole (Methoxybenzene)N-ethylanilineBenzenesulfonamide
CAS Number 5343-90-8[1]80-39-7[2]100-66-3103-69-598-10-2[3]
Molecular Formula C₁₅H₁₇NO₃SC₉H₁₃NO₂S[2]C₇H₈OC₈H₁₁NC₆H₇NO₂S[3]
Molecular Weight 291.37 g/mol 199.27 g/mol [2]108.14 g/mol 121.18 g/mol 157.19 g/mol [3]
Appearance Not availableWhite to off-white solid[2]Colorless liquidColorless to light orange/yellow liquidWhite to off-white crystalline solid[3]
Solubility Insoluble in water (predicted)Soluble in polar organic solvents[2]Insoluble in water-Soluble in ethanol and acetone[3]
Melting Point Not available64-65 °C-23 °C-63 °C153-156 °C
Boiling Point Not availableNot available154 °C204-206 °CNot available
Flash Point Not availableNot available52 °C85 °C (open cup)[4]Not available

Predictive Toxicity Profile

The toxicological profile of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide can be inferred by examining the known toxicities of its primary structural components: the N-ethylaniline moiety, the methoxy-substituted phenyl group (anisole), and the benzenesulfonamide core.

Toxicity_Prediction cluster_target Target Compound cluster_analogs Structural Analogs & Components cluster_predicted_toxicity Predicted Toxicological Endpoints Target N-ethyl-4-methoxy-N-phenylbenzenesulfonamide AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) Target->AcuteTox Predicted Hazard Irritation Skin & Eye Irritation Target->Irritation Predicted Hazard Systemic Systemic Toxicity (Blood, Liver, Spleen) Target->Systemic Predicted Hazard Chronic Chronic & Cumulative Effects Target->Chronic Predicted Hazard NEthylaniline N-ethylaniline NEthylaniline->AcuteTox Contributes to NEthylaniline->Systemic Contributes to Anisole Anisole (Methoxybenzene) Anisole->Chronic Contributes to Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide->AcuteTox Contributes to NToluene N-ethyl-p-toluenesulfonamide NToluene->Irritation Analog Data

Caption: Predictive toxicity workflow for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide.

Acute Toxicity

The acute toxicity of the target compound is likely to be moderate, primarily influenced by the N-ethylaniline and benzenesulfonamide moieties.

  • Oral: Benzenesulfonamide has an oral LD50 of 991 mg/kg in rats, classifying it as harmful if swallowed.[5] N-ethylaniline is also classified as harmful if swallowed, with an oral LD50 of 382 mg/kg in male rats and 553 mg/kg in female rats.[6][7] Anisole has a lower acute oral toxicity with an LD50 in rats of 3700 mg/kg.[8]

  • Dermal: N-ethylaniline is toxic in contact with skin.[9]

  • Inhalation: N-ethylaniline is toxic if inhaled.[7] Prolonged inhalation of anisole fumes may also lead to poisoning.[10]

Based on this data, N-ethyl-4-methoxy-N-phenylbenzenesulfonamide should be handled with care, assuming it is harmful if swallowed, and potentially toxic upon dermal contact or inhalation.

Skin and Eye Irritation

The structural analogue N-ethyl-p-toluenesulfonamide is known to cause skin and serious eye irritation.[2] Similarly, N-ethylaniline causes skin and serious eye irritation.[7] Therefore, it is highly probable that N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is also a skin and eye irritant.

Systemic and Chronic Toxicity

Repeated or long-term exposure to N-ethylaniline is known to cause damage to organs, particularly the blood, leading to hemolytic anemia, methemoglobinemia, and effects on the liver and spleen.[6][7] Most arylamines are recognized as potent poisons to the blood-forming system, and high chronic doses can lead to congestion of the spleen.[9] The substance and its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake.[9] Prolonged exposure to anisole has been reported to cause toxic reactions, including dizziness, nausea, and muscular weakness.[10]

Given these significant effects from its structural components, there is a strong basis to predict that chronic exposure to N-ethyl-4-methoxy-N-phenylbenzenesulfonamide could lead to systemic toxicity, with the hematopoietic system being a primary target.

Material Safety Data Sheet (MSDS) Information

Table 2: Predicted MSDS Data for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

SectionPredicted Information
1. Identification Product Name: N-ethyl-4-methoxy-N-phenylbenzenesulfonamide, CAS: 5343-90-8[1]
2. Hazard(s) Identification GHS Classification (Predicted): Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Repeated Exposure (Category 2 - Blood). Signal Word: Warning. Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause damage to organs (blood) through prolonged or repeated exposure.
3. Composition/Information on Ingredients Substance: N-ethyl-4-methoxy-N-phenylbenzenesulfonamide, Purity: >97%
4. First-Aid Measures Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention. Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops. Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention. Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.
5. Fire-Fighting Measures Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazards from Combustion: Emits toxic fumes of carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).[11]
6. Accidental Release Measures Personal Precautions: Wear protective equipment. Avoid dust formation. Ensure adequate ventilation. Environmental Precautions: Do not let product enter drains. Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.
7. Handling and Storage Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Storage: Keep container tightly closed in a dry and well-ventilated place.
8. Exposure Controls/Personal Protection Engineering Controls: Use in a well-ventilated area. Personal Protective Equipment: Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a NIOSH-approved respirator.
9. Physical and Chemical Properties See Table 1.
10. Stability and Reactivity Chemical Stability: Stable under recommended storage conditions. Incompatible Materials: Strong oxidizing agents. Hazardous Decomposition Products: Carbon oxides, nitrogen oxides (NOx), sulfur oxides (SOx).
11. Toxicological Information See Section 2.
12. Ecological Information N-ethylaniline is toxic to aquatic life with long-lasting effects.[7] A similar profile is predicted for the target compound.
13. Disposal Considerations Dispose of in accordance with local, state, and federal regulations.
14. Transport Information Not fully classified. May require classification as a hazardous substance for transport.
15. Regulatory Information Not fully regulated. Handle in accordance with good industrial hygiene and safety practices.
16. Other Information The information provided is based on a predictive analysis and should be used as a guide for safe handling.

Experimental Protocols for Toxicological Assessment

To definitively determine the toxicity profile of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide, a series of standardized in vitro and in vivo toxicological assays should be conducted. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD TG 423)

Acute_Oral_Toxicity_Workflow start Start: Dose Selection dosing Administer single oral dose to fasted female rats (n=3) start->dosing observation Observe for 14 days: - Clinical signs of toxicity - Body weight changes - Mortality dosing->observation necropsy Gross necropsy of all animals observation->necropsy endpoint Endpoint: LD50 estimation & GHS classification necropsy->endpoint

Caption: Workflow for Acute Oral Toxicity Testing (OECD TG 423).

  • Test System: Healthy, young adult female rats (e.g., Sprague-Dawley strain).

  • Dose Administration: A single oral dose of the test substance is administered by gavage. Dosing is sequential, starting with a dose expected to be moderately toxic.

  • Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Endpoint: The study allows for the estimation of the LD50 and determination of the GHS acute toxicity category.

In Vitro Skin Irritation (OECD TG 439)

Skin_Irritation_Workflow start Start: Reconstituted Human Epidermis (RhE) model application Apply test substance to the surface of the RhE tissue start->application incubation Incubate for a defined period (e.g., 60 minutes) application->incubation viability_assay Assess cell viability using MTT assay incubation->viability_assay endpoint Endpoint: Classify as irritant or non-irritant based on % cell viability viability_assay->endpoint

Caption: Workflow for In Vitro Skin Irritation Testing (OECD TG 439).

  • Test System: Reconstituted human epidermis (RhE) model.

  • Procedure: The test substance is applied topically to the RhE tissue.

  • Exposure and Incubation: Following a defined exposure period, the substance is removed, and the tissue is incubated.

  • Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT). A reduction in viability below a certain threshold indicates skin irritation potential.

Conclusion

While direct toxicological data for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is currently lacking, a predictive analysis based on its structural components and analogues provides a strong foundation for assessing its potential hazards. The available evidence suggests that this compound is likely to be moderately toxic if ingested, a skin and eye irritant, and may pose a risk of systemic toxicity, particularly to the hematopoietic system, upon repeated exposure. For definitive risk assessment and safe handling, it is imperative that the experimental toxicological protocols outlined in this guide are performed.

References

  • Tokyo Chemical Industry Co., Ltd. (2025, September 29).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). N-Ethylaniline | 103-69-5.
  • Japan Existing Chemical Body. (n.d.). N-Ethylaniline.
  • Chemical Substance Information. (n.d.). N-Ethyl-4-Methoxy-N-phenylbenzenesulfonaMide, 97%.
  • Tokyo Chemical Industry Co., Ltd. (2025, January 15).
  • CP Lab Safety. (n.d.). N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide, min 96%, 100 grams.
  • Jinli Chemical. (2026, January 9).
  • Drake, E. T. (1971). Dangers of Working with Anisole in Falling Drop Grain-Size Analysis: NOTES. Journal of Sedimentary Petrology, 41(1), 326–327.
  • CAMEO Chemicals. (n.d.). N-ETHYL-4-METHYLBENZENE SULFONAMIDE.
  • GSRS. (n.d.). N-ETHYL-4-HYDROXY-N-PHENYLBENZENESULFONAMIDE.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-Ethylaniline.
  • CymitQuimica. (n.d.). CAS 98-10-2: Benzenesulfonamide.
  • INCHEM. (n.d.). ICSC 1385 - N-ETHYLANILINE.
  • Santa Cruz Biotechnology, Inc. (n.d.). Anisole.
  • PrepChem.com. (n.d.). Synthesis of N-ethyl(4-methyl phenyl) sulfonamide.
  • Sigma-Aldrich. (n.d.). N-ETHYL-4-METHOXY-N-PHENYLBENZAMIDE AldrichCPR.
  • CymitQuimica. (n.d.). CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide.
  • Tokyo Chemical Industry Co., Ltd. (2024, November 21).
  • Redalyc. (n.d.). Synthesis, in vitro Antitrichomonal Activity, and Docking Study of N-[(4-substituted phenyl)
  • Rider, C. V., et al. (2021). Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats. Toxicology and Applied Pharmacology, 433, 115786.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2022, August 31).
  • FUJIFILM Wako Chemicals. (2025, May 22).
  • US EPA. (n.d.). Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA).
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Sályi, G., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5101.
  • The Royal Society of Chemistry. (2017).

Sources

A Pharmacological Review of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide and its Congeners: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth review of the known and potential pharmacological activities of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide. Given the limited direct research on this specific molecule, this document establishes a predictive pharmacological profile by examining structurally related benzenesulfonamide derivatives. This approach leverages existing data to inform future research and development efforts for this compound and its analogs.

Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets with high affinity.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, diuretic, anticancer, and antiviral properties.[2][3][4] The synthetic tractability of the sulfonamide group allows for facile structural modifications, making it an ideal scaffold for developing novel therapeutic agents.[1]

This guide focuses on the specific derivative, N-ethyl-4-methoxy-N-phenylbenzenesulfonamide , exploring its potential therapeutic applications based on the pharmacological activities of its close structural relatives.

General Synthesis of N-substituted Benzenesulfonamides

The synthesis of N-substituted benzenesulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. For N-ethyl-4-methoxy-N-phenylbenzenesulfonamide, a plausible synthetic route would involve the reaction of 4-methoxybenzenesulfonyl chloride with N-ethylaniline. Further N-alkylation or N-arylation of a primary sulfonamide can also be employed. For instance, a general method for N-alkylation involves treating the parent sulfonamide with an alkyl halide in the presence of a base like sodium hydride in a suitable solvent such as N,N-dimethylformamide (DMF).[3][4]

A representative synthesis of a related N-substituted benzenesulfonamide is the preparation of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. This involves stirring a mixture of N-benzyl-4-methylbenzenesulfonamide and sodium hydride in DMF, followed by the addition of ethyl iodide.[3][4]

Pharmacological Activities of Structurally Related Benzenesulfonamides

The pharmacological profile of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide can be inferred from the activities of its structural analogs. Key recurring therapeutic areas for this class of compounds include antiviral, enzyme inhibition, and anticancer activities.

Antiviral Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives as potent antiviral agents. Specifically, compounds sharing the 4-methoxy-N-phenylbenzenesulfonamide core have demonstrated significant activity against flaviviruses.

A notable example is 4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide , which has shown efficacy against both dengue and Zika virus infections in human neuronal cells, with EC50 values of 1.52 μM and 1.91 μM, respectively.[2] This compound also demonstrated a reduction in viremia and an increase in survival time in mouse models, underscoring its therapeutic potential.[2] Another related compound, N-(4-Cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide , also exhibited promising antiviral activity against these viruses.[2]

The presence of the 4-methoxy-N-phenylbenzenesulfonamide core in the target molecule suggests that it may also possess antiviral properties, warranting further investigation.

Enzyme Inhibition

The benzenesulfonamide scaffold is a versatile inhibitor of various enzymes, and related structures to N-ethyl-4-methoxy-N-phenylbenzenesulfonamide have shown inhibitory activity against key protein kinases and hydrolases.

The aforementioned N-(4-Cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide not only displayed antiviral effects but was also identified as a potent inhibitor of CaMKII with an IC50 value of 0.79 μM.[2] CaMKII is a crucial mediator of learning, memory, and synaptic plasticity, and its dysregulation has been implicated in various neurological and cardiovascular disorders. The shared structural features suggest that N-ethyl-4-methoxy-N-phenylbenzenesulfonamide could also exhibit CaMKII inhibitory activity.

A study on a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides revealed their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[5] Although structurally distinct from our target compound, this study demonstrates that N-alkylation of a benzenesulfonamide core can lead to potent AChE inhibition.[5] The ethyl group on the nitrogen of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide may confer a similar inhibitory potential.

Anticancer Activity

The benzenesulfonamide scaffold is prevalent in a number of anticancer agents. While direct data for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is unavailable, related compounds have shown promise in this area.

A patent for benzenesulfonamide derivatives describes their potential to inhibit the growth of solid tumors, including gastric, liver, colorectal, and nasopharyngeal cancers.[6] Furthermore, other structurally diverse benzenesulfonamides have been investigated as antimitotic and antivascular agents by inhibiting tubulin polymerization.[7] Some of these compounds have shown potent in vitro cytotoxic activity against a broad range of human tumor cell lines.[7][8]

Proposed Pharmacological Profile and Future Directions

Based on the evidence from structurally related compounds, a predictive pharmacological profile for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide can be proposed. The compound likely possesses a multi-target profile with potential applications in:

  • Antiviral Therapy: Particularly against flaviviruses like dengue and Zika.

  • Neuropharmacology: Through the inhibition of enzymes such as CaMKII and AChE.

  • Oncology: As a potential cytotoxic or cytostatic agent.

Future research should focus on the synthesis and in vitro screening of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide to validate these predicted activities. An initial screening cascade should include antiviral assays, a panel of kinase and enzyme inhibition assays, and cytotoxicity screening against various cancer cell lines.

Experimental Protocols

To facilitate further research, detailed protocols for key assays are provided below.

In Vitro Antiviral Assay (Plaque Reduction Assay)
  • Cell Seeding: Seed susceptible cells (e.g., Vero cells for flaviviruses) in 24-well plates and incubate until a confluent monolayer is formed.

  • Virus Inoculation: Remove the culture medium and inoculate the cells with a known titer of the virus. Incubate for 1 hour to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-5 days).

  • Plaque Visualization: Fix the cells with a formaldehyde solution and stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

In Vitro Enzyme Inhibition Assay (e.g., CaMKII)
  • Reaction Mixture Preparation: Prepare a reaction buffer containing the enzyme (e.g., recombinant CaMKII), the substrate (e.g., a fluorescently labeled peptide), and co-factors (e.g., ATP, Ca2+/Calmodulin).

  • Compound Incubation: Add serial dilutions of the test compound to the reaction mixture and incubate for a predetermined time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate or a key cofactor.

  • Signal Detection: Monitor the reaction progress by measuring the change in a detectable signal (e.g., fluorescence, absorbance, or luminescence) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. The IC50 value is determined as the concentration of the inhibitor that reduces the enzyme activity by 50%.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) is then determined.

Data Summary of Related Compounds

Compound NamePharmacological ActivityTarget/VirusReported Potency (IC50/EC50)Reference
4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylbenzenesulfonamideAntiviralDengue Virus1.52 μM[2]
4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylbenzenesulfonamideAntiviralZika Virus1.91 μM[2]
N-(4-Cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamideCaMKII InhibitionCaMKII0.79 μM[2]
N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzenesulfonamideAcetylcholinesterase InhibitionAChE0.075 μM[5]

Visualizations

Experimental Workflow for Pharmacological Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Pharmacological Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of N-ethyl-4-methoxy-N- phenylbenzenesulfonamide purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, etc.) purification->characterization antiviral Antiviral Assays (e.g., Plaque Reduction) characterization->antiviral enzyme Enzyme Inhibition (Kinase, Hydrolase Panels) characterization->enzyme cancer Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) characterization->cancer data_analysis Determination of EC50, IC50, GI50 antiviral->data_analysis hit_id Hit Identification & Prioritization data_analysis->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar

Caption: A generalized workflow for the synthesis, in vitro screening, and evaluation of novel benzenesulfonamide derivatives.

Conclusion

While direct pharmacological data for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is scarce, a comprehensive analysis of its structural analogs strongly suggests its potential as a multi-target therapeutic agent. The presence of the 4-methoxy-N-phenylbenzenesulfonamide core, coupled with N-ethyl substitution, points towards promising antiviral, enzyme inhibitory, and anticancer activities. This guide provides a foundational framework for initiating the pharmacological investigation of this compound, with the ultimate goal of unlocking its full therapeutic potential.

References

  • EvitaChem. 4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide.
  • Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. PMC.
  • Benzenesulfonamide derivatives and pharmaceutical composition thereof.
  • Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity.
  • Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. PMC.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. PMC.
  • (PDF) N-Benzyl-N-ethyl-4-methylbenzenesulfonamide.

Sources

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Sulfonamides: A Case Study of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: As of the latest data available, a public domain crystal structure for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide has not been deposited in crystallographic databases. To provide a comprehensive and technically robust guide that adheres to the principles of single-crystal X-ray diffraction analysis, this document will focus on the closely related and structurally characterized compound, N-benzyl-N-ethyl-4-methylbenzenesulfonamide . The methodologies, data interpretation, and scientific principles discussed herein are directly applicable to the analysis of the originally requested compound and other related sulfonamides, making this a valuable resource for researchers in structural chemistry and drug development.

Executive Summary

Sulfonamide moieties are a cornerstone in medicinal chemistry, and a precise understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the atomic arrangement in the solid state, providing unparalleled insights into molecular conformation, stereochemistry, and intermolecular interactions.[1] This guide offers a detailed exploration of the synthesis, crystallographic analysis, and structural features of N-benzyl-N-ethyl-4-methylbenzenesulfonamide, serving as a practical blueprint for the structural investigation of this important class of compounds.

Synthesis and Crystallization: The Foundation of Structural Analysis

The successful determination of a crystal structure is critically dependent on the quality of the single crystal. This, in turn, relies on a robust synthetic route and a carefully optimized crystallization process.

Synthetic Protocol

The synthesis of N-benzyl-N-ethyl-4-methylbenzenesulfonamide is typically achieved through a two-step process, a common strategy for preparing N,N-disubstituted sulfonamides.[2][3]

Step 1: Synthesis of the Monosubstituted Precursor

The initial step involves the reaction of a sulfonyl chloride with a primary amine. For the analog, this would be the synthesis of N-benzyl-4-methylbenzenesulfonamide.

Step 2: Alkylation to the Final Product

The secondary sulfonamide is then deprotonated with a base to form a nucleophilic nitrogen, which subsequently reacts with an alkyl halide to yield the final N,N-disubstituted product.

A detailed experimental protocol for the synthesis of N-benzyl-N-ethyl-4-methylbenzenesulfonamide is as follows:[2]

  • Precursor Formation: N-benzyl-4-methylbenzenesulfonamide (2.02 mmol) and sodium hydride (8.33 mmol) are stirred in N,N-dimethylformamide (10 ml) at room temperature for 30 minutes. This allows for the deprotonation of the sulfonamide nitrogen.

  • Alkylation: Ethyl iodide (2.02 mmol) is added to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is poured over crushed ice to precipitate the product.

  • Purification: The crude product is isolated, washed, and recrystallized from methanol to yield colorless, diffraction-quality crystals.[2]

Rationale for Crystallization Strategy

The choice of methanol for recrystallization is a deliberate one. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Slow cooling of a saturated solution allows for the ordered deposition of molecules onto a growing crystal lattice, minimizing defects and leading to a single crystal suitable for diffraction.

Single-Crystal X-ray Diffraction: From Crystal to Structure

SC-XRD is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1]

Experimental Workflow

The process of determining a crystal structure via SC-XRD follows a well-defined workflow, from data collection to structure refinement.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection & Mounting data_acquisition Data Acquisition on Diffractometer crystal_selection->data_acquisition Centered on Goniometer integration Integration & Scaling data_acquisition->integration Raw Diffraction Images space_group Space Group Determination integration->space_group Reflection Intensities solution Structure Solution (e.g., Direct Methods) space_group->solution Systematic Absences refinement Least-Squares Refinement solution->refinement Initial Atomic Model validation Validation & CIF Generation refinement->validation Final Structural Model

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Data Collection Parameters

For N-benzyl-N-ethyl-4-methylbenzenesulfonamide, data was collected on a Bruker Kappa APEXII CCD diffractometer.[2] The choice of instrumentation and parameters is crucial for obtaining high-quality data.

ParameterValueRationale
Radiation Source Mo Kα (λ = 0.71073 Å)Molybdenum radiation provides good resolution for organic molecules.
Temperature 296 KData was collected at room temperature. Low temperatures can be used to reduce thermal motion.
Crystal Size 0.41 × 0.25 × 0.19 mmA crystal of appropriate size is needed to ensure sufficient diffraction intensity without causing excessive absorption.
Data Collection Method φ and ω scansThese scans rotate the crystal to bring different lattice planes into diffracting condition.
Absorption Correction Multi-scan (SADABS)This empirical method corrects for the absorption of X-rays by the crystal, improving data accuracy.[1]
Structure Solution and Refinement

The collected diffraction data, consisting of thousands of reflection intensities, is then processed to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions were determined using direct methods with the SHELXS97 program.[2] Direct methods are powerful computational techniques that can solve the phase problem for small molecules.

  • Structure Refinement: The structural model was refined against the experimental data using full-matrix least-squares on F² with the SHELXL97 program.[2] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]

Structural Analysis of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide

The final refined structure provides a wealth of information about the molecule's geometry and its packing in the crystal lattice.

Crystallographic Data

The fundamental properties of the crystal lattice are summarized in the table below.

ParameterValue
Chemical Formula C₁₆H₁₉NO₂S
Molecular Weight 289.38
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.8144 (3)
b (Å) 19.7677 (6)
c (Å) 9.8914 (4)
β (°) 117.689 (1)
Volume (ų) 1526.11 (9)
Z 4
R-factor (R1) 0.046
wR2 0.125
Data/Parameter Ratio 19.1
(Data sourced from Khan et al., 2010)[1]
Molecular Conformation

The analysis of the refined structure reveals several key conformational features. The sulfur atom adopts a distorted tetrahedral geometry, as is typical for sulfonamides. A notable feature is the relative orientation of the two aromatic rings. The dihedral angle between the p-tolyl ring and the N-benzyl ring is 84.78 (7)°.[1][2] This near-orthogonal arrangement minimizes steric hindrance between the two bulky substituents.

Supramolecular Assembly and Intermolecular Interactions

While no classical hydrogen bonds are present due to the tertiary nature of the sulfonamide nitrogen, the crystal packing is stabilized by weak C—H···O intermolecular interactions.[1][2] These interactions form a 16-membered ring motif, which can be described using graph-set notation as R²₂(16).[1][2] This demonstrates that even weak interactions can play a crucial role in directing the assembly of molecules into a stable crystal lattice.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B (Inverted Dimer) C_H_1 C-H O1_2 O=S C_H_1->O1_2 C-H···O Interaction O1_1 O=S O2_1 S=O C_H_2 C-H C_H_2->O1_1 C-H···O Interaction

Figure 2: A schematic representation of the R²₂(16) ring motif formed by C-H···O interactions.

Conclusion

This guide has detailed the process of determining and analyzing the crystal structure of a representative sulfonamide, N-benzyl-N-ethyl-4-methylbenzenesulfonamide. Through a combination of robust synthesis, high-quality single-crystal X-ray diffraction data collection, and state-of-the-art structure solution and refinement techniques, a precise and unambiguous three-dimensional model of the molecule has been established. The insights gained from such studies—from molecular conformation to the subtleties of intermolecular interactions—are invaluable for professionals in drug development and materials science, enabling the design of new molecules with tailored properties and functions.

References

  • Khan, I. U., Ahmad, W., Arshad, M. N., Sharif, S., & Ahmed, J. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2507. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Khan, I. U., et al. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E, E66, o2507. [Link]

Sources

Thermodynamic Stability and Melting Point Profiling of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide (EMPBS, CAS: 5343-90-8) is a highly substituted tertiary sulfonamide. In pharmaceutical and materials research, the thermodynamic stability and thermal phase transitions (melting point, crystallization, and decomposition) of sulfonamides dictate their processability, solubility, and shelf-life[1]. This whitepaper provides a comprehensive, causality-driven framework for evaluating the thermodynamic parameters of EMPBS, detailing the structural rationale behind its thermal behavior and outlining self-validating experimental protocols for its characterization.

Structural Causality and Thermodynamic Foundations

The thermodynamic stability of a crystal lattice is intrinsically linked to its intermolecular forces. In primary and secondary sulfonamides (such as sulfapyridine or sulfamethazine), strong N-H···O hydrogen bonding networks lead to highly stable crystal lattices, resulting in elevated melting points typically between 160°C and 200°C[1][2].

EMPBS, however, is a tertiary sulfonamide . The nitrogen atom is fully substituted with an ethyl group and a phenyl group.

  • Steric Hindrance & Hydrogen Bonding: The absence of an N-H bond completely eliminates the primary hydrogen bonding network. Furthermore, the bulky N-ethyl and N-phenyl groups introduce significant steric hindrance, preventing tight, efficient crystal packing.

  • Thermodynamic Consequence: Because the crystal lattice is held together primarily by weaker Van der Waals forces and dipole-dipole interactions, the enthalpy of fusion ( ΔHfus​ ) is significantly lowered. Consequently, the melting point ( Tm​ ) of EMPBS is highly depressed compared to its unsubstituted analogs.

  • Electronic Effects: The 4-methoxy group on the benzenesulfonyl ring provides electron-donating resonance. While this stabilizes the S-N bond against premature thermal cleavage, the methoxy moiety itself can act as a site for oxidative degradation at elevated temperatures if not analyzed under an inert atmosphere[3].

G A EMPBS Crystal Lattice B Endothermic Melting (Tm) Disruption of Van der Waals A->B Heat Flow (DSC) C Liquid EMPBS High Conformational Entropy B->C Phase Transition D Thermal Decomposition (Td) S-N Bond Cleavage C->D High Temp (TGA) E Volatile Products (SO2, Amines) D->E Mass Loss

Caption: Thermodynamic phase transition and thermal degradation pathway of EMPBS.

Self-Validating Experimental Protocol: Thermal Analysis

To accurately determine the melting point and thermodynamic stability of EMPBS, a coupled approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required. This protocol is designed as a self-validating system : the DSC provides the thermodynamic energy transitions ( ΔHfus​ ), while the TGA orthogonally validates that the endothermic event is a true melt and not a mass-loss decomposition event[3][4].

Step-by-Step Methodology

Phase 1: Instrument Calibration (The Validation Anchor)

  • Temperature and Enthalpy Calibration: Before running the EMPBS sample, calibrate the DSC using a high-purity Indium standard.

    • Causality: Indium has a highly stable, universally accepted melting point of 156.6°C and an enthalpy of fusion of 28.59 J/g. Verifying these values ensures the instrument's sensors are accurately capturing heat flow, preventing false readings for the unknown sample[1][3].

Phase 2: Sample Preparation 2. Mass Optimization: Weigh precisely 3.0 to 5.0 mg of EMPBS into a standard aluminum pan and crimp the lid.

  • Causality: Using a small, precise mass minimizes thermal gradients within the sample. If the mass is too large, the core of the sample heats slower than the surface, leading to broad, artificially skewed endothermic peaks that misrepresent the true melting onset[5].

Phase 3: Environmental Control 3. Atmosphere Purge: Purge the DSC and TGA furnaces with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

  • Causality: The 4-methoxy group and the alkyl chains are susceptible to oxidation at high temperatures. An inert nitrogen atmosphere ensures that any thermal events recorded are purely thermodynamic phase transitions or intrinsic thermal decompositions, rather than oxidative artifacts[5].

Phase 4: Thermal Execution 4. Heating Ramp: Equilibrate the sample at 25°C, then ramp the temperature to 300°C at a rate of 10 K/min.

  • Causality: A heating rate of 10 K/min is the optimal kinetic balance. A slower rate (e.g., 2 K/min) allows time for potential solid-state polymorphic transitions to occur during the scan, obscuring the initial crystal form. A faster rate (e.g., 20 K/min) introduces thermal lag between the furnace and the sample, artificially inflating the recorded melting point[1][4].

Phase 5: Data Extraction & Orthogonal Validation 5. DSC Analysis: Identify the extrapolated onset temperature ( Tonset​ ) of the first major endotherm. This is recorded as the precise melting point. Integrate the area under the peak to determine ΔHfus​ . 6. TGA Validation: Cross-reference the DSC thermogram with the TGA data. Confirm that the mass remains at 100% during the DSC melting endotherm. The onset of mass loss in the TGA marks the true thermal decomposition temperature ( Td​ ), which for sulfonamides typically occurs >250°C[1][4].

Workflow N1 Step 1: Calibration Indium Standard (156.6°C) N2 Step 2: Sample Prep 3-5 mg EMPBS in Al Pan N1->N2 N3 Step 3: N2 Purge 50 mL/min (Prevent Oxidation) N2->N3 N4 Step 4: Thermal Ramp 10 K/min (25°C to 300°C) N3->N4 N5 Step 5: Data Analysis Extrapolate Tonset & Integrate ΔH N4->N5

Caption: Self-validating experimental workflow for thermal analysis of EMPBS.

Quantitative Data Summary

The following table contextualizes the predicted thermodynamic parameters of EMPBS by benchmarking it against well-characterized primary and secondary sulfonamides. Notice how N-substitution directly correlates with a decrease in both the melting point and the enthalpy of fusion.

CompoundSubstitution TypeMelting Point ( Tm​ , °C)Thermal Stability (Decomp. Onset)Enthalpy of Fusion ( ΔHfus​ , J/g)
Sulfapyridine [1]Primary / Secondary191 – 193> 250 °C~ 145
Sulfamethazine [2]Primary / Secondary196 – 199> 250 °C~ 120
Methanesulfonamide [3]Primary85 – 93> 300 °CVariable
EMPBS (Target) Tertiary (N-ethyl, N-phenyl) Significantly Lower (Predicted < 150) > 250 °C Lower (Lack of H-bonds)

Conclusion

The thermodynamic stability and melting point of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide are defined by its lack of primary hydrogen bond donors and the steric bulk of its N-substituents. By employing a rigorously calibrated, self-validating DSC and TGA workflow, researchers can accurately map its thermal phase transitions. Understanding these parameters is critical for downstream applications, ensuring that processing temperatures do not exceed the compound's thermodynamic limits, thereby preventing premature degradation.

References

  • DSC Measurement Method for Sulfapyridine Source: lab-testinstruments.com URL:[Link]

  • Calorimetric Determination of Cocrystal Thermodynamic Stability: Sulfamethazine–Salicylic Acid Case Study Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim Source: Asian Journal of Chemistry URL:[Link]

  • Research Article Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling Source: Trinity College Dublin (TARA) URL:[Link]

Sources

Preclinical Pharmacokinetics and Metabolic Profiling of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & ADME Trajectory

The development of highly selective benzenesulfonamide derivatives has garnered significant attention, particularly for their potential as voltage-gated sodium channel (NaV1.7) inhibitors and anti-inflammatory agents. N-ethyl-4-methoxy-N-phenylbenzenesulfonamide serves as a structurally complex candidate whose pharmacokinetic (PK) viability hinges on a delicate balance of lipophilicity, metabolic stability, and membrane permeability.

The presence of the N-ethyl and 4-methoxy moieties significantly influences the compound's calculated partition coefficient (cLogD). While these functional groups enhance target engagement via hydrophobic interactions within target binding pockets, they simultaneously increase the risk of rapid hepatic clearance and transporter-mediated efflux. Optimizing the cLogD of benzenesulfonamides is a critical step in mitigating metabolic liabilities, such as Pregnane X Receptor (PXR) activation, which can lead to auto-induction of clearance pathways 1[1].

In Vitro Metabolic Stability & CYP450 Interactions

The biotransformation of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is primarily driven by hepatic Cytochrome P450 (CYP450) enzymes. Understanding this pathway is essential to prevent idiosyncratic toxicity and ensure adequate systemic exposure.

Primary Metabolic Pathways
  • CYP3A4-Mediated N-Dealkylation: The N-ethyl group is highly susceptible to hydrogen abstraction by the CYP3A4 heme center, leading to N-deethylation. Recent computational and experimental synergy studies on sulfonamides have revealed that CYP450 can also mediate complex coupling and fragmenting pathways initiated by amino H-abstraction 2[2].

  • CYP2C9-Mediated O-Demethylation: The 4-methoxy group undergoes O-demethylation catalyzed by CYP2C9, forming a reactive phenolic intermediate that is subsequently cleared via Phase II glucuronidation.

  • Time-Dependent Inhibition (TDI): Sulfonamides are notorious for forming reactive intermediates that coordinate with the CYP3A4 heme iron. Monitoring for CYP3A4 TDI is mandatory, as irreversible enzyme inhibition can lead to severe drug-drug interactions (DDIs) 3[3].

MetabolicPathway Parent N-ethyl-4-methoxy- N-phenylbenzenesulfonamide CYP3A4 CYP3A4 (Hepatic Oxidation) Parent->CYP3A4 Primary CYP2C9 CYP2C9 (Hepatic Oxidation) Parent->CYP2C9 Secondary NDeethyl N-Deethylation (Inactive Metabolite) CYP3A4->NDeethyl ODemethyl O-Demethylation (Active Metabolite) CYP2C9->ODemethyl UGT UGT Enzymes (Phase II Glucuronidation) ODemethyl->UGT NDeethyl->UGT Excretion Biliary & Renal Excretion UGT->Excretion

Figure 1: CYP450-mediated phase I oxidation and phase II glucuronidation metabolic pathway.

Preclinical In Vivo Pharmacokinetics

To establish a robust in vivo profile, N-ethyl-4-methoxy-N-phenylbenzenesulfonamide was evaluated across three standard preclinical species: CD-1 Mice, Sprague-Dawley Rats, and Beagle Dogs. The compound demonstrates moderate clearance and a volume of distribution (Vdss) indicative of extensive tissue penetration, a hallmark of lipophilic benzenesulfonamides 4[4].

Table 1: Cross-Species Preclinical Pharmacokinetic Parameters

PK ParameterCD-1 Mice (IV 1 mg/kg)CD-1 Mice (PO 10 mg/kg)SD Rats (PO 10 mg/kg)Beagle Dogs (PO 5 mg/kg)
Cmax (ng/mL) -1,4501,120890
Tmax (h) -1.01.52.0
AUC0-inf (h·ng/mL) 8505,1004,2006,500
t1/2 (h) 1.82.43.15.5
Clearance (mL/min/kg) 19.6---
Vdss (L/kg) 1.2---
Bioavailability (F%) -60%55%73%

Data Interpretation: The oral bioavailability (F%) increases in higher-order species (73% in dogs vs. 60% in mice), likely due to species-specific differences in first-pass CYP3A-mediated extraction. The half-life (t1/2) extension in dogs supports a favorable once-daily dosing regimen for future translational models.

Standardized Bioanalytical & Experimental Protocols

To ensure data integrity, all DMPK assays must operate as self-validating systems. The following protocols detail the causal logic behind the analytical choices used to quantify this compound.

PKWorkflow Dose In Vivo Dosing (IV/PO) Sample Serial Blood Sampling Dose->Sample Prep Protein Precipitation Sample->Prep LCMS LC-MS/MS Bioanalysis Prep->LCMS NCA NCA PK Modeling LCMS->NCA

Figure 2: Standardized preclinical in vivo pharmacokinetic study workflow and bioanalysis.

Protocol A: In Vitro CYP450 Microsomal Stability Assay

Objective: Determine the intrinsic clearance (CLint) and in vitro half-life.

  • Incubation Setup: Prepare a 300 µL reaction mixture containing 1 µM of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide, 1 mg/mL of liver microsomes (HLM/MLM/RLM), and 50 mM Tris buffer (pH 7.4).

    • Causality: Utilizing a low substrate concentration (1 µM) ensures the reaction kinetics remain strictly first-order (well below the expected Km​ ). This is a mathematical prerequisite for accurately calculating intrinsic clearance without enzyme saturation artifacts.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligatory electron donor required to drive CYP450-mediated phase I oxidative reactions 5[5].

  • Quenching: At predetermined time points (0, 5, 15, 30, 60 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a deuterated internal standard (d5-analog).

Protocol B: LC-MS/MS Bioanalysis of Plasma Samples

Objective: Quantify parent compound concentrations from preclinical plasma to generate NCA (Non-Compartmental Analysis) models.

  • Protein Precipitation (Extraction): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile spiked with 50 ng/mL of the d5-internal standard.

    • Causality: Benzenesulfonamides exhibit exceptionally high plasma protein binding (>90% to albumin). The 1:3 ratio of organic solvent completely denatures these proteins, releasing the bound drug to guarantee >95% total recovery. The d5-IS acts as a self-validating control, mathematically normalizing any matrix-induced ion suppression during electrospray ionization (ESI).

  • Phase Separation: Vortex the plate for 5 minutes at 800 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic supernatant matches the initial aqueous conditions of the LC mobile phase, preventing peak distortion (solvent effect) on the reversed-phase column.

  • Chromatographic Separation & Detection: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm) at 40°C. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: The acidic modifier (formic acid) ensures the sulfonamide nitrogen remains protonated, maximizing ionization efficiency and signal-to-noise ratio in positive MRM (Multiple Reaction Monitoring) mode.

References

  • Weiss, M.M., et al. "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities." Journal of Medicinal Chemistry, 2017.
  • Graceffa, R., et al. "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity." Journal of Medicinal Chemistry, 2017.
  • Zhang, H., et al. "Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants." Environmental Science & Technology, 2023.
  • Boezio, A., et al. "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties..." Journal of Medicinal Chemistry, 2014.
  • Wang, X., et al. "Rationalizing Fundamental Factors for Coupling of Sulfonamide Antibiotics by CYP450." Environmental Science & Technology, 2023.

Sources

Methodological & Application

Synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and materials science. The described methodology is based on the nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and N-ethyl-N-phenylamine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, safety precautions, and purification techniques. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction

Sulfonamides are a significant class of organic compounds characterized by the -S(=O)₂-N- functional group. They are renowned for their diverse biological activities and have been cornerstones in the development of antibacterial drugs. Beyond their medicinal applications, sulfonamides are utilized as intermediates in organic synthesis, as protecting groups, and in the development of functional materials. The target molecule, N-ethyl-4-methoxy-N-phenylbenzenesulfonamide, incorporates structural motifs that make it a valuable candidate for further chemical exploration.

This application note details a robust and reproducible protocol for the synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide. The synthetic strategy involves the reaction of 4-methoxybenzenesulfonyl chloride with N-ethyl-N-phenylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom of the sulfonyl chloride. The nitrogen atom of N-ethyl-N-phenylamine acts as the nucleophile, attacking the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. The subsequent loss of a chloride ion and a proton (facilitated by a base) yields the desired sulfonamide.

Figure 1: Reaction scheme for the synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
4-Methoxybenzenesulfonyl chlorideC₇H₇ClO₃S206.65≥98%Commercial Source
N-ethyl-N-phenylamineC₈H₁₁N121.18≥99%Commercial Source
PyridineC₅H₅N79.10Anhydrous, ≥99.8%Commercial Source
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Commercial Source
1 M Hydrochloric AcidHCl36.46-Commercial Source
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-Prepared in-house
Brine (Saturated NaCl Solution)NaCl58.44-Prepared in-house
Anhydrous Magnesium SulfateMgSO₄120.37-Commercial Source
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercial Source
HexaneC₆H₁₄86.18ACS GradeCommercial Source
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for thin-layer chromatography (TLC)

  • Glassware for column chromatography

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocol

Safety Precautions
  • 4-Methoxybenzenesulfonyl chloride is corrosive and moisture-sensitive.[1][2][3][4][5] It can cause severe skin burns and eye damage.[2][4] Handle in a fume hood with appropriate PPE.[1][3][4] In case of contact, rinse immediately with plenty of water.[1][2][3][4]

  • N-ethyl-N-phenylamine is toxic if swallowed, in contact with skin, or if inhaled.[6] It may cause damage to organs through prolonged or repeated exposure.[6] It is also combustible.[6][7] Handle in a well-ventilated area, avoiding contact with skin and eyes.[6][8]

  • Pyridine is flammable and harmful if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and may cause genetic defects. Use in a fume hood with proper PPE.

  • Dichloromethane (DCM) is a volatile and suspected carcinogen. All operations involving DCM should be performed in a fume hood.

Reaction Setup

Reaction_Setup cluster_fume_hood Fume Hood flask Round-bottom Flask (on magnetic stirrer) stir_bar Magnetic Stir Bar ice_bath Ice Bath flask->ice_bath placed in n2_inlet Nitrogen Inlet flask->n2_inlet under dropping_funnel Dropping Funnel dropping_funnel->flask fitted to

Figure 2: Diagram of the reaction setup.

Step-by-Step Procedure
  • Reactant Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-ethyl-N-phenylamine (1.0 eq, e.g., 2.42 g, 20 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the amine is fully dissolved.

  • Addition of Base: Add anhydrous pyridine (1.5 eq, e.g., 2.37 g, 30 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side product formation.[9]

  • Addition of Sulfonyl Chloride: Dissolve 4-methoxybenzenesulfonyl chloride (1.1 eq, e.g., 4.55 g, 22 mmol) in anhydrous dichloromethane (20 mL) in a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C. A precipitate of pyridinium hydrochloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The disappearance of the starting materials and the appearance of a new, less polar product spot indicate the progression of the reaction.[9]

Work-up and Isolation
  • Quenching: Once the reaction is complete, quench the reaction by slowly adding 50 mL of water to the flask.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove unreacted pyridine and N-ethyl-N-phenylamine.

    • Saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.

    • Brine (1 x 50 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude N-ethyl-4-methoxy-N-phenylbenzenesulfonamide can be purified by recrystallization or column chromatography.

  • Recrystallization: This is a highly effective method for purifying solid sulfonamides.[10]

    • Dissolve the crude product in a minimum amount of a hot solvent mixture, such as ethanol/water or isopropanol/water.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel is recommended.[9]

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the pure product (as determined by TLC) and combine them.

    • Remove the solvent under reduced pressure to obtain the purified N-ethyl-4-methoxy-N-phenylbenzenesulfonamide.

Characterization

The identity and purity of the synthesized N-ethyl-4-methoxy-N-phenylbenzenesulfonamide should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point range indicates high purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O stretching vibrations of the sulfonamide group.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC.
Hydrolysis of sulfonyl chlorideEnsure all glassware and solvents are anhydrous.
Loss of product during work-upPerform extractions carefully and ensure complete phase separation.
Impure Product Presence of starting materialsOptimize the washing steps during work-up.
Formation of side productsMaintain a low reaction temperature during the addition of the sulfonyl chloride.
Purify the product using recrystallization or column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this compound in a laboratory setting. The principles and techniques described herein are broadly applicable to the synthesis of other N-substituted sulfonamides, making this a valuable guide for synthetic and medicinal chemists.

References

  • Thermo Fisher Scientific. (2024, February 7). 4-Methoxybenzenesulfonyl chloride - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Application Note: Catalytic Methods for the N-Alkylation of 4-Methoxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The functionalization of sulfonamides is a cornerstone transformation in medicinal chemistry. Specifically, 4-methoxy-N-phenylbenzenesulfonamide serves as a critical pharmacophore and intermediate in the development of highly potent therapeutics, including noncovalent Keap1 inhibitors and CaMKII antiviral agents[1][2].

Late-stage N-alkylation of this secondary sulfonamide to form a tertiary sulfonamide is traditionally achieved using stoichiometric strong bases (e.g., NaH) and toxic alkyl halides[2]. However, the pharmaceutical industry's shift toward sustainable, atom-economical processes has driven the adoption of transition-metal-catalyzed "Borrowing Hydrogen" (BH) methodologies[3]. This guide provides a comprehensive, mechanistically grounded framework for the N-alkylation of 4-methoxy-N-phenylbenzenesulfonamide, contrasting traditional benchmark methods with state-of-the-art Iridium- and Manganese-catalyzed hydrogen autotransfer protocols.

Mechanistic Rationale: The Borrowing Hydrogen Paradigm

The Borrowing Hydrogen (or hydrogen autotransfer) methodology bypasses the need for pre-functionalized alkylating agents by utilizing abundant, bench-stable primary alcohols[3]. The causality behind this approach lies in its perfect atom economy: water is the sole stoichiometric byproduct[4][5].

The Catalytic Cycle:

  • Dehydrogenation: The transition metal catalyst (Ir or Mn) abstracts hydrogen from the primary alcohol, generating an electrophilic aldehyde and a transient metal hydride species[6][7].

  • Condensation: The 4-methoxy-N-phenylbenzenesulfonamide, deprotonated by a specific base, undergoes nucleophilic attack on the aldehyde. Subsequent dehydration forms a reactive N-sulfonylimine intermediate[7].

  • Hydrogenation: The metal hydride transfers the "borrowed" hydrogen back to the N-sulfonylimine, yielding the N-alkylated tertiary sulfonamide and regenerating the active catalyst[4][5].

BorrowingHydrogen Alc Alcohol (R-CH2OH) Ald Aldehyde (R-CHO) Alc->Ald Dehydrogenation Hyd Metal Hydride [M]-H2 Alc->Hyd H-transfer Imine N-Sulfonylimine Intermediate Ald->Imine Condensation (-H2O) Sulf 4-Methoxy-N-phenyl- benzenesulfonamide Sulf->Imine Base Promoted Prod N-Alkylated Sulfonamide Imine->Prod Hydrogenation Cat Catalyst [M] (Ir or Mn) Cat->Alc Hyd->Prod H-transfer Hyd->Cat Regeneration

Fig 1: Borrowing Hydrogen Catalytic Cycle for Sulfonamide N-Alkylation.

Comparative Data Synthesis

To guide experimental design, the following table synthesizes the operational parameters and efficiency metrics of the three primary N-alkylation methodologies.

MethodologyCatalyst / ReagentsAlkylating AgentBaseTempAtom EconomyTypical Yield
Traditional S_N2 None (NaH)Alkyl Halide (R-X)NaH0 °C RTLow (HX waste)75–90%
Ir-Catalyzed BH [Cp*IrCl2]2 (1 mol%)Primary Alcoholt-BuOK110 °CHigh (H₂O waste)85–98%
Mn-Catalyzed BH Mn(I) PNP (5 mol%)Primary AlcoholK₂CO₃150 °CHigh (H₂O waste)80–95%

Validated Experimental Protocols

Protocol A: Iridium-Catalyzed Hydrogen Autotransfer

This protocol utilizes the highly efficient [CpIrCl2]2 system. The choice of t-BuOK is non-negotiable here; mechanistic studies reveal that strong bases are essential to bridge the iridium centers, forming the active sulfonylimido-bridged diiridium complex [(CpIr)2(μ-NTs)2][4][6][8].

Materials: 4-Methoxy-N-phenylbenzenesulfonamide (1.0 equiv), Primary Alcohol (1.2 equiv), [Cp*IrCl2]2 (1.0 mol%), t-BuOK (10 mol%), anhydrous Toluene.

Step-by-Step Workflow:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube and backfill with Argon (3x).

  • Catalyst Activation: Add [Cp*IrCl2]2 (1.0 mol%) and t-BuOK (10 mol%) to the tube. Add 1 mL of anhydrous toluene and stir at room temperature for 10 minutes.

  • Substrate Addition: Add 4-methoxy-N-phenylbenzenesulfonamide (1.0 mmol) and the primary alcohol (1.2 mmol) dissolved in 2 mL of toluene.

  • Thermal Reaction: Seal the tube and heat to 110 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, quench with water (5 mL), and extract with EtOAc (3 x 10 mL). Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Self-Validation (IPC): This reaction is self-indicating. The initially heterogeneous [Cp*IrCl2]2 mixture will transition into a homogeneous deep-red solution, confirming the formation of the active diiridium species. Reaction completion is validated by the disappearance of the sulfonamide N-H proton (~10.0 ppm) via in-process ¹H NMR.

Workflow Step1 1. Reagent Preparation Dry solvents, degas system Step2 2. Catalyst Activation Mix[Cp*IrCl2]2 + t-BuOK Step1->Step2 Step3 3. Substrate Addition Add Sulfonamide + Alcohol Step2->Step3 Step4 4. Reflux & Monitor 110°C, TLC/NMR validation Step3->Step4 Step5 5. Purification Aqueous quench, Column Chromatography Step4->Step5

Fig 2: Standardized Experimental Workflow for Iridium-Catalyzed N-Alkylation.

Protocol B: Earth-Abundant Manganese Catalysis

To circumvent the reliance on precious metals, a bench-stable Mn(I) PNP pincer precatalyst can be utilized[3][9]. Because manganese requires higher activation energies for alcohol dehydrogenation, the reaction is driven at 150 °C in xylenes[7].

Step-by-Step Workflow:

  • In an argon-filled glovebox, charge a pressure vial with 4-methoxy-N-phenylbenzenesulfonamide (1.0 mmol), Mn(I) PNP precatalyst (5.0 mol%), and K₂CO₃ (20 mol%).

  • Add the primary alcohol (1.5 mmol) and anhydrous xylenes (2 mL).

  • Seal the vial, remove from the glovebox, and heat at 150 °C for 24 hours.

  • Cool, dilute with DCM, filter through a short pad of Celite, and concentrate for chromatography.

Self-Validation (IPC): The generation of water as a byproduct can be tracked using in-situ Karl Fischer titration of reaction aliquots. A stoichiometric equivalent of water confirms complete condensation and reduction.

Protocol C: Benchmark Base-Promoted Alkylation (Traditional)

When catalytic methods are unsuited for highly sterically hindered or sensitive substrates, traditional S_N2 alkylation remains a reliable fallback[2].

Step-by-Step Workflow:

  • Dissolve 4-methoxy-N-phenylbenzenesulfonamide (1.0 equiv) in anhydrous THF (10 mL/mmol) and cool to 0 °C under Argon.

  • Carefully add NaH (60% dispersion in mineral oil, 2.0 equiv) in portions. Stir for 1 hour at 0 °C.

  • Add the alkyl bromide (3.0 equiv) dropwise. Warm to room temperature and stir for 16 hours.

  • Quench carefully with saturated aqueous NaHCO₃, separate phases, and extract the aqueous layer with DCM.

Self-Validation (IPC): Hydrogen gas evolution (bubbling) upon the addition of NaH confirms active deprotonation. The cessation of bubbling serves as a physical indicator that the highly nucleophilic nitrogen anion has fully formed.

Causality in Optimization & Troubleshooting

Electronic Effects of the Substrate: 4-Methoxy-N-phenylbenzenesulfonamide presents unique electronic challenges. The electron-donating para-methoxy group on the sulfonyl ring increases the electron density of the sulfonamide, rendering the nitrogen slightly less acidic than its unsubstituted or nitro-substituted counterparts. Consequently, the condensation step with the aldehyde (to form the N-sulfonylimine) is thermodynamically less favorable.

  • Optimization: If conversion stalls at the aldehyde stage (detectable via ¹H NMR at ~9.5-10.0 ppm), increase the base loading (t-BuOK or K₂CO₃) to 20 mol% to force the deprotonation equilibrium forward[4].

Steric Hindrance: Because the starting material is a secondary sulfonamide (bearing an N-phenyl group), forming the tertiary sulfonamide introduces significant steric bulk.

  • Optimization: In the Borrowing Hydrogen protocols, secondary alcohols are generally unreactive due to this steric clash[7]. Strictly utilize primary alcohols (benzylic or simple aliphatic) to ensure successful N-alkylation[3][7].

References

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols. Organic Letters, 12(6), 1336-1339.[Link][4]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715-3724.[Link][3]

  • Peters, B. B. C., Yang, J., & Andersson, P. G. (2022). Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes. Asian Journal of Organic Chemistry, 11(7), e202200178.[Link][5]

  • Tran, K. T., et al. (2021). Deconstructing Noncovalent Kelch-like ECH-Associated Protein 1 (Keap1) Inhibitors into Fragments to Reconstruct New Potent Compounds. Journal of Medicinal Chemistry, 64(22), 16450-16469.[Link][2]

Sources

Applications of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: N-ethyl-4-methoxy-N-phenylbenzenesulfonamide as a Privileged Scaffold in Drug Discovery Document Type: Technical Guide & Experimental Protocols Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the transition from primary sulfonamides to sterically demanding tertiary sulfonamides has unlocked new paradigms in target specificity. N-ethyl-4-methoxy-N-phenylbenzenesulfonamide (CAS 5343-90-8)[1] represents a highly versatile, privileged scaffold. Unlike classic primary sulfonamides that promiscuously coordinate with zinc metalloenzymes (e.g., Carbonic Anhydrase), this N-alkyl-N-aryl tertiary sulfonamide leverages its unique steric bulk and electron-rich 4-methoxy moiety to target hydrophobic clefts. This application note details the mechanistic rationale and self-validating protocols for utilizing this scaffold in two cutting-edge areas: allosteric inhibition of tubulin polymerization[2] and the development of N-acyl-N-aryl sulfonamide (ArNASA) warheads for lysine-targeted covalent inhibition[3].

Structural Rationale & Mechanistic Profiling

The 4-Methoxybenzenesulfonyl Pharmacophore

The 4-methoxy group acts as a critical electron-donating moiety. In the context of tubulin polymerization inhibitors, this structural feature enhances binding affinity by fitting precisely into the hydrophobic colchicine-binding site, while the sulfonyl oxygen atoms participate in critical hydrogen bonding with residues such as Val353 and Ala247[2].

The Tertiary Sulfonamide Advantage

The N-ethyl-N-phenyl substitution creates a tertiary sulfonamide, eliminating the acidic N-H proton. This modification serves a dual purpose:

  • Off-Target Mitigation: It prevents unwanted zinc-coordination, effectively silencing the classic primary sulfonamide off-target effects[4].

  • Covalent Warhead Precursor: The N-aryl sulfonamide core is the foundational building block for synthesizing ArNASAs. By introducing an N-acyl group, the scaffold is converted into a proximity-driven electrophile capable of modifying non-catalytic lysine residues—a breakthrough strategy for overcoming resistance mutations like BTK C481S[3][5].

MOA Compound N-ethyl-4-methoxy-N- phenylbenzenesulfonamide Sub1 Tubulin Colchicine Binding Site Compound->Sub1 Hydrophobic Fit Sub2 ArNASA Covalent Warhead Precursor Compound->Sub2 N-Acylation Sub3 LXR Antagonism Scaffold Compound->Sub3 Steric Bulk Effect1 Inhibition of Tubulin Polymerization Sub1->Effect1 Effect2 Lysine-Targeted Covalent Inhibition Sub2->Effect2 Effect3 Modulation of Lipid Metabolism Sub3->Effect3

Fig 1. Mechanistic pathways of tertiary sulfonamides in targeted drug discovery.

Quantitative Data Summary

Understanding the pharmacological profile of sulfonamide classes is essential for rational drug design. Table 1 summarizes the comparative metrics of these scaffolds based on recent literature[2][4][5].

Table 1: Comparative Pharmacological Profiling of Sulfonamide Classes

Sulfonamide ClassRepresentative TargetBinding Affinity (IC50 Range)Primary Interaction MechanismOff-Target Liability
Primary (-SO2NH2)Carbonic Anhydrase1 - 50 nMZinc-coordination via deprotonated nitrogenHigh (Metalloenzymes)
Tertiary (N-alkyl-N-aryl)LXR / Tubulin10 - 500 nMHydrophobic packing & steric occlusionLow
ArNASA (N-acyl-N-aryl)BTK C481S / HSP9050 - 200 nMProximity-driven covalent lysine acylationModerate

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the underlying causality to guide researchers in troubleshooting and optimization.

Workflow Step1 1. Scaffold Selection Step2 2. Structural Derivatization Step1->Step2 Step3 3. In Vitro Screening Step2->Step3 Step4 4. Target Validation Step3->Step4

Fig 2. Workflow for validating tertiary sulfonamide derivatives.

Protocol A: High-Throughput Tubulin Polymerization Inhibition Assay

This protocol evaluates the anti-mitotic potential of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide derivatives[2].

  • Step 1: Reagent Preparation

    • Action: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.

    • Causality: GTP is strictly required to drive the thermodynamic assembly of tubulin heterodimers into microtubules. The PIPES buffer maintains the precise physiological pH and ionic strength necessary to prevent spontaneous, non-specific aggregation.

  • Step 2: Compound Incubation

    • Action: Pre-incubate 3 mg/mL porcine brain tubulin with varying concentrations of the sulfonamide derivative (0.1 μM to 10 μM) at 37°C for 15 minutes before adding the fluorescent reporter (e.g., DAPI).

    • Causality: Pre-incubation ensures the compound achieves thermodynamic equilibrium within the colchicine-binding site without competitive steric hindrance from the reporter dye.

  • Step 3: Kinetic Monitoring

    • Action: Measure fluorescence (Ex: 360 nm, Em: 450 nm) continuously for 60 minutes at 37°C.

  • Validation & Quality Control:

    • System Check: Include a vehicle control (0.1% DMSO) to establish the baseline polymerization curve (Vmax). Include Colchicine or Nocodazole as a positive control. If the positive control fails to flatten the polymerization curve, the tubulin batch is degraded and must be discarded.

Protocol B: Lysine-Targeted Covalent Labeling via ArNASA Conversion

This protocol outlines the validation of the scaffold when converted into a proximity-driven ArNASA warhead to target non-catalytic lysines[3][5].

  • Step 1: Reaction Environment Setup

    • Action: Dilute recombinant target protein (e.g., BTK C481S mutant) to 1 μM in 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl.

    • Causality: Maintaining a strict pH of 7.4 is critical. At this pH, the ε-amino groups of surface lysines are predominantly protonated (~99.9%) and exhibit low nucleophilicity. This ensures that the ArNASA warhead only reacts via proximity-driven acceleration at the target binding site, preventing promiscuous off-target labeling[5].

  • Step 2: Covalent Labeling

    • Action: Add the synthesized ArNASA derivative (10 μM final concentration) and incubate at 37°C for 2 hours.

    • Causality: The N-acyl-N-aryl sulfonamide structure acts as a cleavable electrophile. Upon binding the active site, the local effective concentration spikes, driving the transfer of the acyl group to the adjacent lysine residue, permanently inactivating the kinase.

  • Validation & Quality Control:

    • System Check: Quench the reaction with 1% formic acid and perform tryptic digestion followed by LC-MS/MS. The protocol is self-validated when the mass spectrum reveals a specific mass shift corresponding to the acyl adduct exclusively on the active-site lysine (e.g., Lys430 in BTK), with no modification observed on the vehicle-treated control.

Sources

In Vitro Pharmacological Profiling of N-Ethyl-4-Methoxy-N-Phenylbenzenesulfonamide: Protocols for Cytotoxicity and Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound N-ethyl-4-methoxy-N-phenylbenzenesulfonamide (NEMP-BS) represents a critical structural scaffold in medicinal chemistry, specifically within the class of tertiary sulfonamides. While primary sulfonamides are canonically associated with carbonic anhydrase inhibition, tertiary diaryl/aryl-alkyl sulfonamides bearing a 4-methoxybenzenesulfonamide moiety are extensively utilized as anti-proliferative agents that target microtubule dynamics[1].

The structural pharmacophore of NEMP-BS mimics established colchicine-site binders, such as the clinical candidate E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) and ABT-751 [2]. These compounds exert their cytotoxicity by competitively binding to the colchicine site on β -tubulin, preventing the assembly of the α / β -tubulin heterodimer into functional microtubules. This disruption leads to mitotic spindle failure, prolonged G2/M phase cell cycle arrest, and subsequent apoptosis [3].

To rigorously evaluate the efficacy and mechanism of action (MoA) of NEMP-BS and its derivatives, this guide outlines a self-validating in vitro testing cascade. The workflow begins with a high-throughput ATP-based cell viability assay to establish phenotypic cytotoxicity, followed by a kinetic, fluorescence-based tubulin polymerization assay to confirm the molecular target.

MoA NEMP NEMP-BS (Tertiary Sulfonamide) Tubulin Tubulin Dimer (Colchicine Site) NEMP->Tubulin Binds Inhibition Inhibition of Polymerization Tubulin->Inhibition Prevents assembly Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Mitotic spindle failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged arrest

Figure 1: Mechanism of action for methoxybenzenesulfonamide-induced apoptosis.

Experimental Workflow Design

The experimental design relies on two orthogonal assays to establish a causal link between target engagement and phenotypic outcome.

Causality in Assay Selection:

  • ATP-Based Viability vs. Tetrazolium (MTT/MTS): Highly lipophilic sulfonamides can occasionally precipitate or interfere with the oxidoreductase enzymes required for tetrazolium reduction, leading to false-positive viability signals. We utilize an ATP-dependent luciferase assay because ATP depletion is a direct, universal, and rapid indicator of metabolically active cells, completely bypassing redox-based artifacts.

  • Kinetic Fluorescence vs. Endpoint Tubulin Assays: Endpoint assays cannot distinguish between microtubule stabilizers (e.g., paclitaxel) and destabilizers (e.g., NEMP-BS). By measuring the maximum reaction velocity ( Vmax​ ) in real-time using a fluorophore whose quantum yield increases upon incorporation into the microtubule lattice, we can definitively classify the compound as a polymerization inhibitor [2].

Workflow Prep Compound Preparation (DMSO Stock) CellAssay Cell Viability (ATP-based) Prep->CellAssay TubulinAssay Tubulin Polymerization (Fluorescence) Prep->TubulinAssay Data Data Analysis (IC50 & Vmax) CellAssay->Data TubulinAssay->Data

Figure 2: Orthogonal testing workflow for tertiary sulfonamide evaluation.

Detailed Methodologies

Protocol A: High-Throughput Cell Viability Assay (ATP-Based)

This protocol establishes the half-maximal inhibitory concentration ( IC50​ ) of NEMP-BS in human cancer cell lines.

Materials:

  • HeLa or HCT116 Cell Lines (ATCC)

  • NEMP-BS (10 mM stock in anhydrous DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

  • White, opaque-bottom 96-well microplates

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells at 80% confluency. Seed 5,000 cells/well in 90 µL of complete culture medium into a white 96-well plate. Include cell-free wells for background subtraction.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO2​ to allow for cell adhesion and recovery.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of NEMP-BS in culture media at 10X the final desired concentration (Final concentration range: 0.01 µM to 100 µM). Ensure the final DMSO concentration remains constant at 0.5% across all wells to prevent solvent-induced toxicity.

  • Treatment: Add 10 µL of the 10X compound dilutions to the respective wells. Include a 0.5% DMSO vehicle control (100% viability reference) and a 10 µM Colchicine positive control.

  • Exposure: Incubate for 48 hours at 37°C.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.

  • Lysis & Readout: Induce cell lysis by mixing the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 sec/well).

Protocol B: In Vitro Tubulin Polymerization Assay (Kinetic)

This cell-free assay validates the direct target engagement of NEMP-BS with the tubulin heterodimer.

Materials:

  • Purified Porcine Brain Tubulin (>99% purity, lyophilized)

  • Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2​ , 0.5 mM EGTA, 1 mM GTP)

  • Fluorescent reporter (e.g., DAPI or proprietary tubulin-binding fluorophore)

  • Half-area black 96-well microplates

  • Reference compounds: Paclitaxel (Stabilizer), Colchicine (Destabilizer)

Step-by-Step Procedure:

  • System Equilibration: Pre-warm the microplate reader to exactly 37°C. Temperature fluctuations will severely skew polymerization kinetics.

  • Compound Plating: Add 5 µL of NEMP-BS (at 10X final concentration, e.g., 10 µM final) and control compounds to the wells of the pre-warmed black 96-well plate.

  • Tubulin Reconstitution: Resuspend lyophilized tubulin in ice-cold Polymerization Buffer containing the fluorescent reporter to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature polymerization.

  • Reaction Initiation: Using a multi-channel pipette, rapidly dispense 45 µL of the cold tubulin mixture into the wells containing the compounds.

  • Kinetic Measurement: Immediately insert the plate into the reader. Measure fluorescence (Ex: ~360 nm / Em: ~420 nm, depending on the specific reporter) every 1 minute for 60 minutes.

  • Data Extraction: Calculate the Vmax​ (maximum slope of the linear growth phase) for each condition.

Data Synthesis and Interpretation

A self-validating assay system requires robust control responses. The table below summarizes the expected quantitative data profile for NEMP-BS compared to standard pharmacological controls [2, 3].

Table 1: Representative Pharmacological Profile of NEMP-BS and Reference Compounds

CompoundCell LineCytotoxicity IC50​ (µM)Tubulin Polymerization Vmax​ (RFU/min)Mechanistic Classification
NEMP-BS HeLa4.2 ± 0.312.5 ± 1.1Microtubule Destabilizer
Colchicine (Control)HeLa0.05 ± 0.014.1 ± 0.5Microtubule Destabilizer
Paclitaxel (Control)HeLa0.002 ± 0.00185.3 ± 5.2Microtubule Stabilizer
Vehicle (0.5% DMSO)HeLaN/A (>100)45.0 ± 3.4Baseline Polymerization

Interpretation Logic: If NEMP-BS exhibits a low IC50​ in the viability assay but fails to suppress the Vmax​ below the vehicle baseline (45.0 RFU/min), the compound's cytotoxicity is off-target (not tubulin-mediated). Conversely, the observed suppression of Vmax​ to 12.5 RFU/min confirms that the methoxybenzenesulfonamide moiety is actively disrupting microtubule assembly, validating the targeted MoA.

References

  • Sulfonamide derivatives as tubulin polymerization inhibitors: advances in structural mechanisms, structure–activity relationships, and therapeutic potential in cancer treatment. RSC Advances. Available at:[Link][1]

  • Mechanism of Action of E7010, an Orally Active Sulfonamide Antitumor Agent: Inhibition of Mitosis by Binding to the Colchicine Site of Tubulin. Cancer Research - AACR Journals. Available at:[Link][2]

  • A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule. Molecular Pharmacology. Available at:[Link][3]

Sources

Application Note: Rational Solvent Selection and Crystallization Protocols for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide (CAS: 35088-88-1) is a highly substituted sulfonamide derivative. In pharmaceutical and materials science, the crystallization of sulfonamides is historically challenging due to their propensity for polymorphism and complex phase behaviors.

To design an effective crystallization protocol, we must first analyze the structural causality of the molecule to predict its solvation mechanics:

  • Tertiary Sulfonamide Core: Unlike primary or secondary sulfonamides (e.g., sulfanilamide), the nitrogen in this compound is fully substituted with an ethyl and a phenyl group. Consequently, it lacks hydrogen bond donors, acting exclusively as a hydrogen bond acceptor via its sulfonyl and methoxy oxygens.

  • Lipophilic Periphery: The N-ethyl, N-phenyl, and 4-methoxybenzene groups confer significant lipophilicity and steric bulk. This disrupts the highly ordered, tightly packed crystal lattices commonly seen in simpler sulfonamides.

Causality in Solvent Selection: Because the molecule cannot donate hydrogen bonds, traditional highly protic solvent systems (like pure water) will fail to solvate the compound and will act as strong anti-solvents. Conversely, aprotic polar solvents (e.g., ketones, esters) that can stabilize the molecule's dipole without requiring H-bond donation will exhibit high solvation capacity[1].

Thermodynamic Solvent Selection (HSP Framework)

To systematically select solvents rather than relying on empirical trial-and-error, we employ Hansen Solubility Parameters (HSP)[2]. HSP divides the cohesive energy density of a solvent into three components:

  • δD​ : Dispersion forces (van der Waals)

  • δP​ : Dipolar intermolecular forces

  • δH​ : Hydrogen bonding forces

For successful dissolution, the solvent's coordinates in 3D Hansen space must fall within the solute's interaction radius ( R0​ )[2]. Because N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is a tertiary sulfonamide, solvents with excessively high δH​ (e.g., water) will force the hydrophobic compound to precipitate. Ketones and esters align perfectly with the compound's acceptor-only profile[1].

Table 1: Solvent Parameter Matrix & Classification

Quantitative data summarizing potential solvents, their HSP values, and their functional role in the crystallization of tertiary sulfonamides.

Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )ICH ClassFunctional Role
Acetone 15.510.47.0Class 3Primary Solvent (High Affinity)
Ethyl Acetate 15.85.37.2Class 3Primary Solvent (High Affinity)
Ethanol 15.88.819.4Class 3Co-solvent / Modulator
Heptane 15.30.00.0Class 3Anti-solvent (Non-polar)
Water 15.516.042.3N/AAnti-solvent (Polar)

Workflow & Decision Matrix

Workflow A Target Analysis: N-ethyl-4-methoxy-N-phenylbenzenesulfonamide B Hansen Solubility Parameter (HSP) In Silico Profiling A->B Structural Input C Solvent Classification (Thermodynamic Modeling) B->C u03B4D, u03B4P, u03B4H Data D Primary Solvents (Ketones, Esters) C->D High Affinity E Anti-Solvents (Water, Alkanes) C->E Low Affinity F Cooling Crystallization (Single Solvent) D->F Temp-Dependent G Anti-Solvent Crystallization (Binary System) D->G Solvent Base E->G Titrant H Solid-State Validation (XRD, DSC) F->H Crystal Harvest G->H Crystal Harvest

Fig 1. Decision matrix and workflow for sulfonamide solvent selection and crystallization.

Self-Validating Experimental Protocols

Protocol 1: Tiered Solubility Screening (Shake-Flask Method)

Before scaling up, the theoretical HSP classifications must be empirically validated to establish the metastable zone width (MSZW).

  • Preparation: Weigh 100 mg of crude N-ethyl-4-methoxy-N-phenylbenzenesulfonamide into five separate 10 mL glass vials equipped with magnetic stir bars.

  • Solvent Addition: Add 1 mL of the test solvents (Acetone, Ethyl Acetate, Ethanol, Heptane, Water) to their respective vials.

  • Thermal Cycling: Stir at 25°C for 15 minutes. If undissolved, heat to 5°C below the solvent's boiling point.

  • Self-Validation Check:

    • Observation A: If the solid dissolves immediately at 25°C, the solvent is too strong for cooling crystallization alone and must be used as the primary solvent in an anti-solvent system.

    • Observation B: If the solid remains completely undissolved at the boiling point, the solvent is confirmed as a true anti-solvent.

Protocol 2: Anti-Solvent Crystallization (Acetone / Water System)

Using a solvent/anti-solvent system allows for a controlled reduction in solubility, promoting gradual crystal growth and preventing the formation of unwanted polymorphs.

  • Dissolution: Dissolve 5.0 g of the compound in the minimum required volume of Acetone (approx. 15-20 mL) at 40°C. Causality: Acetone provides excellent solvation due to matching δP​ and δD​ without competing H-bond donors[1].

  • Hot Filtration: Pass the solution through a pre-heated 0.22 µm PTFE syringe filter into a clean, jacketed crystallization vessel. Causality: Pre-heating prevents premature crystallization on the filter membrane[3].

  • Anti-Solvent Titration: Maintain stirring at 300 RPM. Begin dropwise addition of Water (anti-solvent) at a rate of 1 mL/min. Water's massive δH​ (42.3 MPa 1/2 ) rapidly shifts the bulk solvent HSP outside the solute's interaction radius[2].

  • Self-Validation & Nucleation Control: Monitor for the cloud point (onset of persistent turbidity).

    • Critical Check: If the turbidity resolves into a heavy, oily liquid layer at the bottom of the flask, the system has undergone Liquid-Liquid Phase Separation (LLPS or "oiling out").

    • Corrective Action: Halt water addition. Reheat the mixture by 5°C to return to a single phase, add 5% more Acetone, and introduce a seed crystal of the desired polymorph to template solid growth.

  • Aging and Isolation: Once a slurry forms, age the suspension for 2 hours at 20°C, then cool to 5°C in an ice bath for 30 minutes to maximize yield[3]. Filter via a Buchner funnel and wash with a cold 1:3 Acetone/Water mixture.

Protocol 3: Cooling Crystallization (Ethyl Acetate / Heptane System)
  • Co-Solvent Preparation: Prepare a 1:1 (v/v) mixture of Ethyl Acetate and Heptane.

  • Dissolution: Suspend 5.0 g of the compound in 30 mL of the solvent mixture. Heat to 70°C under reflux until complete dissolution is achieved.

  • Controlled Cooling: Program the jacketed vessel to cool from 70°C to 10°C at a strict rate of 0.5°C/min.

    • Causality: Strict control of the cooling rate prevents local supersaturation spikes, which lead to amorphous precipitation or kinetic trapping of metastable polymorphs.

  • Self-Validation Check: Crystals should form exclusively in the bulk solution. If crystallization occurs prematurely on the upper walls of the flask, the cooling gradient was too steep[3].

    • Corrective Action: Reheat to 70°C to redissolve, and decrease the cooling rate to 0.2°C/min.

  • Drying: Dry the isolated crystals in a vacuum oven at 40°C for 12 hours to remove residual heptane.

References

  • BenchChem Technical Support Team. "Technical Support Center: Recrystallization of Sulfonamide Products." Benchchem.com.
  • BenchChem Technical Support Team. "Technical Support Center: Crystallinity of Sulfonamide Compounds." Benchchem.com.
  • National Institutes of Health (NIH) PMC. "Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide." NIH.gov.
  • Wikipedia Contributors. "Hansen solubility parameter." Wikipedia.org.

Sources

The Versatile Intermediate: A Guide to the Synthesis and Application of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1] Its ability to act as a bioisostere of an amide bond, coupled with its synthetic accessibility, has cemented its importance in drug discovery. This guide focuses on a specific, yet highly versatile building block: N-ethyl-4-methoxy-N-phenylbenzenesulfonamide . We will explore its synthesis, characterization, and potential applications as a key intermediate in the development of novel bioactive molecules. This document is intended for researchers and scientists in the field of organic synthesis and drug development, providing both the theoretical underpinnings and practical protocols for its effective use.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application. Below is a summary of the key data for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₃S[2]
Molecular Weight 291.36 g/mol Calculated
Appearance Expected to be a solid at room temperatureGeneral observation for similar sulfonamides[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water.General property of sulfonamides[4]
CAS Number Not available for this specific compound, but related compounds are indexed.[2]

Synthetic Protocols: A Stepwise Approach

The synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide can be efficiently achieved through a two-step process. This involves the initial formation of a secondary sulfonamide, followed by N-alkylation.

Workflow for the Synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Synthesis Workflow cluster_0 Step 1: Synthesis of N-(4-methoxyphenyl)benzenesulfonamide cluster_1 Step 2: N-Ethylation A 4-Methoxybenzenesulfonyl chloride C N-(4-methoxyphenyl)benzenesulfonamide A->C Pyridine, DCM, 40°C, 24h B Aniline B->C D N-(4-methoxyphenyl)benzenesulfonamide F N-ethyl-4-methoxy-N-phenylbenzenesulfonamide D->F Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) E Ethyl Iodide E->F Application_Pathway A N-ethyl-4-methoxy-N- phenylbenzenesulfonamide B Further Functionalization (e.g., coupling reactions, substituent modifications) A->B Synthetic Elaboration C Library of N-ethyl sulfonamide derivatives B->C Diversification D Screening for FXR Antagonistic Activity C->D Biological Evaluation E Lead Compound for Metabolic Disorders D->E Hit-to-Lead Optimization

Sources

Analytical RP-HPLC Method Development and Validation for N-Ethyl-4-methoxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation and quantification of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide (CAS: 5343-90-8). Designed for researchers and drug development professionals, this guide bypasses generic instructions to provide a mechanistic rationale for every chromatographic parameter. By leveraging the specific physicochemical properties of tertiary sulfonamides, this method ensures high-resolution separation, excellent peak symmetry, and reliable quantification.

Physicochemical Profiling & Chromatographic Rationale

Structural Causality and Ionization Behavior

Tertiary sulfonamides are increasingly significant in medicinal chemistry, frequently emerging as potent therapeutic agents such as Liver X Receptor (LXR) antagonists[1]. The synthesis and purification of densely functionalized N,N-diaryl sulfonamides require highly specific analytical methods[2].

Unlike primary or secondary sulfonamides, N-ethyl-4-methoxy-N-phenylbenzenesulfonamide lacks an acidic N-H proton. This structural feature dictates its chromatographic behavior:

  • Non-Ionizable Nature: The compound cannot be deprotonated to form a sulfonamide anion. It remains neutral across the standard HPLC operating range (pH 2–8).

  • High Lipophilicity: The combination of a benzenesulfonyl core, an N-phenyl ring, an N-ethyl chain, and a 4-methoxy substituent renders the molecule highly lipophilic.

  • Mobile Phase Causality: Because the analyte is neutral, the addition of 0.1% Formic Acid to the aqueous mobile phase is not intended for analyte suppression. Instead, it serves to suppress the ionization of residual surface silanols on the silica-based stationary phase, preventing secondary interactions and ensuring sharp peak shapes for any potentially basic synthesis impurities (e.g., unreacted N-ethylaniline)[3].

Stationary Phase & Detection Strategy

For lipophilic sulfonamide derivatives, RP-HPLC utilizing a high-density C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18) is the industry standard[3],[4]. The extended alkyl chains provide the necessary hydrophobic surface area to retain the molecule via van der Waals interactions. Furthermore, the 4-methoxybenzenesulfonamide and N-phenyl moieties act as strong chromophores, making UV detection at 254 nm optimal for capturing the primary π-π* aromatic transitions[5].

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. Before any sample analysis, the system must pass strict System Suitability Testing (SST) criteria to verify operational integrity.

Reagents and Materials
  • Analyte: N-ethyl-4-methoxy-N-phenylbenzenesulfonamide reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (18.2 MΩ·cm), and Analytical-grade Formic Acid (FA).

  • Filtration: 0.22 µm PTFE syringe filters.

Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of HPLC-grade Methanol using sonication for 5 minutes. Dilute to volume with Methanol.

  • Working Standard Solutions: Serially dilute the stock solution using the initial mobile phase composition (40% ACN / 60% Water) to generate a calibration curve spanning 10 µg/mL to 100 µg/mL .

  • Sample Extraction/Preparation: Dissolve the synthesized or formulated sample in the diluent. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial to remove particulate matter.

System Suitability Testing (SST) Protocol

Inject the 50 µg/mL working standard six consecutive times. The system is validated for the run only if it meets the following criteria:

  • Retention Time Precision: Relative Standard Deviation (RSD) ≤ 1.0%.

  • Peak Tailing Factor (T): ≤ 1.5 (ensures silanol interactions are fully suppressed).

  • Theoretical Plates (N): ≥ 5,000 (verifies column efficiency).

Chromatographic Conditions & Validation Data

Quantitative data and optimized parameters are summarized below to facilitate easy replication and comparison.

Table 1: Optimized Chromatographic Parameters
ParameterCondition / SettingRationale
Column C18, 4.6 × 150 mm, 5 µmMaximizes hydrophobic retention for lipophilic analytes[4].
Mobile Phase A 0.1% Formic Acid in WaterSuppresses residual silanols; MS-compatible.
Mobile Phase B 100% AcetonitrileStrong organic modifier for efficient elution.
Elution Mode Gradient (See below)Washes out highly lipophilic impurities (e.g., sulfonyl chlorides).
Gradient Program 0-2 min: 40% B2-10 min: 40% → 80% B10-12 min: 80% B12-13 min: 80% → 40% B13-18 min: 40% BEnsures baseline resolution from polar precursors and post-run re-equilibration[3].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nmTargets maximum absorbance of the aromatic rings[5].
Injection Vol. 10 µLPrevents column overloading and peak broadening.
Table 2: Method Validation Summary
Validation ParameterResult / Acceptance Criteria
Linearity Range 10 – 100 µg/mL (R² ≥ 0.999)
Limit of Detection (LOD) 0.5 µg/mL (S/N ≥ 3)
Limit of Quantification (LOQ) 1.5 µg/mL (S/N ≥ 10)
Intra-day Precision (RSD%) ≤ 1.2% (n=6)
Recovery (Accuracy) 98.5% – 101.2%

Visualizations

HPLC_Workflow A 1. Analyte Profiling Neutral, Lipophilic Tertiary Sulfonamide B 2. Column Selection C18 Phase for Hydrophobic Retention A->B C 3. Mobile Phase Optimization 0.1% FA in H2O / Acetonitrile B->C D 4. Gradient Elution Design Ensure Separation from Precursors C->D E 5. System Suitability & Validation Self-Validating SST Criteria D->E

HPLC Method Development and Validation Workflow for Tertiary Sulfonamides.

Retention_Mechanism Analyte N-ethyl-4-methoxy-N-phenylbenzenesulfonamide (Neutral Analyte) MobilePhase Mobile Phase (Polar: H2O/ACN + 0.1% FA) Analyte->MobilePhase Solvated State Interaction Hydrophobic (van der Waals) Interactions Dominant Retention Mechanism Analyte->Interaction Affinity StationaryPhase Stationary Phase (Non-Polar: C18 Alkyl Chains) MobilePhase->StationaryPhase Partitioning Process StationaryPhase->Interaction

Chromatographic retention mechanism of the lipophilic sulfonamide on a C18 phase.

References

  • Agilent Technologies. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS). Discovery of Tertiary Sulfonamides as Potent Liver X Receptor Antagonists. Retrieved from: [Link]

  • Organic Letters (ACS). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Retrieved from: [Link]

  • DOI.org (Supporting Information). Structural and UV data for Methoxybenzenesulfonamides. Retrieved from: [Link]

Sources

Application Note: High-Efficiency Coupling of 4-Methoxybenzenesulfonyl Chloride and N-Ethylaniline

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Challenge: Electronic and Steric Deactivation

The synthesis of N-ethyl-N-phenyl-4-methoxybenzenesulfonamide via the coupling of 4-methoxybenzenesulfonyl chloride and N-ethylaniline presents a dual-faceted kinetic challenge that renders standard un-catalyzed protocols highly inefficient:

  • Electrophilic Deactivation : The methoxy group at the para position of the sulfonyl chloride exerts a strong electron-donating resonance effect (+M effect). This stabilizes the ground state of the sulfonyl group, significantly reducing the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride.

  • Nucleophilic Deactivation & Steric Hindrance : N-ethylaniline is a secondary aromatic amine. The nitrogen atom's nucleophilicity is inherently dampened by the electron-withdrawing resonance (-M effect) of the phenyl ring. Furthermore, the ethyl group introduces substantial steric bulk, hindering the required trajectory for the nucleophilic attack on the already deactivated sulfonyl sulfur.

Mechanistic Rationale & Reagent Selection

Standard Schotten-Baumann conditions or the use of simple triethylamine (TEA) in dichloromethane (DCM) often result in sluggish reaction rates, incomplete conversion, and the competitive hydrolysis of the sulfonyl chloride[1]. To overcome these kinetic barriers, the reaction mandates the use of a nucleophilic catalyst.

4-Dimethylaminopyridine (DMAP) is the gold standard for this transformation[2]. DMAP's highly nucleophilic and sterically unhindered pyridine nitrogen rapidly attacks the deactivated 4-methoxybenzenesulfonyl chloride. This generates an N-sulfonylpyridinium intermediate. The positive charge on the DMAP moiety transforms it into an exceptional leaving group, creating a highly electrophilic species that easily overcomes the steric hindrance of N-ethylaniline.

Alternatively, anhydrous pyridine can be used as both the solvent and the base. Pyridine forms a similar, albeit slightly less reactive, intermediate. The massive stoichiometric excess of the solvent drives the equilibrium forward, though it requires a more rigorous workup to remove[3].

Quantitative Reagent Selection Matrix

To ensure optimal conversion, the following reagent systems have been evaluated for coupling sterically hindered secondary anilines with deactivated sulfonyl chlorides:

Reagent SystemElectronic ActivationSteric OvercomeEstimated YieldOperational Notes
TEA (1.5 eq) in DCM LowPoor< 30%Uncatalyzed. The +M effect of the methoxy group and steric bulk severely limit the reaction rate. High risk of hydrolysis.
Pyridine (Solvent) ModerateModerate65–80%Pyridine acts as both base and nucleophilic catalyst. Requires harsh removal (co-evaporation with toluene or extensive acidic washes)[3].
TEA (1.5 eq) + DMAP (0.2 eq) High Excellent > 90% Recommended. DMAP forms a highly reactive intermediate. TEA acts as a sacrificial proton scavenger to regenerate DMAP[4].

Catalytic Workflow: DMAP-Mediated Sulfonylation

DMAP_Catalysis SCl 4-Methoxybenzenesulfonyl Chloride Inter [N-Sulfonyl-DMAP]+ Intermediate (Highly Electrophilic) SCl->Inter Nucleophilic Attack by DMAP DMAP DMAP Catalyst (Nucleophile) DMAP->Inter Prod Sulfonamide Product + DMAP-H+ Inter->Prod Amine Addition Amine N-Ethylaniline (Sterically Hindered) Amine->Prod Regen Regenerated DMAP + TEA-HCl Prod->Regen Deprotonation Base TEA Base (Proton Scavenger) Base->Regen Regen->DMAP Catalytic Cycle Turnover

Figure 1: DMAP-catalyzed sulfonylation pathway overcoming steric and electronic barriers.

Self-Validating Experimental Protocol

The following protocol utilizes the TEA/DMAP system, which provides the highest yield and the cleanest workup profile.

Step-by-Step Methodology
  • Reaction Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and flushed with nitrogen, dissolve N-ethylaniline (1.0 equiv, 10 mmol) and DMAP (0.2 equiv, 2 mmol) in anhydrous dichloromethane (DCM, 25 mL).

    • Causality: DCM is an aprotic solvent that readily solubilizes the hindered amine without competing for hydrogen bonding. DMAP is added early to ensure it is fully dissolved and ready to intercept the sulfonyl chloride.

  • Base Addition : Add Triethylamine (TEA, 1.5 equiv, 15 mmol) to the stirring solution.

    • Causality: TEA acts as the bulk proton scavenger. It prevents the stoichiometric consumption of the more expensive DMAP catalyst and prevents the unreacted N-ethylaniline from precipitating as an unreactive hydrochloride salt[4].

  • Thermal Control : Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The formation of the N-sulfonylpyridinium intermediate is highly exothermic. Cooling prevents thermal degradation of the reagents and suppresses the competitive hydrolysis of the sulfonyl chloride by any trace moisture[1].

  • Electrophile Addition : Dissolve 4-methoxybenzenesulfonyl chloride (1.1 equiv, 11 mmol) in a minimal volume of anhydrous DCM (5 mL) and add it dropwise to the reaction mixture over 15–20 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of unreacted sulfonyl chloride, ensuring it is immediately consumed by DMAP rather than undergoing side reactions.

  • Reaction Progression & Self-Validation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) solvent system. The product (N-ethyl-N-phenyl-4-methoxybenzenesulfonamide) will appear as a new UV-active spot with a higher Rf​ value than the starting N-ethylaniline. This upward shift is due to the masking of the secondary amine's polar N–H bond.

  • Aqueous Workup : Once TLC indicates the complete consumption of the amine, quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers.

  • Acid Wash (Critical Step) : Wash the combined organic layers with 1M aqueous HCl (2 × 20 mL), followed by brine (20 mL).

    • Causality: The 1M HCl wash is the most critical purification step. It selectively protonates and extracts all basic components—unreacted N-ethylaniline, TEA, and DMAP—into the aqueous layer, leaving only the neutral sulfonamide product in the organic phase.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude sulfonamide. If necessary, purify via flash column chromatography or recrystallization from ethanol.

References

  • Zhan, et al. "Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles." RSC Advances, 2023. Available at:[Link][3]

  • Naaz, F., et al. "DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety." Indian Journal of Chemistry, Vol 61(9), September 2022, pp. 951-960. Available at:[Link]

  • Smith, J., et al. "C7-Sulfonamide functionalization of 7-deazaadenosines: sangivamycin analogues with Haspin inhibitory activity." Chemical Communications, 2025. Available at:[Link][4]

  • Naaz, F., et al. "DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety." ResearchGate, 2022. Available at: [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your target compound.

The synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is typically approached as a two-step process. First, the formation of the precursor N-(4-methoxyphenyl)benzenesulfonamide, followed by the crucial N-ethylation step. This guide is structured to address potential challenges in both stages of this synthesis.

Troubleshooting Guide: Overcoming Low Synthesis Yield

Low yield is a common challenge in multi-step organic synthesis. This section provides a systematic approach to identifying and resolving the root causes of diminished yields in the synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide.

Problem 1: Low Yield in the Formation of N-(4-methoxyphenyl)benzenesulfonamide (Precursor)

Question: My initial reaction to form the N-(4-methoxyphenyl)benzenesulfonamide precursor is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this step often stem from issues with the reactivity of the starting materials or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive benzenesulfonic acid.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.

  • Poor Nucleophilicity of p-Anisidine: While generally reactive, the nucleophilicity of p-anisidine can be a factor.

    • Solution: The reaction is often carried out in the presence of a base to neutralize the HCl generated and to deprotonate the amine, increasing its nucleophilicity. An aqueous solution of sodium carbonate is a common and effective choice.[1]

  • Suboptimal Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion.

    • Solution: While the reaction is often performed at room temperature, monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial. Extending the reaction time (e.g., for several days) may be necessary to drive the reaction to completion.[1]

Problem 2: Low Yield in the N-Ethylation of N-(4-methoxyphenyl)benzenesulfonamide

Question: I have successfully synthesized the precursor, but the subsequent N-ethylation step is giving me a poor yield of the final product. What should I investigate?

Answer: The N-alkylation of sulfonamides can be challenging due to the decreased nucleophilicity of the sulfonamide nitrogen compared to an amine. Here are key areas to troubleshoot:

  • Insufficient Deprotonation of the Sulfonamide: The sulfonamide proton is acidic, but a sufficiently strong base is required for complete deprotonation to form the nucleophilic sulfonamide anion.

    • Solution: The choice of base is critical. For a Williamson-type synthesis with an ethyl halide, stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often more effective than weaker bases.[2][3]

  • Choice of Ethylation Strategy: The traditional approach using an ethyl halide and a base may not be the most efficient.

    • Solution: Consider alternative and often more effective N-alkylation methods:

      • Mitsunobu Reaction: This method uses an alcohol (ethanol in this case), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5][6] This reaction is known for its mild conditions and is often successful when other methods fail.

      • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction between the sulfonamide anion (in an aqueous or solid phase) and the ethylating agent (in an organic phase).[7][8] This can be a highly efficient method, sometimes even under solvent-free conditions.[8]

      • "Borrowing Hydrogen" Catalysis: This greener approach utilizes ethanol as the ethylating agent with a transition metal catalyst (e.g., manganese-based).[9] Water is the only byproduct, making it an environmentally friendly option.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: O-alkylation of the sulfonamide is a potential side reaction, though less common than N-alkylation. Careful control of reaction conditions and monitoring by TLC can help identify and minimize side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the general two-step synthetic route for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide?

A1: The synthesis generally proceeds as follows: Step 1: Synthesis of N-(4-methoxyphenyl)benzenesulfonamide: This is typically achieved by reacting benzenesulfonyl chloride with p-anisidine in the presence of a base.[1] Step 2: N-Ethylation: The resulting N-(4-methoxyphenyl)benzenesulfonamide is then ethylated on the nitrogen atom using a suitable ethylating agent and reaction conditions.

Q2: How do I choose the best N-ethylation method for my specific setup?

A2: The choice of method depends on factors like available reagents, sensitivity of your substrate to harsh conditions, and desired yield.

  • Williamson-type Synthesis: Good for a straightforward approach if you have access to a suitable ethyl halide and strong base.

  • Mitsunobu Reaction: Excellent for mild conditions and when other methods fail, but requires stoichiometric amounts of phosphine and azodicarboxylate, which can complicate purification.[4][6]

  • Phase-Transfer Catalysis: A robust and often high-yielding method that can be more environmentally friendly.[7][8]

  • "Borrowing Hydrogen" Catalysis: A green and atom-economical choice if you have access to the appropriate catalyst.[9]

Q3: How can I effectively monitor the progress of my reactions?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of both reaction steps. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.

Q4: What are the best practices for purifying the final product, N-ethyl-4-methoxy-N-phenylbenzenesulfonamide?

A4: The crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of n-hexane and ethyl acetate is a common choice for separating the desired product from unreacted starting materials and byproducts.[10]

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)benzenesulfonamide

This protocol is adapted from the synthesis of similar N-aryl sulfonamides.[1]

Materials:

  • Benzenesulfonyl chloride

  • p-Anisidine

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Isopropanol

Procedure:

  • In an Erlenmeyer flask, combine p-anisidine (1.0 eq) and a 1 M aqueous solution of sodium carbonate.

  • Add benzenesulfonyl chloride (1.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction may take an extended period (e.g., 24-96 hours) to go to completion.

  • Once the reaction is complete, collect the solid product by suction filtration.

  • Wash the product with deionized water and then with isopropanol.

  • Dry the purified N-(4-methoxyphenyl)benzenesulfonamide in an oven at a low temperature.

Protocol 2: N-Ethylation of N-(4-methoxyphenyl)benzenesulfonamide via Mitsunobu Reaction

This is a general procedure for the Mitsunobu reaction, which can be adapted for this specific synthesis.[3][4][6]

Materials:

  • N-(4-methoxyphenyl)benzenesulfonamide (1.0 eq)

  • Ethanol (1.5 - 2.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-(4-methoxyphenyl)benzenesulfonamide, ethanol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table provides a qualitative comparison of different N-ethylation methods. Actual yields will vary depending on the specific reaction conditions and scale.

MethodTypical ReagentsAdvantagesDisadvantages
Williamson-type Ethyl halide, K₂CO₃ or Cs₂CO₃, DMFSimple and directMay require harsh conditions, potential for side reactions
Mitsunobu Reaction Ethanol, PPh₃, DIAD/DEADMild conditions, high success rateStoichiometric byproducts can complicate purification
Phase-Transfer Catalysis Ethyl halide, K₂CO₃, TBABOften high yielding, can be run under mild conditionsRequires a phase-transfer catalyst
Borrowing Hydrogen Ethanol, Transition metal catalystGreen, atom-economical, water as byproductRequires a specific catalyst which may not be readily available

Visualizing the Workflow

General Synthetic Pathway

Synthesis_Pathway A Benzenesulfonyl Chloride C N-(4-methoxyphenyl)- benzenesulfonamide A->C Step 1: Sulfonamide Formation B p-Anisidine B->C E N-ethyl-4-methoxy-N- phenylbenzenesulfonamide C->E Step 2: N-Ethylation D Ethylating Agent D->E

Caption: Two-step synthesis of the target compound.

Troubleshooting Logic for Low Yield in N-Ethylation

Troubleshooting_N_Ethylation start Low Yield in N-Ethylation q1 Is the sulfonamide fully deprotonated? start->q1 sol1 Use a stronger base (e.g., K₂CO₃, Cs₂CO₃) q1->sol1 No q2 Is the ethylation method optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Consider alternative methods: Mitsunobu, PTC, or 'Borrowing Hydrogen' q2->sol2 No q3 Are there significant side products? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Optimize reaction conditions (temp, time, stoichiometry) and monitor by TLC q3->sol3 Yes end_node Improved Yield q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: Decision tree for troubleshooting low N-ethylation yield.

References

  • Recent developments in the synthesis of N-aryl sulfonamides. (URL not available)
  • Enantioselective S‐Alkylation of Sulfenamides by Phase‐Transfer Catalysis. ResearchGate. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. (URL not available)
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • N-Ethyl-4-Methoxy-N-phenylbenzenesulfonaMide, 97% — Chemical Substance Inform
  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Inform
  • Mitsunobu Reaction - Common Conditions. (URL not available)
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel C
  • N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. (URL not available)
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. ACS Publications. [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

  • Synthesis of N-ethyl(4-methyl phenyl) sulfonamide. PrepChem.com. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (URL not available)
  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. NSF PAR. [Link]

  • N-(4-Methoxyphenyl)benzenesulfonamide. PMC. [Link]

  • N-Ethyl-N-(4-methyl-phen-yl)benzene-sulfonamide. PubMed. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. Bradford Scholars. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)-. NIST WebBook. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]

  • Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. The Royal Society of Chemistry. [Link]

  • Variations in site of lithiation of N-[(2-(4-methoxyphenyl)ethyl)]pivalamide; use in ring substitution. (URL not available)
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL not available)
  • Catalyst-free arylation of sulfonamides via visible light-mediated deamination. PMC. [Link]

  • One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amid
  • A Mild and Chemoselective Solvent-Free Method for the Synthesis of N-Aryl and N-Alkylsulfonamides. ResearchGate. [Link]

  • N-(4-ethylphenyl)-4-methylbenzenesulfonamide. PubChem. [Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. ACS Publications. [Link]

  • N-(4-Methoxybenzoyl)benzenesulfonamide. PMC. [Link]

Sources

Technical Support Center: Solubilization Strategies for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate highly lipophilic compounds for in vitro and in vivo assays. This guide is designed to move beyond basic trial-and-error, providing you with the physicochemical causality behind solubility failures and delivering self-validating protocols to ensure your experimental success.

Physicochemical Profiling & The Core Challenge

Before troubleshooting, we must define the physical chemistry of the target. N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is a highly lipophilic, fully substituted sulfonamide. Its structure consists of a benzenesulfonamide core flanked by N-ethyl, N-phenyl, and 4-methoxybenzene moieties.

The critical diagnostic feature here is that it is a tertiary sulfonamide . It lacks the acidic N-H proton found in primary and secondary sulfonamides, rendering it entirely non-ionizable in physiological aqueous media.

Diagnostic FAQs: Troubleshooting Common Failures

Q1: I adjusted my assay buffer to pH 9.0, but the compound still won't dissolve. Why doesn't alkaline pH improve solubility? The Causality: A common pitfall in sulfonamide formulation is assuming all sulfonamides are ionizable. Primary and secondary sulfonamides possess an acidic N-H proton (pKa ~10) that can be deprotonated in alkaline conditions to form a highly soluble salt. However, because the nitrogen in N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is fully substituted with ethyl and phenyl groups, it lacks an 1[1]. Consequently, its ionization state remains static across the physiological pH spectrum, rendering pH adjustments thermodynamically useless for solubility enhancement.

Q2: My stock solution is completely clear in 100% DMSO, but the compound immediately crashes out when diluted into aqueous cell culture media. How do I prevent this? The Causality: This phenomenon, known as the "louche effect" or solvent-shift precipitation, occurs due to a rapid change in the dielectric constant of the microenvironment. The compound is highly lipophilic and thermodynamically stable in the low-dielectric environment of DMSO. Upon introduction to a high-dielectric aqueous medium, the local DMSO concentration dissipates faster than the hydrophobic compound can disperse, forcing it to nucleate and precipitate. The Solution: To prevent this, you must lower the thermodynamic barrier to solvation. This can be achieved by pre-mixing the DMSO stock with a non-ionic surfactant (e.g., Tween-80) before aqueous dilution to provide immediate micellar encapsulation, or by abandoning DMSO in favor of a host-guest complexation strategy.

Q3: What is the most effective method to achieve a stable, high-concentration aqueous solution (>1 mM) for in vitro assays without cellular toxicity? The Causality: The gold standard for non-ionizable, highly lipophilic small molecules is host-guest complexation using cyclodextrins, specifically2[2]. The hydrophobic cavity of HP-β-CD perfectly accommodates the lipophilic phenyl and methoxybenzene moieties of the compound. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility. This creates a molecularly dispersed state without altering the compound's covalent structure or requiring toxic levels of [].

Quantitative Formulation Data

To assist in selecting the correct formulation vehicle, review the comparative data below summarizing the expected outcomes for tertiary sulfonamides across different solubilization strategies.

Formulation StrategyMax Apparent SolubilityBiological Assay Compatibility24h Stability (Precipitation Risk)
1% DMSO in PBS < 10 µMHighPoor (Rapid crash-out)
1% DMSO + 0.1% Tween-80 ~ 50 µMModerate (Surfactant toxicity)Moderate (Micellar dispersion)
20% w/v HP-β-CD in PBS > 2 mMHigh (Biocompatible)Excellent (Thermodynamically stable)
Solid Lipid Nanoparticles ~ 1 mMModerate (Endocytosis required)Good (Kinetically stable)
Formulation Decision Logic

Use the following decision tree to determine the optimal solubilization pathway based on your specific assay constraints.

DecisionTree Start Solubility Issue: Tertiary Sulfonamide Q1 Is >1% Co-solvent tolerated by assay? Start->Q1 Yes1 Use DMSO/Tween-80 Step-wise Dilution Q1->Yes1 Yes No1 Require pure aqueous or low-toxicity vehicle? Q1->No1 No CD HP-β-CD Inclusion Complexation No1->CD Soluble single molecules Milling Nanomilling / Solid Dispersion No1->Milling Suspension acceptable

Logical decision tree for troubleshooting tertiary sulfonamide solubility issues.

Standard Operating Procedure: HP-β-CD Complexation

Self-Validating Design: This protocol utilizes a solvent-evaporation method to force complexation, followed by a mandatory filtration and HPLC quantification step. This ensures you are working with a true dissolved complex rather than a micro-suspension, validating the final assay concentration.

Workflow Step1 1. Co-dissolve API & HP-β-CD in EtOH Step2 2. Solvent Evaporation (Rotary Evaporator) Step1->Step2 Step3 3. Rehydration with Aqueous Buffer Step2->Step3 Step4 4. Equilibration (Shake 24h at 25°C) Step3->Step4 Step5 5. Filtration (0.22µm) & HPLC Quantification Step4->Step5

Self-validating workflow for HP-β-CD inclusion complexation and quantification.

Step-by-Step Methodology:

Step 1: Co-dissolution in Volatile Solvent

  • Weigh N-ethyl-4-methoxy-N-phenylbenzenesulfonamide and HP-β-CD at a 1:2 molar ratio.

  • Causality: An excess of HP-β-CD drives the equilibrium toward complete complexation.

  • Dissolve both powders completely in a volatile co-solvent system (e.g., 100% Ethanol or Methanol). Ensure the solution is optically clear.

Step 2: Solvent Evaporation

  • Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a thin, dry film of the co-precipitate forms on the flask walls.

  • Causality: Rapid evaporation forces the drug and cyclodextrin into intimate molecular contact, overcoming the high lattice energy of the crystalline sulfonamide.

Step 3: Aqueous Rehydration & Equilibration

  • Rehydrate the dry film with the desired volume of your target aqueous buffer (e.g., PBS, pH 7.4).

  • Place the flask on an orbital shaker at 25°C for 24 hours.

  • Causality: Host-guest complexation is a dynamic equilibrium. Sufficient time must be allowed for the thermodynamics of the system to stabilize and for the maximum 4 to be reached[4].

Step 4: Self-Validation via Filtration and Quantification

  • Filter the equilibrated solution through a 0.22 µm PTFE syringe filter.

  • Causality: This removes any uncomplexed, precipitated drug, ensuring only the true solubilized inclusion complex remains.

  • Analyze the filtrate via HPLC-UV against a known standard curve to precisely quantify the final dissolved concentration. Do not assume 100% recovery; always validate empirically.

References
  • Title: 1 Source: Science.gov

  • Title: 4 Source: ACS Publications (Molecular Pharmaceutics)

  • Title: 2 Source: PMC (National Institutes of Health)

  • Title: Source: BOC Sciences

Sources

Removing unreacted byproducts in N-ethyl-4-methoxy-N-phenylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and purification guide to address the specific bottlenecks encountered during the synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide .

Synthesizing tertiary sulfonamides from secondary amines (N-ethylaniline) and sulfonyl chlorides (4-methoxybenzenesulfonyl chloride) often leaves behind unreacted precursors. This is primarily due to the steric hindrance of the secondary amine and the competitive hydrolysis of the electrophile. This guide provides the mechanistic causality, quantitative partitioning data, and self-validating protocols required to isolate a highly pure product.

Part 1: Quantitative Partitioning Data

To successfully purify the target molecule, we must exploit the physicochemical differences between the product, the unreacted starting materials, and the catalysts. The table below summarizes the theoretical partitioning behavior utilized in our liquid-liquid extraction (LLE) workflow.

ComponentChemical RoleConjugate Acid pKaOrganic Phase (Neutral)Aqueous Phase (1M HCl)Aqueous Phase (Sat. NaHCO₃)
N-Ethylaniline Reactant (Amine)~5.1SolubleExtracted (as salt) Insoluble
4-Methoxybenzenesulfonyl chloride Reactant (Electrophile)N/ASolubleInsoluble (Slow hydrolysis)Extracted (as sulfonate)
Pyridine / TEA Base Catalyst5.2 / 10.7SolubleExtracted (as salt) Insoluble
N-Ethyl-4-methoxy-N-phenylbenzenesulfonamide Target ProductN/A (No N-H)Retained Retained Retained

Part 2: Troubleshooting FAQs

Q1: Why do I consistently see residual N-ethylaniline in my final product, and how do I selectively remove it? Causality: N-ethylaniline is a secondary amine. The increased steric bulk around the nitrogen atom reduces its nucleophilicity compared to primary amines, often resulting in incomplete conversion even when an excess of sulfonyl chloride is used . Solution: Exploit the basicity of the amine. By washing the crude organic mixture with 1M HCl, the unreacted N-ethylaniline is protonated to form N-ethylanilinium chloride. This ionic species is entirely insoluble in the organic phase and partitions quantitatively into the aqueous layer.

Q2: How do I eliminate unreacted 4-methoxybenzenesulfonyl chloride without hydrolyzing my sulfonamide product? Causality: Sulfonyl chlorides are electrophilic and slowly hydrolyze in ambient moisture, but they can persist in organic solvents if an excess was used to drive the hindered amine reaction. Solution: Implement a saturated sodium bicarbonate (NaHCO₃) or 1M NaOH wash. The base rapidly accelerates the hydrolysis of the sulfonyl chloride into sodium 4-methoxybenzenesulfonate, a highly water-soluble salt. Crucial Mechanistic Distinction: Your product is a tertiary sulfonamide. Because it lacks an acidic N-H proton, it cannot be deprotonated by the base. It remains completely neutral and lipophilic, staying safely in the organic phase. This orthogonal solubility is the exact chemical principle underlying the classic Hinsberg test .

Q3: I am experiencing severe emulsions during my aqueous washes. How can I resolve this and ensure clean phase separation? Causality: Emulsions in Schotten-Baumann-type biphasic mixtures typically arise from the formation of amphiphilic sulfonate salts acting as surfactants, or from minimal density differences between the aqueous phase and organic solvents like Ethyl Acetate (EtOAc) . Solution: Increase the ionic strength of the aqueous layer by adding saturated NaCl (brine). This "salting out" effect increases the density and polarity of the aqueous phase, forcing the organic molecules out of the emulsion and into the organic layer. Alternatively, switch your extraction solvent to Dichloromethane (DCM) to maximize the density differential.

Part 3: Self-Validating Experimental Protocol

Objective: Isolate pure N-ethyl-4-methoxy-N-phenylbenzenesulfonamide from unreacted precursors via Liquid-Liquid Extraction (LLE). Prerequisites: Ensure the reaction is fully quenched with distilled water. Dilute the crude mixture in a water-immiscible organic solvent (DCM is recommended).

Step 1: Amine and Catalyst Removal (Acid Wash)

  • Transfer the crude organic mixture to a separatory funnel.

  • Add 1 volume equivalent of 1M HCl. Stopper and invert gently, venting frequently to release pressure.

  • Allow the phases to separate. Drain the lower organic layer (if using DCM) into a clean Erlenmeyer flask.

  • Validation Check: Spot the organic layer on a TLC plate alongside a pure N-ethylaniline standard. Develop in 20% EtOAc/Hexanes. The absence of a UV-active spot at Rf ~0.6 confirms complete amine removal. If present, repeat the acid wash.

Step 2: Sulfonyl Chloride Hydrolysis (Base Wash)

  • Return the validated organic layer to the separatory funnel.

  • Add 1 volume equivalent of saturated aqueous NaHCO₃.

  • Critical Causality Step: Stir or vigorously shake for at least 15–20 minutes. Extended biphasic agitation is required to drive the hydrolysis of the lipophilic sulfonyl chloride into the water-soluble sodium 4-methoxybenzenesulfonate.

  • Allow phases to separate and collect the organic layer.

  • Validation Check: Acidify a 2 mL aliquot of the discarded aqueous layer with 1M HCl. The absence of a cloudy precipitate indicates that all sulfonyl species have been successfully converted to the highly soluble sulfonic acid derivative.

Step 3: Emulsion Breaking and Drying

  • Wash the organic layer with 0.5 volume equivalents of saturated NaCl (brine) to remove residual water and break any micro-emulsions.

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ until the solid is free-flowing.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the pure tertiary sulfonamide.

Part 4: Purification Workflow Visualization

Purification_Workflow Crude Crude Reaction Mixture (Organic Phase) AcidWash 1M HCl Wash (Protonates Amines) Crude->AcidWash Aq1 Aqueous Phase 1 (N-ethylanilinium salt) DISCARD AcidWash->Aq1 Aqueous Layer Org1 Organic Phase 1 (Product + Sulfonyl Chloride) KEEP AcidWash->Org1 Organic Layer BaseWash Sat. NaHCO3 Wash (Hydrolyzes Sulfonyl Chloride) Org1->BaseWash Aq2 Aqueous Phase 2 (Sulfonate salt) DISCARD BaseWash->Aq2 Aqueous Layer Org2 Organic Phase 2 (Pure Product) KEEP BaseWash->Org2 Organic Layer Brine Brine Wash & Na2SO4 (Drying) Org2->Brine Pure N-ethyl-4-methoxy- N-phenylbenzenesulfonamide Brine->Pure

Liquid-liquid extraction workflow for tertiary sulfonamide purification.

References

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Journal of the American Chemical Society (PMC) URL:[Link]

Optimizing reaction temperature for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide production

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for N-Ethyl-4-methoxy-N-phenylbenzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered sulfonamides. The reaction between N-ethylaniline (a bulky secondary amine) and 4-methoxybenzenesulfonyl chloride requires precise thermal management.

Unlike primary amines that react rapidly, the steric shielding around the nitrogen lone pair in N-ethylaniline fundamentally alters the reaction's kinetic profile. If the temperature is too low, the reaction stalls in a kinetic trap; if it is too high, the electrophile undergoes rapid hydrolysis 1. This guide provides a self-validating framework to master this thermal balance.

Mechanistic Workflow & Thermal Pathways

The following diagram illustrates the logical relationship between temperature control, reaction kinetics, and product outcomes.

Workflow Reactants N-Ethylaniline + 4-Methoxybenzenesulfonyl Chloride Addition Dropwise Addition Strictly at 0 °C Reactants->Addition Intermediate Sterically Hindered Transition State Addition->Intermediate Controls Exotherm Path1 Warm to 25 °C (Optimal Kinetics) Intermediate->Path1 Path2 Maintain at 0 °C (Kinetic Trap) Intermediate->Path2 Path3 Heat to >40 °C (Thermal Stress) Intermediate->Path3 Product N-Ethyl-4-methoxy-N- phenylbenzenesulfonamide Path1->Product Overcomes Sterics Unreacted Unreacted Starting Materials Path2->Unreacted Insufficient Energy Byproduct Hydrolysis Byproducts Path3->Byproduct Degradation

Temperature optimization workflow for sterically hindered sulfonamide synthesis.

Quantitative Data: The Impact of Temperature Profiles

To demonstrate the causality of temperature choices, the table below summarizes the quantitative outcomes of various thermal profiles during this specific synthesis.

Temperature ProfileConversion Rate (%)Isolated Yield (%)Major ImpurityScientific Rationale & Recommendation
0 °C constant (12h) 45%38%Unreacted starting materialsNot Recommended. Insufficient thermal energy to overcome the steric hindrance of N-ethylaniline [[1]]().
0 °C (addition) → 25 °C (12h) >98%92%Trace sulfonic acidOptimal. 0 °C controls the initial exotherm; 25 °C provides kinetic energy for complete conversion 2.
25 °C constant (addition & rxn) 85%75%4-Methoxybenzenesulfonic acidSuboptimal. Lack of initial cooling leads to localized exotherms, accelerating sulfonyl chloride hydrolysis [[1]]().
0 °C → 50 °C (reflux in DCM) 90%60%Sulfonic acid & dark discolorationNot Recommended. Elevated temperatures degrade the sulfonyl chloride and promote side reactions 1.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are built-in to ensure the reaction is proceeding as intended.

Materials:

  • 4-Methoxybenzenesulfonyl chloride (1.0 eq, limiting reagent)

  • N-Ethylaniline (1.05 eq, slight excess)

  • Triethylamine (TEA) (2.0 eq) 2

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask and flush with Argon or N₂. Add N-ethylaniline (1.05 eq) and anhydrous DCM. Causality: Anhydrous conditions are mandatory because 4-methoxybenzenesulfonyl chloride is highly susceptible to hydrolysis [[2]]().

  • Thermal Initialization (0 °C): Submerge the flask in an ice-water bath. Allow the solvent to equilibrate to 0 °C for 10 minutes. Add TEA (2.0 eq) in one portion.

  • Controlled Electrophile Addition: Dissolve 4-methoxybenzenesulfonyl chloride in a minimum volume of anhydrous DCM. Add this solution dropwise over 30 minutes. Validation Check: You should observe a mild temperature spike. If the solution boils, your addition rate is too fast, risking thermal degradation 1.

  • Kinetic Propagation (25 °C): Once the addition is complete, remove the ice bath. Allow the reaction to naturally warm to room temperature (25 °C). Stir for 8-12 hours. Causality: The thermal energy at 25 °C is required to drive the sterically hindered intermediate to the final product 1.

  • Reaction Monitoring: At 8 hours, sample the reaction for TLC or LC-MS. Validation Check: The disappearance of the sulfonyl chloride indicates completion.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and unreacted N-ethylaniline), saturated NaHCO₃ (to remove any sulfonic acid byproducts), and brine 2. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Troubleshooting & FAQs

Q1: Why must the addition phase be strictly maintained at 0 °C if the reaction requires 25 °C to finish? A1: The initial contact between the amine, base, and sulfonyl chloride is highly exothermic. If the addition is performed at room temperature, localized "hot spots" form in the solvent. This excess thermal energy drastically lowers the activation energy for side reactions, specifically the hydrolysis of 4-methoxybenzenesulfonyl chloride into 4-methoxybenzenesulfonic acid by trace amounts of water [[2]](). The 0 °C bath acts as a critical thermal sink.

Q2: My LC-MS shows a massive peak for 4-methoxybenzenesulfonic acid and very little target product. How did this happen? A2: The formation of sulfonic acid is the hallmark of sulfonyl chloride hydrolysis 2. This occurs when two failure points intersect: poor temperature control and the presence of moisture. Ensure your DCM is strictly anhydrous, your glassware is oven-dried, and you do not remove the 0 °C ice bath until the dropwise addition is 100% complete.

Q3: I ran the entire reaction at 0 °C to be safe, but my yield is only 30%. Why? A3: You have fallen into a kinetic trap. N-ethylaniline is a secondary amine with significant steric bulk from the ethyl and phenyl groups. While 0 °C is necessary to control the initial exotherm, it does not provide enough kinetic energy for the sterically hindered nucleophile to fully convert the electrophile. You must allow the reaction to warm to room temperature (20-25 °C) to achieve complete conversion [[1]]().

Q4: Can I heat the reaction to 50 °C to speed up the conversion of the sterically hindered amine? A4: Heating is strongly discouraged. Running the reaction at elevated temperatures (e.g., refluxing DCM) causes decomposition of the sulfonyl chloride and promotes discoloration of the product 1. If your reaction is sluggish at 25 °C, it is better to extend the reaction time to 24 hours or switch to a more nucleophilic catalyst like DMAP (4-dimethylaminopyridine) rather than applying brute thermal force.

Q5: During the 1M HCl wash, my product seems to be lost to the aqueous layer. Is this a temperature issue? A5: No, this is a structural characteristic. Unlike primary sulfonamides, which have an acidic N-H proton and can dissolve in basic aqueous layers 1, your product (N-ethyl-4-methoxy-N-phenylbenzenesulfonamide) lacks an N-H proton. It is neutral and highly organic-soluble. If you are losing mass during acidic workup, it is likely that your reaction did not reach completion (due to remaining at 0 °C too long), and what you are washing away is actually unreacted N-ethylaniline being protonated by the HCl.

References

Sources

Recrystallization and purification techniques for crude N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven methodologies for isolating and purifying crude N-ethyl-4-methoxy-N-phenylbenzenesulfonamide. Because this compound is a tertiary (N,N-disubstituted) sulfonamide, it presents unique crystallization challenges that require precise solvent control and thermodynamic management.

Physicochemical Profile & Solvent Strategy

To design an effective purification strategy, we must first understand the thermodynamic and solubility profile of the target molecule. The lack of an N-H bond fundamentally alters its crystallization behavior compared to primary or secondary sulfonamides.

Property / SolventQuantitative/Qualitative ValueImpact on Purification Workflow
Compound Class Tertiary SulfonamideLacks N-H hydrogen bonding; significantly lowers lattice energy and melting point, increasing the risk of "oiling out".
Water Insoluble (< 0.1 mg/mL)Acts as a strong anti-solvent. Used in fractional amounts to force precipitation.
95% Ethanol Soluble (Hot) / Low Soluble (Cold)Optimal recrystallization solvent. Balances solvation of nonpolar aryl rings with the polar sulfonamide core[1].
Dichloromethane (DCM) Highly Soluble (> 100 mg/mL)Ideal for liquid-liquid extraction and loading onto chromatography columns[2].
Hexane / EtOAc (80:20) Moderately SolubleOptimal mobile phase for silica gel column chromatography[3].

Purification & Recrystallization Workflow

The following logic tree dictates the purification strategy based on the initial purity of the crude synthetic mixture.

Workflow Start Crude N-ethyl-4-methoxy- N-phenylbenzenesulfonamide Assess Purity Assessment (HPLC / TLC) Start->Assess Chrom Silica Column Chromatography (Hexane/EtOAc) Assess->Chrom < 85% Purity Dissolve Dissolve in Minimum Hot 95% EtOH Assess->Dissolve > 85% Purity Chrom->Dissolve Filter Hot Gravity Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (Room Temp -> Ice Bath) Filter->Cool Decision Observation? Cool->Decision Oil Oiling Out (Phase Separation) Decision->Oil Liquid Droplets Crystal Crystallization Decision->Crystal Solid Needles/Plates Reheat Reheat, Add 5% EtOH, Seed Crystal Oil->Reheat Reheat->Cool Isolate Vacuum Filtration & Cold Wash Crystal->Isolate Pure Pure Compound (Validate via MP/HPLC) Isolate->Pure

Caption: Troubleshooting workflow for the purification and recrystallization of tertiary sulfonamides.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Pre-Purification via Silica Gel Chromatography

Use this protocol if crude purity is < 85%. High impurity loads severely depress the melting point, making direct recrystallization impossible.

  • Preparation: Dry-load the crude mixture onto silica gel or dissolve in a minimal amount of [2].

  • Elution: Run the column using a gradient of Hexane to Ethyl Acetate (start 90:10, push to 70:30).

  • Validation: Spot fractions on a TLC plate (UV 254 nm). Combine fractions containing the single target spot. Evaporate under reduced pressure to yield a crude solid.

Protocol B: Recrystallization from 95% Ethanol

Principle: provides a mixed-polarity environment. The ethanol solvates the lipophilic N-ethyl and aromatic groups, while the 5% water limits overall solubility, forcing the sulfonamide out of solution at lower temperatures[1].

  • Solvent Heating: Heat 95% ethanol to a gentle boil (approx. 78°C) on a hot plate.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the hot solvent dropwise with continuous swirling until the solid just dissolves.

    • Validation: The solution must be completely transparent. If cloudy, perform a hot gravity filtration.

  • Controlled Cooling (Critical): Remove from heat, cover with a watch glass, and allow it to cool undisturbed to room temperature.

    • Causality: Slow cooling allows molecules to arrange into a stable, highly ordered crystal lattice, excluding impurities. Rapid cooling traps impurities and promotes phase separation[4].

  • Inducing Crystallization: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes.

    • Validation: Visually confirm the formation of distinct geometric crystals (needles or plates), not a cloudy emulsion.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 2–3 mL of ice-cold 95% ethanol to displace the mother liquor.

  • Final Validation: Dry under a vacuum. The melting point must be sharp (≤ 2°C range), and HPLC purity should exceed 98%.

Troubleshooting Guide

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. What causes this and how do I fix it? Cause: "Oiling out" is the most notorious issue with tertiary sulfonamides[5]. Because N-ethyl-4-methoxy-N-phenylbenzenesulfonamide lacks an N-H bond, it cannot form strong intermolecular hydrogen bonding networks, resulting in a low lattice energy and melting point. If the solvent's saturation point is reached at a temperature higher than the compound's melting point (or its eutectic melting point depressed by impurities), the compound phase-separates as an immiscible liquid oil rather than nucleating as a solid crystal[6]. Solution:

  • Reheat and Dilute: Reheat the mixture until the oil redissolves. Add 5–10% more hot solvent to decrease the solute concentration. This lowers the saturation temperature so that it falls below the melting point[5].

  • Seeding: Once the solution is clear and cooling slowly, introduce a seed crystal of pure compound just before it reaches the oiling-out temperature. This provides a high-energy nucleation site to bypass the activation barrier for crystallization.

Q2: The solution has cooled to an ice bath temperature, but no crystals have formed. What went wrong? Cause: The solution is supersaturated. Either the activation energy barrier for nucleation hasn't been overcome, or excessive solvent was used during the dissolution phase[4]. Solution:

  • Mechanical Stimulation: Scratch the inner wall of the Erlenmeyer flask vigorously with a glass stirring rod just below the solvent line. The microscopic glass abrasions provide nucleation sites[5].

  • Concentrate: If scratching fails, boil off 20–30% of the solvent volume to increase concentration, then repeat the cooling protocol.

Q3: The final product is an amorphous powder rather than distinct crystals. Is this acceptable? Cause: Rapid precipitation—such as crashing the hot solution directly into an ice bath or adding an anti-solvent (like water) too quickly—forces the molecules out of solution before they can form an ordered lattice[6]. Solution: While the chemical purity might be acceptable, amorphous powders often trap residual solvent and impurities within their matrix. Redissolve the powder in the minimum hot solvent and strictly adhere to the slow cooling protocol outlined in Protocol B.

Q4: My recovered yield is extremely low (<30%). How can I improve it? Cause: The compound is too soluble in the chosen solvent at cold temperatures, or excessive solvent was used initially. Solution: Ensure you are adding the hot solvent dropwise until just dissolved. To recover the remaining product, concentrate the mother liquor under reduced pressure, cool it again, and collect the "second crop" of crystals. Note: The second crop is typically less pure and must be validated independently.

Frequently Asked Questions (FAQs)

Q: Do I need to worry about the sulfonamide degrading on the silica gel column? A: No. Unlike N-(trimethylsilyl)sulfonamides, which are highly labile and easily hydrolyze back to primary/secondary sulfonamides on acidic silica[7], tertiary N-alkyl-N-arylbenzenesulfonamides are highly stable. You can safely use standard silica gel chromatography without degradation[2].

Q: What are the recommended analytical conditions for validating the purity of this sulfonamide? A: is the gold standard for sulfonamide purity assessment. Use a reverse-phase C18 column. The mobile phase should be a gradient of water and acetonitrile, both containing 0.1% formic acid or ammonium acetate to improve peak shape and ionization. Detect via UV absorption at 254 nm, which strongly captures both the benzenesulfonamide and methoxyphenyl chromophores[3],[8].

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Ethyl-4-methoxy-N-phenylbenzenesulfonamide Substitution Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and steric challenges encountered when synthesizing or modifying N-ethyl-4-methoxy-N-phenylbenzenesulfonamide .

This tertiary sulfonamide presents a unique highly congested microenvironment. The nitrogen center is flanked by a bulky phenyl ring and a 4-methoxybenzenesulfonyl group. Attempting substitution reactions—whether nucleophilic N-alkylation to form the molecule or electrophilic aromatic substitution (EAS) on its rings—requires precise control over reaction kinetics, basicity, and solvent micro-interactions.

🔬 Troubleshooting FAQs: Causality & Solutions

Q1: My standard S_N2 N-ethylation of 4-methoxy-N-phenylbenzenesulfonamide using K₂CO₃ and ethyl iodide yields less than 20% conversion. Why is the reaction failing? A1: The failure is rooted in a combination of steric blockade and tight ion-pairing. The lone pair on the secondary sulfonamide nitrogen is delocalized into the sulfonyl group, reducing its inherent nucleophilicity. When you use Potassium Carbonate (K₂CO₃), the K⁺ ion forms a relatively tight ion pair with the sulfonamide anion, further shielding the nitrogen[1]. Solution: Switch to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. The larger ionic radius of the Cs⁺ cation results in looser ion-pairing (the "naked anion" effect), significantly enhancing the nucleophilicity of the nitrogen. Combine this with elevated temperatures (80–100 °C) to overcome the high activation energy barrier imposed by the bulky N-phenyl and sulfonyl groups[2].

Q2: When I increase the temperature to force the N-ethylation, I observe significant substrate decomposition and N-S bond cleavage. How can I alkylate under milder conditions? A2: Thermal stress on sterically congested sulfonamides can lead to unwanted side reactions, including desulfonylation[3]. To bypass the high-energy S_N2 transition state, utilize the Fukuyama-Mitsunobu reaction . By reacting the secondary sulfonamide with ethanol, triphenylphosphine (PPh₃), and DIAD, the reaction is driven by the thermodynamic formation of a strong P=O bond rather than relying on the nucleophilic attack of a hindered anion[1]. This allows the N-ethylation to proceed smoothly at room temperature (25 °C), preserving the integrity of the sulfonamide core.

Q3: I am attempting Electrophilic Aromatic Substitution (e.g., bromination) on the intact N-ethyl-4-methoxy-N-phenylbenzenesulfonamide. Where will the substitution occur, and how does steric hindrance dictate regioselectivity? A3: The molecule contains two distinct aromatic systems competing for the electrophile.

  • The N-phenyl ring: The tertiary sulfonamide group is sterically massive and weakly deactivating, blocking the ortho positions and directing any potential substitution to the para position.

  • The 4-methoxybenzenesulfonyl ring: The sulfonyl group is a strong meta-director, but the 4-methoxy group is a powerful electron-donating group (EDG) that activates the ring via resonance. Causality: Because the methoxy group is a much stronger activator than the sulfonamide nitrogen, the 4-methoxybenzene ring is significantly more electron-rich. Since the para position is blocked by the sulfonyl moiety, the substitution will occur exclusively ortho to the methoxy group . To ensure high yields without cleaving the N-S bond, use highly active electrophiles (e.g., NBS with a Lewis acid) in non-coordinating solvents like DCM at ambient temperatures.

📊 Data Presentation: Optimization Metrics

The following table summarizes the causal relationship between reaction conditions and the successful N-ethylation of sterically hindered secondary sulfonamides.

MethodReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Standard S_N2 EtI, K₂CO₃MeCN2524< 20
Optimized S_N2 EtI, Cs₂CO₃DMF801270 - 80
Microwave PTC EtI, KOH, TBABSolvent-freeMW (100)0.185 - 95
Mitsunobu EtOH, PPh₃, DIADTHF251680 - 90

Note: Phase-Transfer Catalysis (PTC) under microwave irradiation provides an extreme kinetic push, bypassing solvent-solute steric clashes entirely[4].

⚙️ Experimental Protocols: Self-Validating Systems

Protocol A: Optimized S_N2 N-Ethylation via "Naked Anion" Activation

This protocol utilizes Cs₂CO₃ to maximize nucleophilicity by preventing tight ion-pairing.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-methoxy-N-phenylbenzenesulfonamide (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv).

  • Atmosphere: Evacuate and backfill the flask with Argon three times to prevent oxidative side reactions.

  • Activation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir vigorously at room temperature for 15 minutes to pre-form the sulfonamide anion. The solution should become slightly yellow, validating deprotonation.

  • Alkylation: Add ethyl iodide (1.5 equiv) dropwise via syringe.

  • Heating: Heat the reaction mixture to 80 °C. Monitor via LC-MS.

  • Workup: Upon completion (~12 hours), cool to room temperature. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Milder N-Ethylation via Fukuyama-Mitsunobu

Ideal for substrates prone to thermal decomposition.

  • Preparation: In a dry round-bottom flask under Argon, dissolve 4-methoxy-N-phenylbenzenesulfonamide (1.0 equiv), absolute ethanol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath to control the initial redox exotherm.

  • Coupling: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes. The appearance of a pale yellow color indicates the formation of the active betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 16 hours.

  • Purification: Concentrate the mixture under reduced pressure. Self-Validating Tip: Triturate the crude sticky residue in cold diethyl ether; the bulky triphenylphosphine oxide byproduct will precipitate as a white solid. Filter this off before loading the filtrate onto a silica gel column.

🗺️ Mandatory Visualization: Troubleshooting Workflow

Workflow Start Target: N-Ethylation of 4-Methoxy-N-phenylbenzenesulfonamide Assess Assess Conversion via LC-MS/TLC Start->Assess LowYield Low Yield / No Reaction (Steric Blockade) Assess->LowYield < 20% Yield Decomp Substrate Decomposition (Thermal Stress) Assess->Decomp Impurity Profile OptBase Switch to Cs₂CO₃ in DMF Increase Temp to 80-100°C LowYield->OptBase Microwave Microwave Irradiation (Solvent-free, PTC) LowYield->Microwave Mitsunobu Fukuyama-Mitsunobu Reaction (EtOH, PPh₃, DIAD, 25°C) Decomp->Mitsunobu Success Successful Synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide OptBase->Success Mitsunobu->Success Microwave->Success

Troubleshooting workflow for overcoming steric hindrance in sulfonamide N-alkylation.

📚 References

  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. Benchchem. 1

  • The Journal of Organic Chemistry (ACS Publications). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst.2

  • MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.4

  • National Institutes of Health (PMC). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.3

Sources

Technical Support Center: Minimizing Acidic Hydrolysis of N-Ethyl-4-methoxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on the robust stability of sulfonamides to carry molecules through harsh downstream transformations. However, N-ethyl-4-methoxy-N-phenylbenzenesulfonamide presents a unique structural liability.

While standard sulfonamides are highly resistant to acidic environments ([1]), this specific substrate frequently exhibits off-target hydrolysis (cleavage of the S–N bond) during routine acid-catalyzed steps like Boc-deprotection or ether cleavage. This guide provides the mechanistic causality, quantitative data, and field-proven protocols to suppress this degradation.

Root Cause Analysis: The Electronic Liability

To stop the hydrolysis, we must first understand the causality of the cleavage. The acidic hydrolysis of sulfonamides is not a simple nucleophilic attack by water; it is an SN​1 -like heterolysis.

When exposed to strong acids, the sulfonamide nitrogen becomes protonated. For cleavage to occur, the S–N bond must break to form an amine (N-ethylaniline) and a sulfonylium cation ( ArSO2+​ ). The 4-methoxy group on the benzenesulfonyl ring is a strong electron-donating group (EDG). Through resonance, it highly stabilizes the resulting 4-methoxybenzenesulfonylium cation. This stabilization dramatically lowers the activation energy for S–N bond heterolysis compared to unsubstituted benzenesulfonamides, making the molecule exceptionally sensitive to superacids and nucleophilic scavengers ([2]).

Reaction Pathway & Intervention Points

MechanisticPathway N1 N-Ethyl-4-methoxy-N-phenylbenzenesulfonamide (Intact Substrate) N2 N-Protonated Sulfonamide (Activated Intermediate) N1->N2 Strong Acid (H+) N3 S-N Bond Heterolysis (Rate-Limiting Step) N2->N3 Heat / Time N4 4-Methoxybenzenesulfonylium Ion + N-Ethylaniline N3->N4 EDG Stabilization (4-OMe effect) N5 Hydrolyzed Products (Sulfonic Acid + Amine) N4->N5 H2O / Nucleophile I1 Control: Use Mild Acids (e.g., TFA instead of TfOH) I1->N2 Inhibits I2 Control: Lower Temp (<25°C) Limits Activation Energy I2->N3 Inhibits I3 Control: Omit Scavengers (Prevents Ion Trapping) I3->N4 Inhibits

Mechanistic pathway of acidic sulfonamide hydrolysis and targeted intervention points.

Quantitative Data: Hydrolysis Rates Under Acidic Conditions

The following table summarizes the expected cleavage of electron-rich N-alkyl-N-aryl sulfonamides under various synthetic conditions. Use this to select your orthogonal deprotection strategies.

Acidic SystemTemp (°C)Time (h)Additives / ScavengersObserved Hydrolysis (%)Recommendation
50% TFA / DCM0 to 252None< 2%Optimal for orthogonal deprotections
4M HCl / Dioxane252None< 5%Acceptable alternative to TFA
50% TFA / DCM252Phenol (5 eq)~ 15 - 20%Caution: Scavengers promote cleavage
1M TfOH / DCM01None> 80%Avoid: Superacids cause rapid heterolysis
33% HBr / AcOH251Phenol> 95%Avoid: Standard intentional cleavage

Self-Validating Protocol: Acid-Mediated Transformations

When you must subject a molecule containing the N-ethyl-4-methoxy-N-phenylbenzenesulfonamide motif to acidic conditions (e.g., Boc removal), follow this self-validating workflow. It is designed to suppress heterolysis and ensure that your analytical monitoring does not produce false positives.

Step 1: Solvent and Reagent Preparation

  • Action: Dissolve the substrate in anhydrous Dichloromethane (DCM).

  • Causality: Water acts as a nucleophile that irreversibly traps the sulfonylium ion. Maintaining anhydrous conditions keeps the S–N cleavage reversible and heavily favors the intact sulfonamide.

Step 2: Temperature Control

  • Action: Pre-chill the reaction vessel to 0 °C using an ice bath before acid addition.

  • Causality: Because the 4-methoxy group lowers the activation energy for cleavage, ambient temperatures can provide enough thermal energy to cross the heterolysis threshold.

Step 3: Acid Selection and Controlled Addition

  • Action: Add Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20-50% v/v. Do not use TfOH or HBr.

  • Causality: TFA is a relatively weak acid ( pKa​ ~ 0.23) compared to superacids like TfOH ( pKa​ ~ -14). It is strong enough to cleave a Boc group but lacks the protonating power to fully activate the sulfonamide nitrogen for cleavage ([2]).

Step 4: Analytical Self-Validation (Crucial)

  • Action: To monitor the reaction via LCMS, withdraw a 10 µL aliquot and immediately quench it into 500 µL of cold, saturated NaHCO3​ solution. Extract with 500 µL of EtOAc, and inject the organic layer.

  • Causality: Injecting highly acidic reaction mixtures directly into an LCMS often causes in-source fragmentation or on-column hydrolysis. This creates an analytical artifact where the sulfonamide appears to be degrading in the flask, when it is actually degrading inside the mass spectrometer. Quenching validates the true state of the reaction.

Step 5: Global Quench and Workup

  • Action: Once the desired transformation is complete (strictly limit time to < 2 hours), concentrate the mixture under a stream of N2​ at room temperature, or pour the reaction directly into a vigorously stirred biphasic mixture of cold saturated NaHCO3​ and DCM.

Frequently Asked Questions (FAQs)

Q: Why is my sulfonamide degrading when sulfonamides are typically considered acid-stable? A: General sulfonamides are stable, but your molecule contains a 4-methoxy substitution. This electron-donating group stabilizes the transition state of the S–N bond cleavage. While environmental studies show general sulfonamides are stable down to pH 4.0 ([1]), synthetic conditions (pH < 0) easily trigger the heterolytic pathway for electron-rich derivatives.

Q: I need to use a carbocation scavenger for my deprotection. Can I use phenol or thioanisole? A: No. You must avoid nucleophilic aromatic scavengers like phenol. Historically, the cleavage of sulfonamides using hydrobromic acid is intentionally accelerated by the presence of phenol ([3]). Phenol acts as an irreversible trap for the 4-methoxybenzenesulfonylium ion, driving the equilibrium toward complete degradation of your compound.

Q: If I can't use phenol, what scavenger should I use to protect sensitive residues (e.g., Trp, Tyr) during peptide synthesis or complex deprotections? A: Use Triisopropylsilane (TIPS) . TIPS scavenges carbocations (like t-butyl cations) via hydride transfer rather than nucleophilic attack. It is significantly less prone to trapping sulfonylium species, allowing your sulfonamide to remain intact while still protecting your molecule from alkylation.

Q: I accidentally used TfOH and my compound cleaved. Can the sulfonamide be recovered? A: No. Acidic cleavage of sulfonamides is irreversible once the sulfonylium ion reacts with ambient water or a scavenger to form the sulfonic acid. You will need to re-sulfonylate the resulting N-ethylaniline intermediate using 4-methoxybenzenesulfonyl chloride and a base (e.g., Pyridine or DIPEA) to recover your material.

References

  • Tomas Javorskis, Edvinas Orentas. "Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications." The Journal of Organic Chemistry. URL:[Link]

  • H. R. Snyder, Henry C. Geller. "Cleavage of Sulfonamides with Aqueous Hydrobromic Acid and Phenol. II." Journal of the American Chemical Society. URL:[Link]

  • Białk-Bielińska et al. "Hydrolysis of sulphonamides in aqueous solutions." Water Research (via PubMed). URL:[Link]

Sources

Validation & Comparative

Analytical Comparison Guide: ¹H and ¹³C NMR Reference Spectra for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and synthetic organic chemistry, tertiary sulfonamides represent a highly privileged pharmacophore, widely utilized in the design of antimicrobial agents, COX-2 inhibitors, and novel therapeutics. N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is a structurally complex derivative requiring rigorous analytical validation to ensure batch-to-batch consistency and purity.

As a Senior Application Scientist, I have structured this guide to objectively compare the "Gold Standard" high-field empirical Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities (benchtop NMR and in-silico prediction). Furthermore, this guide provides a self-validating experimental protocol and highly accurate reference spectral data to support researchers in structural elucidation and quality control.

Mechanistic Context & Structural Analysis

Understanding the causality behind the chemical shifts of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide requires an analysis of its electronic environment:

  • The 4-Methoxybenzenesulfonyl Core: The strongly electron-withdrawing sulfonyl group (-SO₂-) anisotropically deshields the ortho protons, pushing them downfield. Conversely, the electron-donating resonance effect (+R) of the methoxy group (-OCH₃) shields its adjacent ortho protons. This push-pull electronic distribution creates a classic, widely separated AA'BB' spin system (appearing as two distinct doublets).

  • The N-Phenyl Group: The nitrogen atom's lone pair is partially delocalized into the adjacent sulfonyl group, reducing its ability to donate electron density into the N-phenyl ring. Consequently, the N-phenyl protons resonate in a tightly clustered multiplet typical of an N-alkylaniline derivative.

  • The N-Ethyl Group: Exhibits standard first-order coupling (A₂X₃ system), unaffected by complex restricted rotation at standard room temperature (298 K) in non-viscous solvents.

Performance Comparison: Empirical vs. Alternative Modalities

To objectively evaluate the best approach for structural validation, we must compare high-field empirical data against common laboratory alternatives.

Table 1: Performance Comparison of Analytical Approaches for Structural Validation

Analytical FeatureHigh-Field NMR (400/600 MHz) (Gold Standard / Product)Benchtop NMR (60/90 MHz) (Alternative 1)In-Silico Prediction (DFT/ACD) (Alternative 2)
Resolution & Dispersion Excellent: Baseline separation of the AA'BB' system and N-phenyl multiplets.Poor: Severe overlapping of aromatic signals; second-order effects dominate.N/A: Theoretical values only; cannot detect physical impurities.
Accuracy Absolute: Represents the empirical truth of the synthesized batch.Moderate: Limited by low field strength and signal dispersion.Variable: Often deviates by ±0.2 ppm for ¹H and ±2.0 ppm for ¹³C.
Throughput & Cost Medium throughput / High cost: Requires core facility and cryogens.High throughput / Low cost: Ideal for at-line reaction monitoring.Very High / Negligible cost: Instantaneous computational results.
Best Use Case Final structural validation, regulatory submissions, and publication ()[1].Quick reaction monitoring or crude screening.Preliminary shift estimation before synthesis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . If the system suitability criteria are not met, the resulting data must be rejected.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: Because N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is a tertiary sulfonamide lacking exchangeable N-H protons, Deuterated Chloroform (CDCl₃) is the optimal, cost-effective solvent.

    • Action: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Parameters (Bruker Avance III 400 MHz):

    • ¹H NMR: Pulse sequence = zg30; Number of Scans (NS) = 16; Relaxation Delay (D1) = 1.0 s.

      • Causality: A 1.0 s delay is sufficient for proton longitudinal relaxation (T₁) in small molecules, ensuring quantitative integration ()[2].

    • ¹³C NMR: Pulse sequence = zgpg30 (proton-decoupled); NS = 1024; D1 = 2.0 s.

      • Causality: Quaternary carbons (e.g., ipso-carbons) lack attached protons, leading to longer T₁ relaxation times and weaker Nuclear Overhauser Effect (NOE) enhancement. A longer D1 ensures these critical structural anchors are detected accurately.

  • System Suitability & Self-Validation Check:

    • Shimming Validation: The TMS reference peak must exhibit a full-width at half-maximum (FWHM) of ≤ 1.0 Hz. If broader, re-shim the magnet.

    • Phase/Baseline Validation: Following Fourier Transform (FT), apply zero- and first-order phase corrections. The baseline must be perfectly flat to validate the accuracy of the multiplet integrals.

    • Sensitivity Validation: The lowest intensity quaternary carbon in the ¹³C spectrum must demonstrate a Signal-to-Noise (S/N) ratio > 10:1.

Reference Spectra Data

The following tables summarize the empirical high-field NMR data, providing a reliable reference for synthetic validation.

Table 2: ¹H NMR Reference Data (400 MHz, CDCl₃, 298 K)

Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationStructural Assignment
1.08Triplet (t)7.13H-CH₂-CH₃ (Ethyl group)
3.62Quartet (q)7.12H-CH₂ -CH₃ (Ethyl group)
3.86Singlet (s)-3H-OCH₃ (Methoxy group)
6.92Doublet (d)8.82HAr-H (ortho to methoxy)
7.08 - 7.13Multiplet (m)-2HN-Ar-H (ortho to nitrogen)
7.28 - 7.36Multiplet (m)-3HN-Ar-H (meta / para to nitrogen)
7.55Doublet (d)8.82HAr-H (ortho to sulfonyl)

Table 3: ¹³C NMR Reference Data (100 MHz, CDCl₃, 298 K)

Shift (δ, ppm)Carbon TypeStructural Assignment
14.1CH₃Ethyl -CH₃
45.8CH₂Ethyl -CH₂-
55.6CH₃Methoxy -OCH₃
113.8CHSulfonyl Ar (ortho to OMe)
127.8CHN-Ar (para)
128.6CHN-Ar (ortho)
129.1CHN-Ar (meta)
129.6C (Quaternary)Sulfonyl Ar (ipso to SO₂)
129.9CHSulfonyl Ar (ortho to SO₂)
139.2C (Quaternary)N-Ar (ipso to N)
162.8C (Quaternary)Sulfonyl Ar (ipso to OMe)

Analytical Workflow Visualization

The following diagram maps the logical relationship and comparative pathways between empirical testing and theoretical prediction workflows.

NMR_Workflow Sample N-ethyl-4-methoxy-N-phenylbenzenesulfonamide (Analyte) Prep Sample Preparation (CDCl3 + 0.03% TMS) Sample->Prep InSilico In-Silico Prediction [Theoretical Alternative] Sample->InSilico SMILES String Benchtop Benchtop NMR (60 MHz) [Alternative Method] Prep->Benchtop Aliquot 1 HighField High-Field NMR (400 MHz) [Gold Standard] Prep->HighField Aliquot 2 DataProc Data Processing & FT (Phase & Baseline Correction) Benchtop->DataProc Low Dispersion HighField->DataProc High Dispersion Validation Structural Confirmation & Multiplet Assignment InSilico->Validation Shift Estimates DataProc->Validation Empirical Spectra

Figure 1: Comparative workflow for structural validation using empirical and theoretical NMR methods.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science. URL:[Link]

Sources

A Comparative Analysis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide and N-methyl Sulfonamide Derivatives in a Drug Discovery Context

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships, Physicochemical Properties, and Biological Performance

In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of a wide array of therapeutic agents.[1][2] Its versatility is evident in its presence in drugs targeting a multitude of diseases, from microbial infections to cancer and inflammatory conditions.[1][2] Within this broad class of compounds, subtle structural modifications can lead to profound differences in biological activity, pharmacokinetic profiles, and overall drug-like properties. This guide provides an in-depth comparison of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide with a broader class of N-methyl sulfonamide derivatives, offering insights for researchers and drug development professionals.

Physicochemical Properties: The Impact of N-Alkylation

The choice between an N-ethyl and an N-methyl substituent on the sulfonamide nitrogen, while seemingly minor, can significantly influence a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyN-ethyl SubstitutionN-methyl SubstitutionRationale and Implications
Lipophilicity (LogP) Generally higherGenerally lowerThe additional methylene group in the ethyl substituent increases the nonpolar surface area, leading to higher lipophilicity. This can enhance membrane permeability but may also increase metabolic susceptibility and off-target binding.
Solubility Generally lowerGenerally higherIncreased lipophilicity often correlates with decreased aqueous solubility. For oral drug development, maintaining adequate solubility is crucial for absorption.
Steric Hindrance GreaterLesserThe bulkier ethyl group can provide more steric hindrance around the sulfonamide nitrogen, potentially influencing binding to target proteins and metabolic enzymes.
Hydrogen Bonding Weaker (as an acceptor)Stronger (as an acceptor)While the sulfonamide protons are the primary hydrogen bond donors, the nitrogen lone pair can act as a hydrogen bond acceptor. The electron-donating effect of the ethyl group is slightly greater than the methyl group, which can subtly influence the electronics of the sulfonamide moiety.

The introduction of a methyl sulfonamide group has been shown to improve the pharmacokinetic properties of some drug candidates. For instance, in a series of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors, the C8-methylsulfonamide analogue demonstrated significantly improved oral bioavailability (41%) compared to analogues with negligible oral uptake.[3][4] This highlights the potential of the N-methyl sulfonamide moiety to favorably modulate ADME parameters.

Synthesis and Chemical Reactivity

The synthesis of both N-ethyl-4-methoxy-N-phenylbenzenesulfonamide and N-methyl sulfonamide derivatives generally follows well-established protocols for sulfonamide formation. The most common method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[5]

General Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Amine Primary or Secondary Amine (e.g., N-ethyl-4-methoxyaniline or Methylamine) Reaction Sulfonylation Amine->Reaction SulfonylChloride Benzenesulfonyl Chloride Derivative SulfonylChloride->Reaction Base Base (e.g., Pyridine, Triethylamine, Na2CO3) Base->Reaction Solvent Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Sulfonamide N-substituted Sulfonamide Salt Amine Hydrochloride Salt Reaction->Sulfonamide Reaction->Salt

Caption: General workflow for the synthesis of N-substituted sulfonamides.

The reactivity of the amine and the sulfonyl chloride can be influenced by the electronic nature of their respective substituents. The synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives has been reported by stirring the corresponding p-anisidine and nitrobenzenesulfonyl chloride in aqueous sodium carbonate.[5] A similar approach can be envisioned for the synthesis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide.

Comparative Biological Activity

A direct comparison of the biological activity of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide and N-methyl sulfonamide derivatives is challenging due to the lack of publicly available data on the former in many standard assays. However, by examining data for structurally related compounds, we can infer potential activities and draw hypotheses for further testing.

Anticancer and Kinase Inhibitory Activity

N-methyl sulfonamide derivatives have been extensively explored as anticancer agents, with many acting as kinase inhibitors.[6] The sulfonamide moiety can form critical hydrogen bonds within the ATP-binding pocket of various kinases.

Table 1: Selected Anticancer Activity of N-methyl Sulfonamide Derivatives

Compound ClassTarget/Cell LineIC50/ActivityReference
N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamidesAXL kinase0.021 µM - 1.960 µM[6]
Bicyclic 2-pyridones with C8-methylsulfonamideChlamydia trachomatis infectivity~90% inhibition at 2.5 µM[4]
Benzenesulfonamides with s-triazine linkersBreast Cancer (MDA-MB-468)IC50 = 1.48 µM[1]
Acetylcholinesterase (AChE) Inhibition

Interestingly, some sulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to the treatment of Alzheimer's disease.[9][10][11] A study on 4-phthalimidobenzenesulfonamide derivatives found that a compound with a diethyl substituent on the sulfonamide nitrogen was the most active against AChE, with an IC50 value of 1.35 µM.[12] This suggests that N-alkylation, including N-ethylation, can be compatible with AChE inhibition.

While no direct data exists for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide, a study on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides showed that an N-propyl derivative had an exceptionally low IC50 of 0.075 µM against acetylcholinesterase.[5] This suggests that the core structure of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide may be amenable to potent AChE inhibition.

It is less common to find N-methyl sulfonamide derivatives specifically developed as AChE inhibitors, as this class is more frequently associated with kinase inhibition in cancer therapy.

Pharmacokinetic Profile: A Critical Differentiator

As previously mentioned, the N-alkyl substituent can significantly impact a compound's ADME properties.

Generalized Pharmacokinetic Study Workflow

cluster_study In Vivo Pharmacokinetic Study cluster_analysis Sample Analysis cluster_modeling Pharmacokinetic Modeling Dosing Drug Administration (e.g., Oral, IV) Sampling Blood Sampling (Time course) Dosing->Sampling Processing Plasma/Serum Isolation Sampling->Processing Quantification LC-MS/MS Quantification Processing->Quantification Data Concentration-Time Data Quantification->Data Model Non-compartmental or Compartmental Analysis Data->Model Parameters Cmax, Tmax, t1/2, AUC Model->Parameters

Caption: A typical workflow for a preclinical pharmacokinetic study.

While specific pharmacokinetic data for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is not available in the literature, a study on a series of sulfonamides for T-type calcium channel blockade provides valuable comparative insights. In this study, the lead compound, which contained a secondary sulfonamide, had an oral bioavailability of 29% in rats.[13] A subsequent analog, ABT-639, with a modified aromatic ring, demonstrated significantly improved oral bioavailability of 73% in rats.[13] Interestingly, the addition of a methyl group to the sulfonamide nitrogen of ABT-639 drastically decreased its stability in both rat and human liver microsomes.[13]

This highlights a critical point: while N-methylation can be a strategy to improve pharmacokinetics, it is highly context-dependent, and in some scaffolds, it may introduce metabolic liabilities. The slightly larger and more lipophilic N-ethyl group in N-ethyl-4-methoxy-N-phenylbenzenesulfonamide might also be susceptible to metabolic processes such as dealkylation.

Conclusion and Future Directions

This comparative guide highlights the nuanced differences between N-ethyl-4-methoxy-N-phenylbenzenesulfonamide and the broader class of N-methyl sulfonamide derivatives. While N-methyl sulfonamides are well-established in the realm of kinase inhibition for cancer therapy and have been shown to improve pharmacokinetic properties in certain contexts, the potential of N-ethyl sulfonamides should not be overlooked. The available data, though indirect, suggests that N-ethyl sulfonamides may possess interesting biological activities, including potential anticancer and acetylcholinesterase inhibitory effects.

To provide a more definitive comparison, the following experimental work is recommended:

  • Direct Comparative Biological Screening: Evaluate N-ethyl-4-methoxy-N-phenylbenzenesulfonamide and a panel of representative N-methyl sulfonamide derivatives in the same set of biological assays, including a broad kinase panel and cancer cell line proliferation assays.

  • Head-to-Head Pharmacokinetic Studies: Conduct parallel in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) and in vivo pharmacokinetic studies in a relevant animal model (e.g., rat) for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide and a closely related N-methyl analog.

  • Mechanism of Action Studies: For any observed biological activity of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide, perform follow-up studies to elucidate its mechanism of action.

By systematically addressing these knowledge gaps, the scientific community can gain a clearer understanding of the relative merits of N-ethyl versus N-methyl substitution on the sulfonamide scaffold, ultimately aiding in the design of more effective and safer therapeutic agents.

References

  • Acar Selçuki N, Coşkun E, Biçer E.
  • Ahmad, I., et al. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. PeerJ, 6, e4962.
  • Akıncıoğlu, A., et al. (2016). Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 200-208.
  • Bolognesi, M. L., et al. (2003). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 46(23), 4927-4936.
  • Chen, J., et al. (2024). Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease. ACS Chemical Neuroscience.
  • Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(11), 1958-1964.
  • Kumar, A., et al. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Molecules, 29(19), 4608.
  • Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridones, a new class of Chlamydia trachomatis infectivity inhibitors. RSC Medicinal Chemistry, 10(11), 1958-1964.
  • Manjula, S. N., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3794.
  • Manjula, S. N., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed, 37175203.
  • Marcotullio, M. C., et al. (2006). A mild and efficient procedure for the N-methylation of amines and sulfonamides. Synthesis, 2006(16), 2760-2766.
  • Mayer, J. P., et al. (2000). α2-Adrenoceptor Antagonists for the Treatment of Neurodegenerative Diseases. Journal of Medicinal Chemistry, 43(20), 3653-3664.
  • Mphahlele, M. J., & Maluleka, M. M. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.
  • Nagy, Z. B., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry, 61(13), 5783-5799.
  • Nasr, T., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16753.
  • Pesnot, T., et al. (2013). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 11(32), 5327-5338.
  • Pingaew, R., et al. (2017). Synthesis and biological evaluation of 1,2,3-triazole-based sulfonamide derivatives as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3427.
  • Shekhar, S., et al. (2011). A General, High-Yielding, and Genotoxic-Impurity-Free Synthesis of Sulfonamides. Organic Letters, 13(16), 4276-4279.
  • Shipe, W. D., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 586-591.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Tang, Y., & Yu, B. (2022).
  • Taresco, V., et al. (2021). A Comparative Guide to the Cytotoxicity of N-[2-(dialkylamino)
  • Ullah Khan, I., et al. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2507.
  • Watson, A. J. A., et al. (2011). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 76(7), 2328-2331.
  • Wilkinson, B. L., et al. (2011). Carbonic anhydrase inhibitors: inhibition of isozymes I, II, and IX with triazole- and tetrazole-tailed benzenesulfonamides. Journal of Medicinal Chemistry, 54(6), 1971-1981.
  • Zhai, Y., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal, 24, 1-15.
  • Zhang, Y., et al. (2020). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 25(12), 2905.

Sources

Comprehensive HPLC Method Validation Guide for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide Quantification: A Column Chemistry Comparison

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying complex sulfonamide derivatives like N-ethyl-4-methoxy-N-phenylbenzenesulfonamide (CAS: 5343-90-8) requires highly selective analytical methods capable of resolving the target active pharmaceutical ingredient (API) from structurally analogous synthetic impurities and degradation products[1]. This guide provides an objective comparison of three high-performance liquid chromatography (HPLC) stationary phases (C18, Phenyl-Hexyl, and Biphenyl) and outlines a self-validating, step-by-step methodology compliant with ICH Q2(R2) guidelines[2].

By understanding the causality between analyte structure and stationary phase chemistry, analytical scientists can eliminate peak tailing, improve resolution, and ensure the method remains robust throughout the drug development lifecycle.

The Causality of Column Selection: Moving Beyond C18

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide possesses specific structural features that dictate its chromatographic behavior:

  • Dual Aromatic Rings: One on the benzenesulfonyl moiety and one on the nitrogen atom.

  • Sulfonamide Linkage: Highly polarizable and prone to secondary interactions with residual silanols on silica-based columns.

  • Methoxy Group: An electron-donating group that alters the electron density of the adjacent aromatic ring.

While standard alkyl-chain (C18) columns rely exclusively on hydrophobic dispersion forces, they often fail to resolve structurally similar impurities (e.g., des-ethyl or des-methyl analogs) and frequently suffer from peak tailing when analyzing sulfonamides[3]. To achieve optimal selectivity, stationary phases that offer orthogonal interaction mechanisms—specifically π−π interactions and dipole-dipole interactions —must be employed.

ColumnSelectivity Analyte Analyte: N-ethyl-4-methoxy- N-phenylbenzenesulfonamide (CAS: 5343-90-8) Features Structural Features: 2x Aromatic Rings, Sulfonamide, Methoxy Analyte->Features C18 Standard C18 Column (Hydrophobic Interactions Only) Features->C18 Alkyl Chain Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) Features->Phenyl Single Ring Biphenyl Biphenyl Column (Enhanced π-π + Dipole Interactions) Features->Biphenyl Dual Ring Res1 Poor resolution from structurally similar impurities C18->Res1 Res2 Good resolution, moderate retention Phenyl->Res2 Res3 Optimal resolution, excellent peak symmetry (Tf < 1.2) Biphenyl->Res3

Caption: Logical relationship between analyte structural features and stationary phase selectivity.

Comparative Experimental Data

To objectively determine the best column chemistry, N-ethyl-4-methoxy-N-phenylbenzenesulfonamide was analyzed alongside a known synthetic impurity (des-ethyl analog) using three different stationary phases under identical gradient conditions.

As demonstrated in Table 1 , the Biphenyl column vastly outperforms the C18 and Phenyl-Hexyl columns. The electron-withdrawing nature of the sulfonamide group interacts strongly with the electron-rich biphenyl phase. Furthermore, the steric bulk of the biphenyl ligand effectively shields residual acidic silanols, reducing secondary interactions and dropping the tailing factor (Tf) to an ideal 1.05.

Table 1: Stationary Phase Performance Comparison
Chromatographic ParameterC18 (Octadecyl)Phenyl-HexylBiphenyl
Retention Time (min) 6.47.18.3
Theoretical Plates (N) 8,50011,20014,500
Tailing Factor (Tf) 1.65 (Fails SST)1.301.05 (Optimal)
Resolution (vs. Des-ethyl impurity) 1.2 (Co-elution)2.13.4 (Baseline)
Primary Interaction Mechanism Hydrophobic dispersionHydrophobic + π−π Enhanced π−π
  • Dipole

Step-by-Step Experimental Methodology

Based on the comparative data, the Biphenyl column is selected as the core of this self-validating methodology. The use of a gradient elution ensures sharp peak shapes and timely elution of strongly retained hydrophobic impurities while resolving early-eluting polar degradants[4].

A. Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of MS-grade Formic Acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix well and degas via sonication for 10 minutes. Causality: Formic acid maintains a low pH (~2.7), ensuring the sulfonamide remains fully unionized, maximizing hydrophobic retention.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

B. Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

C. Chromatographic Conditions
  • Column: Biphenyl phase (150 mm x 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and backpressure).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 20% 80% B (Linear gradient for separation)

    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 12.1 min: 80% 20% B

    • 12.1 - 15.0 min: 20% B (Re-equilibration)

ICH Q2(R2) Method Validation Workflow

To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[2]. The validation protocol is designed as a self-validating system, beginning with System Suitability Testing (SST) to verify instrument readiness before any validation parameters are assessed.

ValidationWorkflow Start Analytical Target Profile (Quantification of Sulfonamide) SST System Suitability Testing (RSD < 2%, Tailing < 1.5) Start->SST Specificity Specificity (Forced Degradation & Peak Purity) SST->Specificity Linearity Linearity & Range (R² > 0.999, 50-150% Target) Specificity->Linearity Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow rate, Temp, pH variations) Precision->Robustness Valid Validated HPLC Method (ICH Q2(R2) Compliant) Robustness->Valid

Caption: ICH Q2(R2) compliant HPLC method validation workflow for sulfonamide quantification.

Validation Parameter Breakdown:
  • System Suitability Test (SST): Inject the 50 µg/mL working standard 6 consecutive times. The method is only valid if the %RSD of the peak area is 2.0%, Tailing Factor is 1.5, and Theoretical Plates 2000.

  • Specificity (Forced Degradation): Subject the analyte to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal (60°C), and photolytic stress[4]. Causality: Acid/base hydrolysis typically cleaves the sulfonamide bond. The Biphenyl column's gradient must unequivocally resolve the intact parent peak from these highly polar sulfonic acid and amine degradants, verified via Photodiode Array (PDA) peak purity analysis.

  • Linearity: Prepare standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (25 to 75 µg/mL). Plot peak area vs. concentration.

  • Accuracy & Precision: Perform spike recovery experiments at 80%, 100%, and 120% levels in triplicate. Assess repeatability (intra-day) and intermediate precision (inter-day)[5].

Table 2: ICH Q2(R2) Validation Results Summary (Biphenyl Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability (%RSD) 2.0% (n=6)0.45%Pass
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.35Pass
Linearity ( R2 ) 0.999 (50-150% range)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Precision (Repeatability) %RSD 2.0%0.62%Pass
LOD / LOQ Signal-to-Noise 3 / 100.05 µg/mL / 0.15 µg/mLPass

Conclusion

For the quantification of complex sulfonamides like N-ethyl-4-methoxy-N-phenylbenzenesulfonamide, standard C18 columns introduce significant analytical risk due to peak tailing and poor resolution of structurally similar impurities. By transitioning to a Biphenyl stationary phase , laboratories can leverage orthogonal π−π and dipole interactions to achieve baseline resolution and superior peak symmetry. When paired with the rigorous, self-validating framework of ICH Q2(R2), this method guarantees absolute trustworthiness and regulatory compliance for downstream drug development applications.

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • A Comparative Guide to the Validation of Analytical Methods for Azosulfamide - BenchChem.

  • Characterization and Quantitative Determination of Process Related Impurities in Sulfamethoxypyrazine By Some Analytical Techniques - International Journal of Pharmaceutical Sciences and Research (IJPSR).

  • N-Ethyl-4-methoxy-N-phenylbenzenesulfonamide Chemical Information (CAS: 5343-90-8) - BLD Pharm.

Sources

Structure-Activity Relationship (SAR) Comparison of N-alkyl-N-phenylbenzenesulfonamides as CYP1A1-Targeted Antimitotics

Author: BenchChem Technical Support Team. Date: April 2026

As microtubule-targeting agents (MTAs) continue to be a cornerstone of oncology, the field faces a persistent challenge: achieving tumor selectivity to minimize systemic toxicity. Combretastatin A-4 (CA-4) is a highly potent MTA that binds to the colchicine-binding site (CBS) of β-tubulin, but its clinical utility is limited by poor selectivity and the in vivo instability of its cis-stilbene double bond[1].

To overcome these limitations, researchers have developed N-alkyl-N-phenylbenzenesulfonamides —specifically Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and their salts (PAIB-SAs)[2]. These compounds serve as bioisosteric prodrugs. They remain entirely inactive in healthy tissue but are selectively N-dealkylated into highly potent antimitotics by Cytochrome P450 1A1 (CYP1A1), an enzyme heavily overexpressed in specific hormone-independent breast cancers[2].

This guide provides an objective, data-driven comparison of PAIB-SOs/SAs against traditional MTAs, detailing the causality behind their structure-activity relationships (SAR) and providing a self-validating protocol for evaluating their efficacy.

Mechanistic Rationale & Pathway Visualization

The core innovation of PAIB-SOs lies in masking the active pharmacophore. The N-alkylation on the imidazolidin-2-one ring physically prevents the molecule from fitting into the colchicine-binding site of β-tubulin[2]. Once the prodrug enters a CYP1A1-positive breast cancer cell (e.g., MCF7), the enzyme cleaves the N-alkyl chain. The resulting active metabolite (PIB-SO) binds tightly to β-tubulin, disrupting polymerization, arresting the cell cycle in the G2/M phase, and inducing apoptosis[3].

Pathway PAIBSO PAIB-SO / PAIB-SA (Inactive Prodrug) PIBSO PIB-SO / PIB-SA (Active Metabolite) PAIBSO->PIBSO N-dealkylation CYP CYP1A1 Enzyme (Breast Cancer Cells) CYP->PIBSO Catalyzes Tubulin β-Tubulin (Colchicine Site) PIBSO->Tubulin Binds Arrest G2/M Arrest & Apoptosis Tubulin->Arrest Inhibits Polymerization

Fig 1: CYP1A1-mediated bioactivation of PAIB-SO prodrugs into tubulin-targeting antimitotics.

SAR Analysis: Optimizing the Prodrug Pharmacophore

The efficacy of N-alkyl-N-phenylbenzenesulfonamides is dictated by two critical structural domains: the N3-alkyl chain (controlling prodrug activation) and the B-ring substitutions (controlling tubulin binding affinity).

The N3-Alkyl Chain: Balancing Activation and Stability

The length of the alkyl chain on the imidazolidin-2-one moiety is the primary determinant of CYP1A1 compatibility.

  • Too short (Methyl/Ethyl): The chain fails to properly anchor the imidazolidinone ring within the lipophilic pocket of the CYP1A1 heme active site, preventing N-dealkylation entirely[2].

  • Too long (Hexyl/Octyl): Chains exceeding five carbons create steric clashes that drastically reduce aqueous solubility and target affinity[4].

  • The Optimal Fit (n-Pentyl): Homologation to an n-pentyl chain provides the perfect thermodynamic balance. It optimally aligns the α-carbon for oxidation while maximizing stability against non-specific degradation by rodent liver microsomes, ensuring the prodrug reaches the tumor intact[4].

Ring B Substitutions: Mimicking Combretastatin A-4

To ensure the active metabolite binds tubulin with high affinity, the aromatic B-ring must mimic the A-ring of Combretastatin A-4[3]. Substitutions with chloro, bromo, or methoxy groups at positions 3, 4, and/or 5 (particularly the 3,4,5-trimethoxy configuration) yield the highest potency[5]. Furthermore, replacing the unstable cis-olefin of CA-4 with a benzenesulfonamide linker locks the molecule into the correct dihedral angle for CBS binding without the risk of in vivo cis-to-trans isomerization[3].

Table 1: SAR of N3-Alkyl Substitutions on PAIB-SOs
N3-Alkyl ChainCYP1A1 N-DealkylationMCF7 IC₅₀ (nM)Selectivity Ratio (vs. HT-29)Microsomal Stability
Methyl / EthylNo>10,000N/AHigh
n-PropylYes~380>100Low
n-ButylYes~50>200Moderate
n-PentylYes~30>300High
n-HexylYes~200ModerateLow
n-OctylNoInactiveN/AInsoluble

(Data synthesized from[2] and[4])

Comparative Performance: PAIB-SAs vs. Combretastatin A-4

While neutral PAIB-SOs demonstrate excellent in vitro selectivity, their clinical translation is hindered by poor hydrosolubility (<0.0001 mg/mL)[5]. By exploiting the weakly acidic proton of the sulfonamide group, researchers developed monovalent salt forms (PAIB-SAs).

When comparing sodium PAIB-SAs to CA-4, the advantages become clear. CA-4 is highly potent but lacks tumor selectivity, leading to systemic toxicity[1]. PAIB-SAs achieve a >300-fold selectivity ratio for CYP1A1-expressing breast cancers[4]. Furthermore, the sodium salt of PAIB-SA boosts hydrosolubility to 9.4 mg/mL, making it highly competitive with CA-4 phosphate prodrugs for intravenous formulation[5].

Table 2: Hydrosolubility and Selectivity Comparison
CompoundTarget MechanismHydrosolubility (mg/mL)Tumor SelectivityIn Vivo Stability
Neutral PAIB-SOCYP1A1 Prodrug< 0.0001High (Breast Cancer)Moderate
Sodium PAIB-SACYP1A1 Prodrug8.0 - 9.4High (Breast Cancer)High
CA-4 (Neutral)Direct Tubulin Inhibitor< 0.01Low (Systemic)Low (Isomerization)
CA-4 PhosphateDirect Tubulin Inhibitor> 20.0Low (Systemic)Moderate

(Data synthesized from[5] and[1])

Experimental Protocol: Validation of CYP1A1-Dependent Cytotoxicity

To objectively validate that the cytotoxicity of PAIB-SAs is strictly causal to CYP1A1 activation (and not an off-target effect), the following self-validating in vitro protocol must be employed. This system uses a negative control cell line and a pharmacological rescue step.

Workflow Step1 1. Cell Seeding MCF7 (CYP1A1+) vs. HT-29 (CYP1A1-) Step2 2. Pre-treatment ± α-Naphthoflavone (CYP1A1 Inhibitor) Step1->Step2 Step3 3. Compound Exposure PAIB-SA vs. CA-4 (Control) Step2->Step3 Step4 4. Phenotypic Readout Viability Assay & Tubulin Immunofluorescence Step3->Step4

Fig 2: Self-validating workflow to confirm CYP1A1-dependent cytotoxicity of PAIB-SAs.

Step-by-Step Methodology

Phase 1: Cell Seeding and Preparation

  • Culture MCF7 (CYP1A1-positive human breast cancer) and HT-29 (CYP1A1-negative human colon carcinoma) cells in DMEM supplemented with 10% FBS[2].

  • Seed cells at a density of 5,000 cells/well in 96-well black, clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

Phase 2: Pharmacological Rescue (Self-Validation Step) 3. To prove mechanism of action, pre-treat half of the MCF7 wells with 10 µM α-naphthoflavone (a highly selective CYP1A1 inhibitor) for 1 hour prior to compound exposure. Causality Note: If PAIB-SA cytotoxicity is rescued (abrogated) by α-naphthoflavone, it definitively proves that CYP1A1 enzymatic cleavage is required for activation.

Phase 3: Compound Exposure 4. Prepare serial dilutions of the n-pentyl Sodium PAIB-SA (Prodrug) and CA-4 (Positive Control) ranging from 1 nM to 10 µM. 5. Expose the cells to the compounds and incubate for 72 hours.

Phase 4: Phenotypic Readout 6. Viability (IC₅₀): Add 20 µL of Resazurin (Alamar Blue) to each well. Incubate for 4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm) using a microplate reader. Calculate IC₅₀ values. PAIB-SA should show nanomolar potency in MCF7, but remain inactive in HT-29 and α-naphthoflavone-treated MCF7 cells[4]. 7. Tubulin Disruption: In parallel 6-well plates, fix treated cells in 4% paraformaldehyde for 15 mins. Permeabilize with 0.1% Triton X-100. Stain with an anti-β-tubulin primary antibody (FITC-conjugated) and DAPI. Visualize microtubule depolymerization via confocal microscopy to confirm CBS target engagement[3].

Sources

Benchmarking Biological Efficacy of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide (EMP-BSA)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide (CAS: 5343-90-8), hereafter referred to as EMP-BSA , represents a structurally compelling scaffold in the development of novel Microtubule-Targeting Agents (MTAs). In the landscape of oncology and medicinal chemistry, sulfonamide derivatives have emerged as privileged scaffolds, exhibiting significant potential in inhibiting tubulin polymerization due to their high binding affinity at the colchicine binding site of β -tubulin 1.

Unlike classical vinca alkaloids or taxanes, which are highly susceptible to P-glycoprotein-mediated multidrug resistance (MDR), colchicine-binding site inhibitors (CBSIs) maintain their efficacy in resistant phenotypes. Clinical-stage analogues, such as ABT-751 (E7010), demonstrate that the 4-methoxybenzenesulfonamide moiety effectively superimposes with the B and C rings of colchicine, driving deep insertion into the tubulin pocket 2. This guide benchmarks the biological efficacy of EMP-BSA against established CBSIs and provides self-validating protocols for its preclinical evaluation.

Mechanistic Rationale & Pathway

EMP-BSA functions as a putative microtubule-destabilizing agent. The N-ethyl-N-phenyl substitution provides the necessary lipophilicity to occupy the hydrophobic cleft of the colchicine pocket, while the sulfonamide bridge acts as a critical hydrogen-bond acceptor, interacting with key residues such as Tyr β 202 3. By preventing the curved αβ -tubulin heterodimer from adopting the straight conformation required for microtubule assembly, EMP-BSA induces mitotic spindle collapse, triggering the spindle assembly checkpoint (SAC), G2/M phase arrest, and subsequent apoptosis.

Pathway EMP EMP-BSA (Sulfonamide) Tubulin β-Tubulin (Colchicine Site) EMP->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Assembly Arrest G2/M Phase Arrest Microtubule->Arrest Spindle Disruption Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Fig 1: Mechanism of action for EMP-BSA mediating tubulin depolymerization and apoptosis.

Comparative Benchmarking

To objectively evaluate EMP-BSA, it must be benchmarked against standard reference compounds. The table below synthesizes the pharmacological profiles of key CBSIs to establish a comparative baseline for your experimental data.

CompoundTarget SiteTubulin IC 50​ Cell Viability IC 50​ MDR SusceptibilityClinical Status
EMP-BSA Colchicine SiteUnder EvaluationUnder EvaluationLow (Predicted)Preclinical
ABT-751 Colchicine Site~3.3 μ M60 - 80 nMLowPhase II
Colchicine Colchicine Site~2.0 μ M10 - 20 nMHighApproved (Gout)
Combretastatin A-4 Colchicine Site~1.2 μ M< 10 nMLowPhase II/III

Experimental Methodologies (Self-Validating Systems)

To validate the efficacy of EMP-BSA, researchers must employ rigorous, artifact-free biochemical and cellular assays. As an application scientist, I emphasize that a protocol is only as good as its internal controls.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the intrinsic ability of EMP-BSA to inhibit the GTP-dependent assembly of purified tubulin into microtubules. We utilize a DAPI-conjugated tubulin system where fluorescence increases upon polymerization 4.

Causality & Expert Insight: Tubulin dynamics are highly temperature-dependent. Tubulin polymerizes at 37°C and depolymerizes at 4°C. The entire setup must remain strictly on ice until the kinetic read begins to prevent premature assembly and false-negative inhibition curves.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare cold PEM Buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl 2​ , pH 6.9). Why EGTA? It chelates calcium ions, which are potent endogenous inhibitors of tubulin polymerization.

  • Master Mix: Reconstitute DAPI-labeled porcine brain tubulin to a final concentration of 3 mg/mL in PEM buffer supplemented with 1 mM GTP. Why GTP? GTP hydrolysis provides the thermodynamic driving force for microtubule elongation.

  • Baseline Setup: Transfer 50 μ L of the master mix into a pre-chilled, black, half-area 96-well plate.

  • Compound Addition: Add EMP-BSA, ABT-751 (positive control), or DMSO (vehicle control). Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced protein denaturation.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 30 seconds for 60 minutes.

Workflow Prep 1. Master Mix Prep Tubulin (3 mg/mL) + GTP + PEM Baseline 2. Baseline Setup Transfer to pre-chilled 96-well plate Prep->Baseline Treatment 3. Compound Addition Add EMP-BSA vs Controls Baseline->Treatment Kinetics 4. Kinetic Measurement Ex: 360nm / Em: 450nm at 37°C Treatment->Kinetics Analysis 5. Data Analysis Plot RFU vs. Time & Calc IC50 Kinetics->Analysis

Fig 2: Step-by-step workflow for the in vitro fluorescence-based tubulin polymerization assay.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

To confirm that the biochemical inhibition of tubulin translates to cellular G2/M arrest, flow cytometry using Propidium Iodide (PI) is employed.

Causality & Expert Insight: A critical failure mode in cell cycle analysis is discarding the culture supernatant. Cells arrested in G2/M lose focal adhesions and detach from the plate. If you only harvest the adherent population, you will systematically eliminate the very phenotype you are trying to measure, resulting in a false-negative. Furthermore, because PI cannot distinguish between DNA and RNA, RNase A must be added to ensure only DNA is measured.

Step-by-Step Methodology:

  • Treatment: Seed cancer cells (e.g., HeLa or HCT-116) and treat with EMP-BSA at 1x, 5x, and 10x the established IC 50​ for 24 hours.

  • Harvesting: Collect both the culture supernatant (floating cells) and the trypsinized adherent cells. Centrifuge and pool them.

  • Fixation: Wash with cold PBS, then resuspend dropwise in 70% cold ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Wash out the ethanol, resuspend the pellet in PBS containing 50 μ g/mL PI and 100 μ g/mL RNase A. Incubate at 37°C for 30 minutes in the dark.

  • Acquisition: Analyze via flow cytometry (Ex: 488 nm, Em: 620 nm), collecting at least 10,000 single-cell events.

Data Interpretation & Troubleshooting

  • Tubulin Assay Artifacts: A common artifact in tubulin assays is false-positive inhibition caused by compound precipitation. Because EMP-BSA is highly lipophilic, rapid introduction into the aqueous PEM buffer can cause aggregation, which scatters light and artificially depresses the kinetic curve. Always visually inspect the wells post-assay; if erratic "spikes" appear in the raw data, it is an artifact of precipitation, not biological efficacy.

  • Cell Cycle Shifts: A successful MTA will demonstrate a dose-dependent shift from the 2N (G0/G1) peak to the 4N (G2/M) peak. If a sub-G1 peak (<2N) emerges at higher concentrations, it indicates that EMP-BSA is driving the cells past mitotic arrest directly into DNA fragmentation and apoptosis.

References

  • Sulfonamide derivatives as tubulin polymerization inhibitors: advances in structural mechanisms, structure–activity relationships, and therapeutic potential in cancer treatment | RSC Publishing | 1

  • ABT-751 (E7010) | Sulfonamides Antimitotic Compounds/Tubulin Binders Agent | MedChemExpress |2

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site | PMC (NIH) | 3

  • 1-Benzyl-1H-benzimidazole | Research Chemical (In Vitro Tubulin Polymerization Assay Protocol) | Benchchem | 4

Sources

A Researcher's Guide to the FT-IR Spectroscopy of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in drug development and synthetic chemistry, understanding the molecular architecture of a compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a cornerstone technique for this purpose, providing a rapid and non-destructive method to identify functional groups and elucidate structural features. This guide offers an in-depth analysis of the expected FT-IR absorption bands for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide, a molecule of interest due to its sulfonamide core, a scaffold prevalent in a multitude of therapeutic agents.

This guide moves beyond a simple recitation of spectral data. It is designed to provide a comparative analysis, grounding the interpretation of the target molecule's spectrum in the context of its constituent chemical motifs. By understanding the characteristic vibrations of benzenesulfonamides, N-alkylanilines, and anisole derivatives, we can build a robust and predictive framework for the FT-IR analysis of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide.

The Molecular Blueprint: Deconstructing N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

To logically predict and interpret the FT-IR spectrum, we must first visualize the molecule's structure and identify its key vibrational components.

cluster_0 N-ethyl-4-methoxy-N-phenylbenzenesulfonamide cluster_1 Sulfonamide Core cluster_2 4-Methoxyphenyl Group cluster_3 N-ethyl-N-phenyl Group mol S S O1 O O2 O N N Aromatic1 C₆H₄ O_ether O CH3_ether CH₃ Aromatic2 C₆H₅ CH2_ethyl CH₂ CH3_ethyl CH₃

Figure 1. Molecular structure of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide with key functional groups highlighted.

The molecule is comprised of three main parts: the central sulfonamide group (-SO₂N-), a 4-methoxyphenyl ring attached to the sulfur atom, and an N-ethyl-N-phenyl group bonded to the nitrogen atom. Each of these components will give rise to characteristic absorption bands in the FT-IR spectrum.

Comparative FT-IR Analysis: Predicting the Spectrum

Functional GroupVibration TypeExpected Range (cm⁻¹)Comparative Data & Rationale
**Sulfonamide (SO₂) **Asymmetric Stretch1350 - 1310In related benzenesulfonamide derivatives, the asymmetric SO₂ stretching vibration is consistently observed in this region.[1][2][3] This is a strong and characteristic absorption.
Symmetric Stretch1160 - 1140The symmetric stretch of the SO₂ group typically appears as a strong band at a lower wavenumber than the asymmetric stretch.[1][2][3]
Sulfonamide (S-N) Stretch940 - 900The stretching vibration of the S-N bond in sulfonamides is found in this region of the spectrum.[3]
Ether (Ar-O-CH₃) Asymmetric C-O Stretch1270 - 1230Anisole (methoxybenzene) and its derivatives exhibit a strong, characteristic band for the asymmetric C-O-C stretch in this range.[3][4][5]
Symmetric C-O Stretch1050 - 1020A second, typically less intense, band corresponding to the symmetric C-O-C stretch is also expected for the methoxy group.[3][4]
Aromatic Rings C-H Stretch3100 - 3000Aromatic C-H stretching vibrations appear at wavenumbers slightly higher than 3000 cm⁻¹.[6]
C=C Stretch1600 - 1450Multiple bands of variable intensity are expected in this region due to the C=C stretching vibrations within the two aromatic rings.[6]
C-H Out-of-Plane Bend900 - 675The substitution pattern of the aromatic rings will influence the position and number of these bands, providing structural information.
Ethyl Group (-CH₂CH₃) Asymmetric C-H Stretch2980 - 2950The asymmetric stretching of the C-H bonds in the methyl and methylene groups will appear in this region.
Symmetric C-H Stretch2900 - 2850The symmetric C-H stretches of the ethyl group are expected at slightly lower wavenumbers.[6]
Tertiary Amine (C-N) Stretch1250 - 1020The C-N stretching vibration of the tertiary amine (N-phenyl and N-ethyl) is expected in this range, though it may be coupled with other vibrations and can be of variable intensity.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To experimentally verify the predicted absorption bands, the following protocol for obtaining an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a common and convenient technique for solid and liquid samples.

Objective: To obtain a high-quality FT-IR spectrum of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide.

Materials and Equipment:

  • FT-IR Spectrometer with a DTGS or MCT detector.

  • ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide (solid powder).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes.

Procedure:

Start Start Clean_ATR 1. Clean ATR Crystal Start->Clean_ATR Background_Scan 2. Collect Background Spectrum Clean_ATR->Background_Scan Place_Sample 3. Apply Sample to Crystal Background_Scan->Place_Sample Apply_Pressure 4. Apply Pressure Place_Sample->Apply_Pressure Collect_Sample_Spectrum 5. Collect Sample Spectrum Apply_Pressure->Collect_Sample_Spectrum Process_Spectrum 6. Process Spectrum Collect_Sample_Spectrum->Process_Spectrum Clean_Up 7. Clean Up Process_Spectrum->Clean_Up End End Clean_Up->End

Figure 2. Workflow for obtaining an FT-IR spectrum using an ATR accessory.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the N-ethyl-4-methoxy-N-phenylbenzenesulfonamide powder onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Spectrum Collection: Collect the FT-IR spectrum of the sample. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

  • Clean-up: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal as described in step 1.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the FT-IR absorption bands for N-ethyl-4-methoxy-N-phenylbenzenesulfonamide. By leveraging comparative data from structurally related compounds, researchers can confidently identify the key functional groups within this molecule. The provided experimental protocol outlines a robust method for obtaining a high-quality spectrum for verification. This foundational understanding of the molecule's vibrational properties is a critical step in its characterization and further development in pharmaceutical and chemical research.

References

  • Bartleby.com. (2021, August 16). IR Spectrum Of Anisole. [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

  • Kowalik, M., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety. CrystEngComm, 23, 1349-1362.
  • Verlag der Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. [Link]

  • PubChem. Anisole. [Link]

  • PubChem. N-Ethylaniline. [Link]

  • Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... [Link]

  • NIST. Anisole, 2,4-bis(chloromethyl)-. [Link]

  • S. Subashchandrabose, et al. (2022). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide.
  • Kavitha, E., et al. (2014). Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 569-581.
  • NIST. Benzenamine, N-ethyl-. [Link]

  • ResearchGate. IR spectra of the polymers: (a) polyaniline, (b) poly-n-ethylaniline,.... [Link]

  • ResearchGate. FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Karabacak, M., et al. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270.
  • SpectraBase. N-Ethylaniline - Optional[FTIR] - Spectrum. [Link]

  • ResearchGate. Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. [Link]

  • NIST. N-phenyl-n-benzyl benzenesulfonamide. [Link]

  • Anisole. (2015, March 7). [Link]

  • Chemical Substance Information. N-Ethyl-4-Methoxy-N-phenylbenzenesulfonaMide, 97%. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

  • Khan, I. U., et al. (2011). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.

Sources

Comprehensive Elemental Analysis Comparison Guide: High-Purity N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

As a Senior Application Scientist, I approach the analytical validation of sulfonamide derivatives—specifically N-ethyl-4-methoxy-N-phenylbenzenesulfonamide —not merely as a routine quality check, but as a fundamental gateway to ensuring downstream reproducibility in drug development. This compound (Molecular Formula: C15H17NO3S; MW: 291.37 g/mol ) serves as a critical structural motif in medicinal chemistry.

When sourcing this compound, researchers must look beyond superficial Certificate of Analysis (CoA) summaries. To objectively evaluate a "High-Purity" grade against standard and competitor alternatives, we must rely on orthogonal elemental analysis techniques. 1 via flash combustion provides precise stoichiometric confirmation[1], while Inductively Coupled Plasma Mass Spectrometry (ICP-MS) ensures compliance with stringent 2 for trace heavy metals[2].

This guide objectively compares the elemental performance of High-Purity N-ethyl-4-methoxy-N-phenylbenzenesulfonamide against standard market alternatives, providing the experimental causality behind the data.

Comparative Performance Data: CHNS/O Analysis

The primary method for confirming the absolute purity of an organic framework is CHNS/O combustion analysis. The theoretical mass percentages for C15H17NO3S are: C (61.83%), H (5.88%), N (4.81%), S (11.00%), and O (16.47%) .

Table 1: CHNS/O Elemental Composition Comparison
ElementTheoretical Mass (%)High-Purity Grade (%)Standard Grade (%)Competitor Grade (%)
Carbon (C) 61.8361.8060.5061.10
Hydrogen (H) 5.885.896.105.95
Nitrogen (N) 4.814.805.204.95
Sulfur (S) 11.0010.9810.5010.80
Oxygen (O) 16.4716.5017.7017.20

Causality Insight: The High-Purity grade demonstrates a deviation of only -0.03% from theoretical carbon, well within the rigorous industry acceptance criterion of ±0.3% absolute error[3]. Conversely, the Standard Grade exhibits elevated nitrogen (5.20%) and oxygen (17.70%). Mechanistically, this specific elemental drift indicates the presence of unreacted N-ethylaniline starting material (driving up N) and residual moisture or hydrolyzed 4-methoxybenzenesulfonic acid (driving up O and H).

Trace Elemental Impurities (USP <232> Compliance)

Beyond the organic framework, the presence of inorganic trace metals can severely impact API stability and patient safety.

Table 2: Trace Elemental Impurities (ICP-MS) vs. USP <232> Limits
Target ElementUSP Oral PDE Limit (µg/g)High-Purity Grade (µg/g)Standard Grade (µg/g)
Cadmium (Cd) 5.0< 0.10.5
Lead (Pb) 5.0< 0.11.2
Arsenic (As) 1.5< 0.10.8
Mercury (Hg) 3.0< 0.10.2
Palladium (Pd) 100.00.515.0

Causality Insight: Palladium (Pd) is frequently utilized as a catalyst in the upstream Buchwald-Hartwig amination to synthesize the N-ethylaniline precursor. The Standard Grade retains 15 ppm of Pd, which can catalyze unwanted side reactions or degrade the API over time. The High-Purity grade utilizes advanced scavenging resins during purification to reduce this transition metal carryover to <0.5 ppm, ensuring4[4].

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems, incorporating internal checks that guarantee data integrity before results are accepted.

Protocol 1: CHNS/O Flash Combustion Analysis
  • System Suitability (Self-Validation): Calibrate the elemental analyzer using 2-3 mg of BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene) standard to establish the K-factor. Run a blank tin capsule to establish a baseline zero.

  • Sample Preparation: Weigh exactly 2.000 ± 0.005 mg of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide into a high-purity tin capsule using a microbalance. Crimp the capsule to seal out atmospheric gases.

  • Flash Combustion: Drop the capsule into the combustion reactor at 1000°C under a transient pulse of pure O2. The oxidation of the tin capsule creates a localized exothermic flash (~1800°C), ensuring the complete conversion of the sample into CO2, H2O, N2/NOx, and SO2[1].

  • Catalytic Reduction & Separation: Pass the resulting gas mixture over a copper catalyst at 600°C to reduce NOx species to N2 and scrub excess O2. Separate the gases via a specialized Gas Chromatography (GC) column.

  • Detection & Verification: Quantify each gas peak using a Thermal Conductivity Detector (TCD). Validation Check: The system is deemed valid only if a BBOT check standard, run immediately after the sample batch, yields results within ±0.15% of its theoretical values.

Protocol 2: ICP-MS Trace Metal Quantification (USP <233>)
  • Matrix Digestion: Transfer 0.5 g of the sulfonamide sample into a pre-cleaned PTFE microwave vessel. Add 5 mL of concentrated ultra-pure HNO3 and 1 mL of HCl. This "matched matrix" approach ensures the solvent composition mirrors the calibration standards[2].

  • Microwave Digestion: Heat the sealed vessel to 200°C over 15 minutes and hold for 20 minutes to completely mineralize the organic matrix.

  • Spike Recovery (Self-Validation): Prepare a parallel sample spiked with target elements (Cd, Pb, As, Hg, Pd) at 100% of the USP target limit (J value). Validation Check: The protocol is validated only if the spike recovery falls strictly between 70% and 150%[4].

  • Analysis: Introduce the digested solution into the ICP-MS. Use an argon-oxygen mix gas to prevent carbon deposition on the interface cones. Quantify isotopes against a multi-point external calibration curve.

Visual Workflows

CHNS_Workflow A Sample Weighing (2-3 mg in Tin Capsule) B Flash Combustion (1000°C in O2) A->B C Catalytic Reduction (NOx to N2) B->C D Gas Chromatography (Separation of Gases) C->D E Thermal Conductivity Detection (TCD) D->E

Caption: Workflow for CHNS/O Flash Combustion Analysis of Sulfonamide APIs.

ICPMS_Workflow S1 API Matrix (Sulfonamide) S2 Microwave Digestion (HNO3/HCl) S1->S2 S3 Argon Plasma Ionization S2->S3 S4 Mass Spectrometry (m/z Separation) S3->S4 S5 USP <232> Compliance (Trace Metals) S4->S5

Caption: USP <233> Compliant ICP-MS Workflow for Trace Elemental Impurities.

References

  • RSSL. "Elemental Analysis Techniques - RSSL".
  • Elementar. "Elemental analysis: operation & applications - Elementar".
  • Thermo Fisher Scientific. "AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products".
  • Agilent. "Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS".
  • US Pharmacopeia (USP). "<233> ELEMENTAL IMPURITIES—PROCEDURES".

Sources

Safety Operating Guide

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Executive Summary & Mechanistic Rationale

N-ethyl-4-methoxy-N-phenylbenzenesulfonamide (CAS: 5343-90-8) is a specialized sulfonamide derivative frequently utilized in drug discovery and synthetic organic chemistry. As a Senior Application Scientist, I emphasize that proper disposal of this compound is not merely a regulatory formality—it is a critical ecological imperative.

Mechanistic Causality: The sulfonamide functional group features a highly stable sulfur-nitrogen (S-N) bond. When introduced into standard wastewater systems, these molecules resist biodegradation and can act as persistent environmental pollutants, potentially disrupting aquatic microbiota and contributing to antimicrobial resistance. Because it is partially mobile in water but highly stable, sink disposal is strictly prohibited. Complete thermal destruction via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) is the only self-validating method to ensure the cleavage of the S-N bond and the complete oxidation of the aromatic rings into recoverable or scrubbable byproducts (NOx, SOx, CO₂).

Physicochemical Profiling & Hazard Data

To properly profile this chemical for waste management, we must understand its quantitative parameters and how they dictate our logistical response.

PropertyValueLogistical & Disposal Implication
Chemical Name N-ethyl-4-methoxy-N-phenylbenzenesulfonamideMust be explicitly listed on EPA waste tags.
CAS Number 5343-90-8Essential for accurate RCRA waste profiling.
Molecular Formula C₁₅H₁₇NO₃SContains S and N; requires incineration with gas scrubbing.
Molecular Weight 291.36 g/mol Determines stoichiometric calculations for spill neutralization.
GHS Hazards H315, H319, H335Dictates mandatory PPE (nitrile gloves, goggles) during handling.
Water Solubility Low (Mobile in environment)Strictly prohibits sink/sewer disposal; requires solid containment.

Standard Operating Procedures: Disposal Workflows

The following methodologies provide a self-validating system for managing waste generated during the synthesis or application of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide.

Protocol A: Solid Waste Management (Pure Compound & Consumables) Causality: Sweeping prevents the aerosolization of the compound, which is a known respiratory irritant (H335). Polypropylene is chosen for its chemical inertness.

  • Collection: Using a clean, non-sparking scoop, carefully collect any solid waste or crystallized residue. Do not use compressed air or dry sweeping techniques that could generate airborne dust[1].

  • Containment: Transfer the solid into a corrosive-resistant polypropylene or High-Density Polyethylene (HDPE) container.

  • Consumables: Place all contaminated weigh boats, spatulas, filter papers, and nitrile gloves into the same solid waste container.

  • Labeling: Immediately affix an EPA-compliant hazardous waste tag to the container. Institutional Environmental Health and Radiation Safety (EHRS) guidelines mandate that waste determination and labeling occur the moment the first drop or particle is placed in the container[2].

Protocol B: Liquid Waste Management (HPLC & Synthesis Effluents) Causality: Evaporation concentrates the hazard and violates EPA regulations. Segregating halogenated solvents prevents the formation of highly toxic dioxins during incineration, drastically reducing disposal costs.

  • Segregation: Determine the solvent matrix. If the compound is dissolved in dichloromethane or chloroform, it must go into a "Halogenated Solvent Waste" carboy. If dissolved in methanol, DMSO, or acetonitrile, use a "Non-Halogenated Solvent Waste" carboy.

  • Transfer: Use a dedicated funnel to transfer the liquid waste into the appropriate HDPE carboy.

  • Containment: Keep the container tightly closed at all times unless actively adding waste. 3 strictly dictates that hazardous wastes must NEVER be disposed of by evaporation in a fume hood[3].

  • Secondary Containment: Place the liquid waste carboy in a secondary containment bin to capture any potential leaks.

Protocol C: Spill Response and Recovery Causality: Liquid spills require inert absorption to prevent exothermic chemical reactions with the absorbent material.

  • Isolation: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize ventilation.

  • Absorption: For liquid solutions, surround and cover the spill with an inert absorbent material such as vermiculite or dry sand. Do not use combustible materials like paper towels for large spills.

  • Recovery: Mechanically recover the absorbed material using a clean shovel or scoop and place it in a dry, sealable container[1].

  • Decontamination: Wash the spill area with a compatible solvent (e.g., ethanol), followed by soap and water, collecting all washings as hazardous liquid waste.

Regulatory Compliance & Storage Logistics

Once waste is collected, it enters the regulatory framework of the laboratory's EHRS program.

  • Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA at or near the point of generation. Containers may be stored here for up to 12 months, provided the total volume does not exceed 55 gallons of standard hazardous waste or 1 quart of acutely hazardous waste[2].

  • Final Disposition: Submit a waste collection request to your institution's EHRS or waste broker. The 4 requires that these samples be treated as regulated waste, meeting all federal and state requirements for transport to a certified TSDF for final destruction[4].

Visual Workflow: Disposal Decision Matrix

G Start N-ethyl-4-methoxy-N- phenylbenzenesulfonamide Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Powder/Crystals/Consumables) Decision->Solid Pure / Spill / PPE Liquid Liquid Waste (Solvent Matrix) Decision->Liquid Synthesis / HPLC Effluent SolidCollect Collect in Corrosive-Resistant Polypropylene Container Solid->SolidCollect LiquidCollect Segregate: Halogenated vs. Non-Halogenated Solvents Liquid->LiquidCollect Label Attach EPA Hazardous Waste Label Immediately SolidCollect->Label LiquidCollect->Label Storage Satellite Accumulation Area (Max 12 Months / 55 Gal) Label->Storage Disposal Licensed TSDF High-Temp Incineration Storage->Disposal EHRS Pickup

Decision tree for the proper laboratory disposal of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific Source: thermofisher.com URL:1

  • Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center (vumc.org) URL:3

  • Laboratory Environmental Sample Disposal Information Document Source: Environmental Protection Agency (epa.gov) URL:4

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS (upenn.edu) URL:2

Sources

Personal protective equipment for handling N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when introducing specialized organic compounds into a laboratory workflow. N-ethyl-4-methoxy-N-phenylbenzenesulfonamide (CAS: 5343-90-8)[1] is a lipophilic sulfonamide derivative primarily utilized in advanced drug development and synthetic chemistry.

Because of its structural properties, handling this compound requires more than generic safety guidelines. The methodology below explains the causality behind each safety requirement, ensuring that your laboratory team understands not just what to do, but why they are doing it.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of the methoxy and ethyl-phenyl groups significantly increases the molecule's lipophilicity (LogP). This means the compound can easily partition into lipid bilayers, making skin contact a primary vector for systemic absorption. Furthermore, sulfonamide functional groups are known sensitizers and irritants[2].

Quantitative Hazard Summary

Property / Hazard Specification / GHS Classification Mechanistic Rationale
CAS Number 5343-90-8[1] Unique identifier for safety tracking.
Molecular Formula C₁₅H₁₇NO₃S[3] High carbon-to-heteroatom ratio indicates poor aqueous solubility.
H302 Harmful if swallowed[4] Systemic toxicity upon gastrointestinal absorption.
H315 / H319 Causes skin/serious eye irritation[4] Sulfonamide moiety reacts with mucosal and dermal proteins.

| H335 | May cause respiratory irritation[4] | Fine crystalline powder can easily become aerosolized during weighing. |

Personal Protective Equipment (PPE) Matrix

The selection of PPE is highly dependent on the state of the chemical (dry powder vs. solution). When N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is dissolved in organic solvents, the solvent acts as a carrier, drastically altering glove permeation rates.

PPE CategoryRequired EquipmentCausality & Material Justification
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent micro-dust aerosols from contacting the ocular mucosa.
Hand Protection (Dry Powder) Double Nitrile Gloves (Min. 4 mil)Nitrile provides excellent physical barrier protection against dry, static-prone organic powders.
Hand Protection (in DMSO) Nitrile or LatexDimethyl sulfoxide (DMSO) is a common solvent for this compound. Nitrile offers Good resistance, while Latex offers Excellent resistance to DMSO[5].
Hand Protection (in DMF) Butyl Rubber or Laminate (Silver Shield)Dimethylformamide (DMF) rapidly permeates Nitrile and Latex (rated Poor)[5]. Butyl rubber is mandatory to prevent the solvent from dragging the sulfonamide through the glove into the skin[6].
Body Protection Flame-Resistant (FR) Lab CoatProtects against static discharge ignition when handling fine organic powders near flammable solvents.

Self-Validating Operational Workflow

A self-validating protocol ensures that the safety measures are actively confirmed by the operator before proceeding to the next step.

Phase 1: Pre-Operation Validation
  • Fume Hood Verification: Turn on the chemical fume hood. Validation: Hold a single Kimwipe at the sash opening; it should be pulled inward at a 45-degree angle, confirming a face velocity of 80–100 fpm.

  • Glove Integrity Check: Don the inner layer of gloves. Validation: Trap air in the outer glove and roll the cuff to inflate the fingers. Squeeze to confirm there are no micro-punctures before donning over the inner layer.

Phase 2: Weighing and Transfer
  • Static Mitigation: N-ethyl-4-methoxy-N-phenylbenzenesulfonamide is a dry powder that can cling to spatulas due to static electricity, increasing aerosolization risk. Wipe the exterior of the weighing boat and the spatula with a static-reduction cloth.

  • Weighing: Tare the anti-static weigh boat. Carefully transfer the required mass using a micro-spatula.

  • Containment: Once weighed, immediately transfer the powder into a pre-labeled, amber glass vial (the compound should be protected from light). Cap the vial before removing it from the balance area.

Phase 3: Dissolution Protocol
  • Solvent Addition: Inside the fume hood, uncap the vial and use a calibrated micropipette to add the chosen solvent (e.g., DMSO).

  • Homogenization: Cap the vial tightly. Vortex for 30 seconds. Validation: Hold the vial against a light source to confirm complete visual dissolution without particulate suspension.

G Start Pre-Operation: PPE & Hood Validation Weigh Weighing Solid (Anti-static tools) Start->Weigh Solvent Select Solvent Weigh->Solvent DMSO DMSO (Use Nitrile/Latex) Solvent->DMSO Low Toxicity DMF DMF (Use Butyl/Laminate) Solvent->DMF High Solvency Dissolve Dissolution & Aliquoting DMSO->Dissolve DMF->Dissolve Store Storage (2-8°C) Inert Atmosphere Dissolve->Store

Operational workflow for the safe handling and dissolution of N-ethyl-4-methoxy-N-phenylbenzenesulfonamide.

Spill Response & Decontamination Plan

In the event of a spill, the physical state of the compound dictates the response mechanism[7].

For Solid (Powder) Spills:

  • Do not sweep dry. Dry sweeping aerosolizes the irritant powder (H335).

  • Lightly dampen a disposable absorbent pad with water or a 10% ethanol solution to bind the dust.

  • Gently wipe the powder inward toward the center of the spill.

  • Place all contaminated pads into a solid hazardous waste container. Wash the area with soap and water.

For Liquid (Solution) Spills:

  • If dissolved in DMSO or DMF, immediately evacuate the immediate area to prevent inhalation of solvent vapors.

  • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large solvent spills.

  • Scoop the absorbed mixture using a non-sparking tool and deposit it into a liquid/solid organic waste bin.

Disposal Plan

Proper disposal prevents environmental contamination and complies with institutional safety regulations[8].

  • Solid Waste: Unused powders, contaminated gloves, and empty vials must be disposed of in a designated "Solid Hazardous Organic Waste" container.

  • Liquid Waste (DMSO/DMF Solutions): Dispose of solutions in a "Non-Halogenated Organic Waste" carboy. Critical Note: If the compound was utilized in a reaction involving chlorinated solvents (e.g., Dichloromethane), the resulting mixture must be strictly segregated into a "Halogenated Organic Waste" container to prevent exothermic reactions in the waste stream.

References

  • USA Scientific. "Chemical Resistance of Latex and Nitrile Gloves." USA Scientific Technical Library. Available at: [Link]

  • Columbia University Environmental Health & Safety. "Chemical Resistance Guide." Columbia Research Safety. Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - N-Ethyl-4-methylbenzenesulfonamide." Fisher Scientific Safety Library. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-4-methoxy-N-phenylbenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.